molecular formula C24H35NO5 B056370 Deramciclane fumarate CAS No. 120444-72-6

Deramciclane fumarate

Numéro de catalogue: B056370
Numéro CAS: 120444-72-6
Poids moléculaire: 417.5 g/mol
Clé InChI: RFQWRWCCNQNACG-HJYQBBATSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Deramciclane fumarate is a high-purity, non-benzodiazepine compound of significant interest in preclinical neuropharmacological research. It functions as a potent and selective antagonist at serotonin 5-HT2A receptors and, with lower affinity, at 5-HT2C receptors. This specific receptor profile underpins its primary research value in the study of anxiety disorders, as modulation of the 5-HT2 receptor family is a key target for potential anxiolytic therapeutics. Investigations focus on its unique mechanism, which is distinct from classical benzodiazepines, thereby offering a valuable tool for elucidating alternative pathways in the central nervous system that regulate anxiety and stress responses without the associated side-effect profiles like sedation or dependence liability. Furthermore, its activity as a sphingosine-1-phosphate (S1P) receptor modulator broadens its research applicability to areas including cell signaling and potential neuroprotective mechanisms. Presented as the fumarate salt to ensure enhanced stability and solubility, this product is rigorously quality-controlled to meet the exacting standards of research laboratories. It is strictly intended for in vitro and ex vivo applications to advance scientific understanding of serotonergic systems and their role in behavior and disease.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propriétés

Numéro CAS

120444-72-6

Formule moléculaire

C24H35NO5

Poids moléculaire

417.5 g/mol

Nom IUPAC

(E)-but-2-enedioic acid;N,N-dimethyl-2-[[(1R,2S,4R)-1,7,7-trimethyl-2-phenyl-2-bicyclo[2.2.1]heptanyl]oxy]ethanamine

InChI

InChI=1S/C20H31NO.C4H4O4/c1-18(2)17-11-12-19(18,3)20(15-17,22-14-13-21(4)5)16-9-7-6-8-10-16;5-3(6)1-2-4(7)8/h6-10,17H,11-15H2,1-5H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t17-,19-,20+;/m1./s1

Clé InChI

RFQWRWCCNQNACG-HJYQBBATSA-N

SMILES isomérique

C[C@@]12CC[C@@H](C1(C)C)C[C@@]2(C3=CC=CC=C3)OCCN(C)C.C(=C/C(=O)O)\C(=O)O

SMILES canonique

CC1(C2CCC1(C(C2)(C3=CC=CC=C3)OCCN(C)C)C)C.C(=CC(=O)O)C(=O)O

Synonymes

2-phenyl-2-(dimethylaminoethoxy)-1,7,7-trimethylbicyclo(2.2.1)heptane hemifumarate
deramciclane
deramciclane, (1R,2S,4R)-isomer
deramciclane, (endo-EGYT 3886)-isomer
EGIS 3886
EGIS-3886
EGIS3886
EGYT 3886
EGYT-3886
N,N-dimethyl-2-((1,7,7-trimethyl-2-phenylbicyclo(2.2.1)hept-2-yl)oxy)ethamine

Origine du produit

United States

Foundational & Exploratory

Deramciclane Fumarate: A Technical Overview of its Anxiolytic Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Deramciclane (B39774) is a novel, non-benzodiazepine psychoactive compound investigated for its anxiolytic properties. Its mechanism of action diverges significantly from traditional anxiolytics, centering on the modulation of the serotonin (B10506) system. This technical guide provides an in-depth analysis of deramciclane's core mechanism, supported by quantitative data from in vitro, preclinical, and clinical studies. The primary mechanism involves a dual action on serotonin 2 receptors: it functions as a potent antagonist at the 5-HT2A receptor and as an inverse agonist at the 5-HT2C receptor.[1][2][3][4] This profile is supplemented by secondary activities, including high affinity for sigma receptors and inhibition of GABA reuptake.[4][5] While deramciclane demonstrated anxiolytic effects in animal models and initial clinical trials for Generalized Anxiety Disorder (GAD), it did not separate from placebo in larger Phase III trials.[6][7][8] This document details the pharmacological data, experimental methodologies, and signaling pathways that define the anxiolytic potential of deramciclane for an audience of researchers and drug development professionals.

Core Pharmacological Profile: Dual Serotonin Receptor Modulation

The anxiolytic activity of deramciclane is primarily attributed to its high-affinity interaction with two key serotonin receptor subtypes, 5-HT2A and 5-HT2C, which are G-protein coupled receptors implicated in the regulation of mood and anxiety.[1][4]

5-HT2C Receptor Inverse Agonism

Hyperactivity of the 5-HT2C receptor system is strongly associated with the pathophysiology of anxiety.[9][10][11] Deramciclane acts as an inverse agonist at this receptor. Unlike a neutral antagonist that simply blocks agonist binding, an inverse agonist reduces the receptor's constitutive (basal) activity. This was demonstrated in phosphoinositide hydrolysis assays, where deramciclane not only antagonized serotonin-stimulated activity but also decreased basal signaling by up to 33%.[1] This reduction in the tonic activity of 5-HT2C receptors is believed to be a key contributor to its anxiolytic effect.[1][12]

Table 1: In Vitro 5-HT2C Receptor Activity of Deramciclane

Receptor Assay System Pharmacological Parameter Value Reference
5-HT2C 5-HT-Stimulated Phosphoinositide Hydrolysis Antagonism (IC₅₀) 168 nM [1]

| 5-HT2C | Basal Phosphoinositide Hydrolysis (Choroid Plexus) | Inverse Agonism (EC₅₀) | 93 nM |[1] |

G cluster_inside Intracellular Signaling Cascade Receptor 5-HT2C Receptor Gq11 Gαq/11 Receptor->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Serotonin Serotonin (Agonist) Serotonin->Receptor Activates Deramciclane Deramciclane (Inverse Agonist) Deramciclane->Receptor Reduces Basal & Agonist Activity IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC PKC Activation DAG->PKC Anxiety Anxiogenic Effects (Neuronal Excitation) Ca_Release->Anxiety PKC->Anxiety

Caption: 5-HT2C receptor signaling and the inhibitory action of Deramciclane.

5-HT2A Receptor Antagonism

Deramciclane also acts as a potent antagonist at 5-HT2A receptors.[5][6][7] While the role of 5-HT2A antagonism in anxiety is complex, it is a mechanism shared by several effective antidepressant and antipsychotic agents with anxiolytic properties.[5][13] Blockade of 5-HT2A receptors can modulate downstream dopaminergic and glutamatergic pathways, contributing to a reduction in anxiety and an improvement in mood. Positron Emission Tomography (PET) studies in humans have confirmed that orally administered deramciclane penetrates the blood-brain barrier and achieves significant occupancy of cortical 5-HT2A receptors.[14]

Secondary Pharmacological Targets

In addition to its primary effects on serotonin receptors, deramciclane displays a broader pharmacological profile that may contribute to its overall effects. It exhibits high affinity for sigma-1 receptors and functions as an inhibitor of high-affinity synaptosomal GABA reuptake.[4][5] It also possesses low to moderate affinity for dopamine (B1211576) D1/D2 and histamine (B1213489) H1 receptors.[4][5] Some evidence also suggests an inhibitory effect on NMDA receptor function.[15]

In Vivo Receptor Engagement and Pharmacokinetics

The translation of in vitro activity to in vivo effect is dependent on the drug's ability to reach its target and its pharmacokinetic properties.

Preclinical and Clinical Receptor Occupancy

Studies in both animals and humans have demonstrated that deramciclane achieves substantial receptor occupancy at clinically relevant doses. In rats, single doses resulted in high occupancy of both 5-HT2A and 5-HT2C receptors in the brain.[1] In humans, PET imaging showed a clear dose-dependent occupancy of 5-HT2A receptors in the frontal cortex.[14]

Table 2: In Vivo Receptor Occupancy of Deramciclane

Species Receptor Dose / Plasma Concentration Max. Occupancy (%) Method Reference
Rat 5-HT2C 0.5 mg/kg (single dose) 45% Receptor Autoradiography [1]
Rat 5-HT2C 10 mg/kg (single dose) 79% Receptor Autoradiography [1]
Rat 5-HT2A 10 mg/kg (single dose) 78% Receptor Autoradiography [1]
Human 5-HT2A 21 ng/mL (plasma conc.) 50% PET with [11C]-NMSP [14]

| Human | 5-HT2A | 70 ng/mL (plasma conc.) | 90% | PET with [11C]-NMSP |[14] |

Human Pharmacokinetic Profile

Deramciclane exhibits linear and dose-proportional pharmacokinetics at steady-state.[2] It is readily absorbed and has a sufficiently long half-life to allow for twice-daily dosing. Its principal metabolite is N-desmethylderamciclane.[16] While it is a weak inhibitor of the CYP2D6 enzyme, it does not significantly affect CYP3A4.[4][17]

Table 3: Human Pharmacokinetic Parameters of Deramciclane

Parameter Value Reference
Time to Peak Plasma Conc. (Tmax) 2 - 4 hours [4]
Elimination Half-life (t½) ~20 - 30 hours [2][16][18]
Oral Bioavailability (Tablet) ~36% [4][16]
Primary Metabolite N-desmethylderamciclane [16]

| CYP450 Interaction | Weak inhibitor of CYP2D6 |[17] |

Evidence from Preclinical and Clinical Studies

Anxiolytic Activity in Animal Models

Deramciclane has demonstrated anxiolytic-like effects across a range of validated preclinical assays, including the Vogel's punished drinking test, social interaction test, and marble-burying behavior.[8] Studies using the Geller-Seifter conflict test further support the anxiolytic potential of 5-HT2C receptor antagonists.[12]

Clinical Efficacy in Generalized Anxiety Disorder (GAD)

The anxiolytic potential of deramciclane was evaluated in patients with GAD. An 8-week, double-blind, placebo-controlled, dose-finding study provided evidence of efficacy.[6][7] Doses of 30 mg/day and 60 mg/day showed clinically relevant improvements, with the 60 mg/day dose achieving statistical significance over placebo in reducing the total Hamilton Anxiety Rating Scale (HAM-A) score.[6][7] Both doses produced significant improvements in the psychic anxiety subscale of the HAM-A.[6][7] The drug was generally well-tolerated, with headache being the most common adverse event, and no withdrawal reactions were observed upon abrupt discontinuation.[6][7] Despite these promising early results, a combined analysis of subsequent Phase III trials failed to demonstrate a statistically significant separation from placebo, and development was discontinued.[8]

Table 4: Efficacy of Deramciclane in Generalized Anxiety Disorder (8-Week Dose-Finding Study)

Treatment Group (per day) Change from Baseline in HAM-A Total Score (Mean) p-value vs. Placebo (Total Score) p-value vs. Placebo (Psychic Anxiety Factor) Reference
Placebo -8.9 - - [6][7]
Deramciclane 10 mg -9.6 Not Significant Not Significant [6][7]
Deramciclane 30 mg -11.9 0.059 < 0.05 [6][7]

| Deramciclane 60 mg | -12.4 | 0.024 | < 0.05 |[6][7] |

Key Experimental Methodologies

Phosphoinositide Hydrolysis Assay

This assay was used to quantify deramciclane's functional activity at the 5-HT2C receptor.[1]

  • Principle: 5-HT2C receptors are coupled to Gq/11 proteins, which activate phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). The accumulation of radiolabeled inositol phosphates is measured as an indicator of receptor activation.

  • Protocol Outline:

    • Choroid plexus tissue from rat brains, which is rich in 5-HT2C receptors, is dissected and homogenized.

    • The tissue is pre-incubated with [³H]-myo-inositol to label the cellular phosphoinositide pool.

    • The tissue is then incubated with deramciclane (for inverse agonism) or with serotonin in the presence of varying concentrations of deramciclane (for antagonism).

    • The reaction is stopped, and the accumulated [³H]-inositol phosphates are separated from free [³H]-myo-inositol using anion-exchange chromatography.

    • Radioactivity is quantified by liquid scintillation counting to determine IC₅₀ and EC₅₀ values.

Human PET Study Protocol

This non-invasive imaging technique was used to measure 5-HT2A receptor occupancy in the human brain.[14]

  • Principle: A radiolabeled ligand that binds specifically to the target receptor (in this case, [11C]-N-methyl spiperone (B1681076) for 5-HT2A receptors) is administered. The PET scanner detects the radiation, allowing for quantification of receptor binding. A competing drug like deramciclane will displace the radioligand, and the reduction in signal is used to calculate receptor occupancy.

  • Protocol Outline:

    • Healthy male volunteers undergo a baseline PET scan with [11C]-NMSP to measure initial receptor availability.

    • Subjects are administered a single oral dose of deramciclane (e.g., 20, 50, or 150 mg).

    • Repeat PET scans are performed at specific time points post-dosing (e.g., 3 and 6 hours).

    • Blood samples are taken concurrently to measure plasma concentrations of deramciclane.

    • Receptor occupancy is calculated by comparing the binding potential of the radioligand before and after deramciclane administration, using a reference region with low receptor density (e.g., cerebellum).

GAD Clinical Trial Design Workflow

The dose-finding study for deramciclane in GAD followed a standard, rigorous design to assess efficacy and safety.[6][7]

G cluster_0 Phase 1: Screening & Run-in cluster_1 Phase 2: Randomization & Treatment cluster_arms 8-Week Double-Blind Treatment cluster_2 Phase 3: Follow-up & Analysis Screening Patient Screening (DSM-IV GAD, HAM-A ≥ 18) RunIn 1-2 Week Placebo Run-in Screening->RunIn Random Randomization (n=208) RunIn->Random PBO Placebo Random->PBO D10 Deramciclane 10 mg/day Random->D10 D30 Deramciclane 30 mg/day Random->D30 D60 Deramciclane 60 mg/day Random->D60 Washout 2-Week Placebo Washout PBO->Washout D10->Washout D30->Washout D60->Washout Analysis Final Efficacy & Safety Analysis Washout->Analysis

Caption: Workflow for the Phase II dose-finding clinical trial in GAD.

Summary and Conclusion

The mechanism of action of deramciclane fumarate (B1241708) in anxiety is centered on its unique profile as a high-affinity 5-HT2A receptor antagonist and 5-HT2C receptor inverse agonist. In vitro functional assays confirm its ability to reduce the basal constitutive activity of 5-HT2C receptors, a key pathway implicated in anxiogenesis. In vivo studies in animals and humans demonstrate that deramciclane achieves significant target engagement in the central nervous system. This pharmacological profile translated to anxiolytic-like effects in preclinical models and promising efficacy signals in an early-phase clinical trial for Generalized Anxiety Disorder. Despite this, the compound ultimately failed to meet its primary endpoints in larger pivotal trials. The comprehensive data available for deramciclane nevertheless provide valuable insights into the therapeutic potential of dual 5-HT2A/2C modulation for the treatment of anxiety disorders and serve as an important case study for drug development professionals.

References

Preclinical Pharmacological Profile of Deramciclane Fumarate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deramciclane (B39774) ((1R,2S,4R)-(-)-N,N-dimethyl-2-[(1,7,7-trimethyl-2-phenylbicyclo[1][1][2] hept-2-yl) oxy] ethane (B1197151) amine) is a novel, non-benzodiazepine anxiolytic agent. Its unique pharmacological profile, centered on the modulation of serotonergic and GABAergic systems, distinguishes it from classical anxiolytics. This technical guide provides a comprehensive overview of the preclinical pharmacological data for Deramciclane fumarate (B1241708), including its mechanism of action, receptor binding affinity, and its effects in various animal models. Detailed experimental protocols for key assays are provided, and signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its preclinical characteristics.

Mechanism of Action

Deramciclane's primary mechanism of action involves a multi-target engagement within the central nervous system. It is a potent antagonist of the serotonin (B10506) 5-HT2A receptor and an inverse agonist at the 5-HT2C receptor[3]. Additionally, Deramciclane inhibits the reuptake of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the brain[2]. This multifaceted profile contributes to its anxiolytic and potential antidepressant effects, while differentiating it from traditional benzodiazepines.

Serotonin 5-HT2A Receptor Antagonism

Deramciclane exhibits high affinity for the 5-HT2A receptor, where it acts as an antagonist[2]. The 5-HT2A receptor is a Gq/11-coupled G-protein coupled receptor (GPCR) that, upon activation by serotonin, stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, mobilize intracellular calcium and activate protein kinase C (PKC), respectively. By blocking this pathway, Deramciclane can modulate downstream signaling cascades implicated in anxiety and mood regulation.

G_protein_signaling_pathway cluster_membrane Cell Membrane 5HT2A_Receptor 5-HT2A Receptor G_Protein Gq/11 5HT2A_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves Serotonin Serotonin (5-HT) Serotonin->5HT2A_Receptor Binds & Activates Deramciclane Deramciclane Deramciclane->5HT2A_Receptor Antagonizes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_Release Intracellular Ca²⁺ Release IP3->Ca2_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response Cellular Response Ca2_Release->Cellular_Response PKC_Activation->Cellular_Response

Figure 1: Deramciclane's Antagonism of the 5-HT2A Receptor Signaling Pathway.
Serotonin 5-HT2C Receptor Inverse Agonism

Deramciclane not only acts as an antagonist at the 5-HT2C receptor but also exhibits inverse agonist properties[3]. This means that it can reduce the constitutive activity of the receptor in the absence of an agonist. In a physiological system in the choroid plexus, Deramciclane was found to decrease basal phosphoinositide hydrolysis by up to 33%[3]. This inverse agonism may contribute significantly to its anxiolytic effects.

GABA Reuptake Inhibition

In addition to its serotonergic activity, Deramciclane inhibits the high-affinity synaptosomal reuptake of GABA[2]. By blocking the GABA transporter (GAT), Deramciclane increases the concentration of GABA in the synaptic cleft, thereby enhancing inhibitory neurotransmission. This action is distinct from benzodiazepines, which allosterically modulate the GABAA receptor.

Receptor Binding and Functional Activity

The affinity of Deramciclane for various neurotransmitter receptors has been characterized, although specific Ki values are not consistently reported in publicly available literature. The available quantitative data from functional assays are summarized below.

Receptor Binding Profile

Table 1: Qualitative Receptor Binding Profile of Deramciclane

ReceptorAffinityReference
5-HT2AHigh[2]
5-HT2CHigh[2]
Dopamine (B1211576) D1Low to Moderate[2]
Dopamine D2Low to Moderate[2]
Histamine (B1213489) H1Low to Moderate[2]
SigmaHigh[2]
Functional Assay Data

Functional assays have provided quantitative measures of Deramciclane's activity at the 5-HT2C receptor.

Table 2: Functional Activity of Deramciclane at the 5-HT2C Receptor

AssayParameterValueReference
5-HT-stimulated Phosphoinositide HydrolysisIC50168 nM[3]
Basal Phosphoinositide Hydrolysis (Inverse Agonism)EC5093 nM[3]
In Vivo Receptor Occupancy

In vivo studies have determined the receptor occupancy of Deramciclane at 5-HT2A and 5-HT2C receptors in the brain.

Table 3: In Vivo Receptor Occupancy of Deramciclane

ReceptorSpeciesDoseMax. OccupancyReference
5-HT2CRat0.5 mg/kg45%
5-HT2CRat10 mg/kg79%
5-HT2AHuman150 mg (single oral dose)~100% (estimated)[4]

Preclinical Efficacy in Animal Models

Deramciclane has been evaluated in a range of preclinical animal models to assess its anxiolytic, antidepressant, and antipsychotic potential.

Anxiolytic Activity

Deramciclane has demonstrated anxiolytic-like effects in several established animal models, including the social interaction test, the marble-burying test, and the light-dark box test[5].

Antidepressant-like Activity

The potential antidepressant effects of Deramciclane have been investigated in models such as the forced swim test and the olfactory bulbectomy model in rats.

  • Forced Swim Test: In the rat forced swim test, a model of "behavioral despair," Deramciclane at a dose of 5 mg/kg significantly reduced immobility time, suggesting an antidepressant-like effect. A 1 mg/kg dose did not produce a significant effect[5].

  • Olfactory Bulbectomy Model: In the bilateral olfactory bulbectomy rat model, which is used to screen for novel antidepressants, Deramciclane (at doses of 5 and 10 mg/kg) did not reverse the hyperactivity associated with the model, in contrast to the positive control, imipramine[5]. These conflicting results suggest that further investigation into its antidepressant potential is warranted.

experimental_workflow cluster_forced_swim Forced Swim Test cluster_olfactory Olfactory Bulbectomy FST_Habituation Day 1: Habituation (15 min swim) FST_Dosing Drug Administration (Deramciclane or Vehicle) FST_Habituation->FST_Dosing FST_Test Day 2: Test (5 min swim) FST_Dosing->FST_Test FST_Analysis Measure Immobility Time FST_Test->FST_Analysis OB_Surgery Bilateral Olfactory Bulbectomy Surgery OB_Recovery 2-week Recovery OB_Surgery->OB_Recovery OB_Dosing Chronic Dosing (Deramciclane or Vehicle) OB_Recovery->OB_Dosing OB_Test Behavioral Testing (e.g., Open Field) OB_Dosing->OB_Test

Figure 2: Experimental Workflows for Preclinical Models of Depression.
Antipsychotic-like Activity

The 5-HT2A receptor antagonism of Deramciclane suggests potential for antipsychotic activity. While specific preclinical studies on psychosis models were not detailed in the provided search results, this remains a plausible area of investigation.

Pharmacokinetics

The pharmacokinetic profile of Deramciclane has been investigated in several species, including rats, dogs, and humans.

Table 4: Pharmacokinetic Parameters of Deramciclane

SpeciesRouteDoseTmax (h)Cmax (ng/mL)AUC (ng·h/mL)Bioavailability (%)Reference
RatOral10 mg/kg0.544.9106.953.42[6]
RatIP10 mg/kg-≥177.8578.1818.49[6]
RatIV10 mg/kg-≥2643.03127.53-[6]
DogOral-6---[7]
HumanOral (solution)30 mg---44 (27-58)[8]
HumanOral (tablet)30 mg---36 (23-50)[8]

Safety Pharmacology

Preclinical safety pharmacology studies are designed to investigate the potential undesirable pharmacodynamic effects of a substance on physiological functions. For Deramciclane, clinical studies in humans have shown it to be well-tolerated at doses up to 60 mg/day over an 8-week period, with headache being the most commonly reported adverse event[9]. No significant changes in electrocardiogram, blood pressure, or heart rate were observed in a multiple oral dosing study in healthy volunteers[1]. While specific preclinical safety pharmacology studies on the cardiovascular, respiratory, and central nervous systems were not detailed in the search results, the clinical data suggest a favorable safety profile.

Experimental Protocols

Radioligand Binding Assay (General Protocol)

Objective: To determine the binding affinity (Ki) of Deramciclane for various receptors.

Materials:

  • Cell membranes expressing the target receptor.

  • Radioligand specific for the target receptor (e.g., [3H]ketanserin for 5-HT2A).

  • Deramciclane fumarate at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare a reaction mixture containing the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of Deramciclane or vehicle.

  • Incubate the mixture to allow binding to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from unbound radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the concentration of Deramciclane that inhibits 50% of the specific binding of the radioligand (IC50).

  • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Rat Forced Swim Test

Objective: To assess the antidepressant-like activity of Deramciclane.

Animals: Male Sprague-Dawley rats.

Apparatus: A cylindrical container (e.g., 40 cm tall, 20 cm in diameter) filled with water (25 ± 1°C) to a depth of 30 cm.

Procedure:

  • Pre-test session (Day 1): Place each rat individually into the cylinder for a 15-minute swim session. This serves to induce a state of "behavioral despair."

  • Remove the rats, dry them, and return them to their home cages.

  • Test session (Day 2, 24 hours after pre-test): Administer Deramciclane (e.g., 1 and 5 mg/kg, i.p.) or vehicle to the rats.

  • After a set pre-treatment time (e.g., 30-60 minutes), place the rats back into the swim cylinder for a 5-minute test session.

  • Record the duration of immobility during the 5-minute test. Immobility is defined as the absence of active, escape-oriented behaviors, with the rat making only small movements to keep its head above water.

  • A significant decrease in immobility time in the drug-treated group compared to the vehicle group is indicative of an antidepressant-like effect.

Rat Olfactory Bulbectomy

Objective: To evaluate the potential of Deramciclane to reverse the behavioral deficits induced by olfactory bulbectomy, a model of depression.

Animals: Male Sprague-Dawley rats.

Procedure:

  • Surgery: Anesthetize the rats and perform a bilateral aspiration of the olfactory bulbs. Sham-operated animals undergo the same surgical procedure without the removal of the bulbs.

  • Recovery: Allow the animals a recovery period of at least two weeks.

  • Treatment: Administer Deramciclane (e.g., 5 and 10 mg/kg, i.p.) or vehicle daily for a chronic period (e.g., 14 days).

  • Behavioral Testing: Assess the animals in a battery of behavioral tests, such as the open field test to measure locomotor activity. Olfactory bulbectomized rats typically exhibit hyperactivity, and an effective antidepressant is expected to normalize this behavior.

Synaptosomal GABA Uptake Assay (General Protocol)

Objective: To measure the inhibitory effect of Deramciclane on GABA reuptake.

Materials:

  • Synaptosomal preparation from rat brain tissue.

  • [3H]GABA (radiolabeled GABA).

  • This compound at various concentrations.

  • Assay buffer.

  • Scintillation counter.

Procedure:

  • Prepare synaptosomes from a relevant brain region (e.g., cortex).

  • Pre-incubate the synaptosomes with varying concentrations of Deramciclane or vehicle.

  • Initiate the uptake reaction by adding [3H]GABA.

  • Incubate for a short period to allow for GABA uptake.

  • Terminate the uptake by rapid filtration and washing with ice-cold buffer.

  • Measure the amount of [3H]GABA taken up by the synaptosomes using a scintillation counter.

  • Determine the concentration of Deramciclane that inhibits 50% of the GABA uptake (IC50).

Conclusion

This compound possesses a unique and complex preclinical pharmacological profile characterized by its dual action on the serotonergic system as a 5-HT2A antagonist and a 5-HT2C inverse agonist, coupled with its ability to inhibit GABA reuptake. Preclinical studies have demonstrated its potential as an anxiolytic and have suggested possible antidepressant effects, although the latter requires further clarification. Its pharmacokinetic profile supports oral administration. The available safety data from clinical trials are encouraging. This technical guide provides a foundation for further research and development of Deramciclane and similar multi-target compounds for the treatment of anxiety and other neuropsychiatric disorders. Further studies to fully elucidate its receptor binding affinities (Ki values) and a comprehensive preclinical safety pharmacology assessment would be valuable additions to its profile.

References

Deramciclane Fumarate: A Technical Overview of 5-HT2A and 5-HT2C Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of deramciclane (B39774) fumarate (B1241708) for the serotonin (B10506) 5-HT2A and 5-HT2C receptors. Deramciclane is recognized as a high-affinity antagonist at both 5-HT2A and 5-HT2C receptors, with additional inverse agonist properties identified at the 5-HT2C subtype.[1][2] This document summarizes key quantitative binding data, details relevant experimental methodologies, and visualizes the associated signaling pathways and experimental workflows.

Quantitative Binding Affinity of Deramciclane Fumarate

The following table summarizes the reported binding affinity and functional activity of deramciclane at the 5-HT2A and 5-HT2C receptors.

ReceptorParameterValueSpecies/TissueAssay TypeReference
5-HT2A Receptor Occupancy (50%)21 ng/mL (plasma concentration)HumanIn Vivo PET with [11C]-N-methyl spiperone[3]
Receptor Occupancy (90%)70 ng/mL (plasma concentration)HumanIn Vivo PET with [11C]-N-methyl spiperone[3]
Receptor Occupancy (max)up to 78%RatEx Vivo Autoradiography[1]
5-HT2C IC50168 nMRat (choroid plexus)Phosphoinositide Hydrolysis Assay[1][2]
EC50 (inverse agonism)93 nMRat (choroid plexus)Phosphoinositide Hydrolysis Assay[1]
Receptor Occupancy (max)up to 79% (at 10 mg/kg)Rat (choroid plexus)Ex Vivo Autoradiography[1]

Signaling Pathways

Both 5-HT2A and 5-HT2C receptors primarily couple through the Gq/11 signaling pathway. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC).

The 5-HT2C receptor has also been shown to couple to other G-protein pathways, including Gi/o and G12/13, adding complexity to its downstream signaling cascades.

Gq_11_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling 5-HT2_Receptor 5-HT2A / 5-HT2C Receptor Gq_11 Gαq/11 5-HT2_Receptor->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC->Cellular_Response

Gq/11 Signaling Pathway for 5-HT2A and 5-HT2C Receptors.

Gi_o_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling 5-HT2C_Receptor 5-HT2C Receptor Gi_o Gαi/o 5-HT2C_Receptor->Gi_o Activates AC Adenylyl Cyclase (AC) Gi_o->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Altered Cellular Response PKA->Cellular_Response

Gi/o Signaling Pathway associated with the 5-HT2C Receptor.

G12_13_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling 5-HT2C_Receptor 5-HT2C Receptor G12_13 Gα12/13 5-HT2C_Receptor->G12_13 Activates RhoGEF RhoGEF G12_13->RhoGEF Activates RhoA RhoA RhoGEF->RhoA Activates ROCK ROCK RhoA->ROCK Activates Cytoskeletal_Rearrangement Cytoskeletal Rearrangement ROCK->Cytoskeletal_Rearrangement

G12/13 Signaling Pathway associated with the 5-HT2C Receptor.

Experimental Protocols

The binding affinities and functional activities presented in this guide are determined through established pharmacological assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay (General Protocol)

This protocol outlines a competitive displacement assay to determine the binding affinity (Ki) of a test compound.

Radioligand_Binding_Assay_Workflow Start Start: Prepare Reagents Membrane_Prep Prepare Receptor Membranes (e.g., from cell lines or tissue) Start->Membrane_Prep Radioligand_Prep Prepare Radiolabeled Ligand (e.g., [3H]ketanserin for 5-HT2A) Start->Radioligand_Prep Compound_Prep Prepare Test Compound (this compound) and Control Start->Compound_Prep Incubation Incubate Membranes with Radioligand and Test Compound Membrane_Prep->Incubation Radioligand_Prep->Incubation Compound_Prep->Incubation Filtration Separate Bound and Free Ligand via Rapid Filtration Incubation->Filtration Washing Wash Filters to Remove Non-specific Binding Filtration->Washing Scintillation Quantify Radioactivity using Scintillation Counting Washing->Scintillation Data_Analysis Analyze Data to Determine IC50 and Ki Values Scintillation->Data_Analysis End End Data_Analysis->End

References

In Vivo and In Vitro Efficacy of Deramciclane Fumarate: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deramciclane (B39774) (EGIS-3886) is a non-benzodiazepine anxiolytic agent with a unique pharmacological profile.[1][2] This technical guide provides a comprehensive overview of the pivotal in vivo and in vitro studies that have characterized the pharmacokinetics, mechanism of action, and potential therapeutic applications of Deramciclane fumarate (B1241708). Quantitative data from key studies are summarized, detailed experimental protocols are provided, and relevant signaling pathways are visualized to offer a thorough resource for the scientific community. Although initially investigated for generalized anxiety disorder (GAD), and showing promise in preclinical and early clinical trials, it did not demonstrate statistically significant efficacy in Phase III trials for this indication.[3][4] Nevertheless, its distinct mechanism of action continues to make it a subject of scientific interest.

Pharmacokinetic Profile

Deramciclane has been studied in various animal models and in humans, demonstrating rapid absorption and linear pharmacokinetics over a range of doses.[1]

In Vivo Pharmacokinetics in Rats

A study in Wistar rats investigated the pharmacokinetics of a 10 mg/kg dose of Deramciclane fumarate administered via oral (p.o.), intraperitoneal (i.p.), and intravenous (i.v.) routes.[5][6][7] The results highlighted a very fast absorption after oral administration and a significant first-pass metabolism, leading to low oral bioavailability.[5][6]

Table 1: Pharmacokinetic Parameters of Deramciclane in Rats (10 mg/kg dose) [5][6][7]

ParameterOral (p.o.)Intraperitoneal (i.p.)Intravenous (i.v.)
Cmax (ng/mL) 44.9≥177.8≥2643.0
Tmax (h) 0.5--
t½ (h) 3.42 - 5.443.42 - 5.443.42 - 5.44
AUC₀-∞ (ng·h/mL) --29.2-fold > oral, 5.4-fold > i.p.
Absolute Bioavailability (%) 3.4218.49-

Table 2: Pharmacokinetic Parameters of N-desmethyl Deramciclane (Metabolite) in Rats [5][6][7]

ParameterOral (p.o.)Intraperitoneal (i.p.)Intravenous (i.v.)
Cmax (ng/mL) 32.0≥25.451.0
t½ (h) 2.90 - 5.442.90 - 5.442.90 - 5.44
In Vivo Pharmacokinetics in Humans

In healthy male volunteers, Deramciclane exhibited linear pharmacokinetics.[1] Following a 30 mg dose, the drug was well-tolerated.[8] Multiple oral dosing studies have also been conducted.[9]

Table 3: Pharmacokinetic Parameters of Deramciclane in Humans (30 mg dose) [8]

ParameterIntravenous (i.v.)Oral (solution)Oral (tablet)
Distribution t½ (h) 0.04 ± 0.01 (1st), 3.03 ± 0.50 (2nd)--
Elimination t½ (h) 26.6 ± 5.5~25~25
Clearance (L/kg) 0.24 ± 0.10--
Mean Oral Bioavailability (%) -4436

Table 4: Elimination Half-life of N-desmethyl Deramciclane in Humans [8]

Administration RouteElimination t½ (h)
Intravenous (i.v.)38.2 ± 6.9
Oral~25

A study on multiple oral dosing showed that steady-state was reached within seven days, with the drug accumulating approximately three-fold.[9] The elimination half-life was slightly prolonged at steady-state compared to a single dose.[9]

Mechanism of Action

Deramciclane's primary mechanism of action involves the modulation of the serotonin (B10506) system.[1][10] It also interacts with other neurotransmitter systems.

Serotonin Receptor Activity
  • 5-HT2A Receptor Antagonist : Deramciclane acts as a potent antagonist at serotonin 5-HT2A receptors.[1][11]

  • 5-HT2C Receptor Inverse Agonist : It functions as an inverse agonist at 5-HT2C receptors.[1][12][13] This means that it not only blocks the receptor but also reduces its constitutive activity.[13] In vitro studies have shown that deramciclane antagonizes 5-HT-stimulated phosphoinositide hydrolysis with an IC50 of 168 nM and decreases basal phosphoinositide hydrolysis by up to 33% (EC50 = 93 nM).[13]

Other Neurotransmitter Systems
  • GABA Reuptake Inhibitor : Deramciclane inhibits the reuptake of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[1][3]

  • NMDA Receptor Inhibition : In vitro studies have demonstrated that Deramciclane can inhibit the function of N-methyl-D-aspartate (NMDA) receptors, suggesting a role in modulating glutamatergic neurotransmission.[14] It significantly inhibited NMDA-induced [3H]D-aspartate release and transmembrane Ca2+ flux in rat cerebrocortical homogenates.[14]

  • Dopamine (B1211576) Receptor Affinity : The compound shows moderate affinity for D2 dopamine receptors and low affinity for D1 receptors.[1]

Deramciclane Deramciclane HT2A 5-HT2A Receptor Deramciclane->HT2A Antagonist HT2C 5-HT2C Receptor Deramciclane->HT2C Inverse Agonist GABA GABA Transporter Deramciclane->GABA Inhibits Reuptake NMDA NMDA Receptor Deramciclane->NMDA Inhibits Anxiolysis Anxiolysis HT2A->Anxiolysis Contributes to HT2C->Anxiolysis Contributes to Neuronal_Inhibition Neuronal_Inhibition GABA->Neuronal_Inhibition Leads to Reduced_Excitotoxicity Reduced_Excitotoxicity NMDA->Reduced_Excitotoxicity Leads to

Caption: Mechanism of Action of Deramciclane.

In Vivo Efficacy Studies

Preclinical studies in animal models have suggested anxiolytic and antidepressant-like effects of Deramciclane.

Forced Swim Test in Rats

In a forced swim test, a model used to assess antidepressant potential, Deramciclane demonstrated a significant effect on immobility time.[15]

Table 5: Effect of Deramciclane on Immobility Time in the Forced Swim Test [15]

Treatment GroupMean Immobility Time (s) ± SEM
Vehicle105.4 ± 8.1
Deramciclane (1 mg/kg)90.2 ± 7.6
Deramciclane (5 mg/kg)68.3 ± 6.9
p < 0.01 vs. vehicle
Receptor Occupancy Studies in Humans

A positron emission tomography (PET) study in healthy male volunteers was conducted to determine the in-vivo occupancy of 5-HT2A receptors in the frontal cortex after single oral doses of Deramciclane.[16] The study found that Deramciclane penetrates the blood-brain barrier and binds to 5-HT2A receptors in a dose- and concentration-dependent manner.[16] A plasma concentration of 21 ng/mL resulted in 50% receptor occupancy, while 70 ng/mL led to 90% occupancy.[16]

In Vitro Studies

In vitro experiments have been crucial in elucidating the molecular mechanisms of Deramciclane.

Receptor Binding and Functional Assays

As previously mentioned, in vitro assays confirmed Deramciclane's high affinity for 5-HT2A and 5-HT2C receptors.[13] Functional assays, such as the phosphoinositide hydrolysis assay, established its inverse agonist properties at the 5-HT2C receptor.[13]

Cytochrome P450 Inhibition

In vitro findings indicated that Deramciclane is an inhibitor of the cytochrome P450 (CYP) 2D6 enzyme.[17][18] A clinical study confirmed this, showing that repeated administration of 60 mg Deramciclane doubled the area under the curve (AUC) of desipramine (B1205290), a CYP2D6 substrate.[18]

Experimental Protocols

In Vivo Pharmacokinetic Study in Rats
  • Subjects : Male Wistar rats.

  • Drug Administration : this compound (10 mg/kg) was administered orally, intraperitoneally, or intravenously.[5]

  • Sample Collection : Blood samples were collected at various time points post-administration.

  • Analytical Method : Plasma concentrations of Deramciclane and its N-desmethyl metabolite were determined using a validated gas chromatography method with nitrogen-selective detection (GC-NPD) following solid-phase extraction.[5][6]

  • Pharmacokinetic Analysis : Parameters such as Cmax, Tmax, t½, and AUC were calculated from the plasma concentration-time data.[5]

cluster_protocol Rat Pharmacokinetic Protocol Start Wistar Rats Admin Administer Deramciclane (10 mg/kg p.o., i.p., or i.v.) Start->Admin Sampling Collect Blood Samples (Multiple Time Points) Admin->Sampling Extraction Solid-Phase Extraction of Plasma Sampling->Extraction Analysis GC-NPD Analysis Extraction->Analysis PK_Calc Calculate PK Parameters (Cmax, Tmax, t½, AUC) Analysis->PK_Calc End Results PK_Calc->End

Caption: Experimental Workflow for Rat Pharmacokinetics.

Forced Swim Test
  • Subjects : Male rats.[15]

  • Apparatus : A cylindrical container filled with water.[15]

  • Procedure :

    • Pre-test session : Rats are placed in the water for 15 minutes.

    • Drug Administration : 24 hours after the pre-test, rats are administered either vehicle or Deramciclane (1 or 5 mg/kg).[15]

    • Test session : 60 minutes after drug administration, rats are placed back in the water for a 5-minute test session.

  • Data Analysis : The duration of immobility during the test session is recorded and analyzed. A decrease in immobility time is indicative of antidepressant-like activity.[15]

In Vitro Phosphoinositide Hydrolysis Assay
  • Tissue Preparation : Choroid plexus tissue, which is rich in 5-HT2C receptors, is used.[13]

  • Assay Principle : This assay measures the accumulation of inositol (B14025) phosphates, a downstream signaling product of Gq-coupled receptors like 5-HT2C.

  • Procedure :

    • Tissue is incubated with [³H]myo-inositol to label membrane phosphoinositides.

    • The tissue is then exposed to Deramciclane in the presence or absence of a 5-HT agonist.

    • The reaction is stopped, and the accumulated [³H]inositol phosphates are separated by ion-exchange chromatography and quantified by liquid scintillation counting.

  • Data Analysis : The ability of Deramciclane to inhibit agonist-stimulated inositol phosphate (B84403) accumulation (antagonist effect) and to decrease basal levels (inverse agonist effect) is determined.[13]

cluster_pathway 5-HT2C Receptor Signaling HT2C 5-HT2C Receptor Gq Gq Protein HT2C->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release Deramciclane Deramciclane Deramciclane->HT2C Inverse Agonist (Reduces Basal Activity)

Caption: Deramciclane's Effect on 5-HT2C Signaling.

Conclusion

This compound possesses a multifaceted pharmacological profile, characterized by its potent interaction with the serotonergic system, particularly as a 5-HT2A antagonist and a 5-HT2C inverse agonist, and its influence on GABAergic and glutamatergic pathways. While it did not achieve primary endpoints in late-stage clinical trials for generalized anxiety disorder, the extensive in vivo and in vitro data underscore its unique mechanism of action. This compilation of pharmacokinetic data, efficacy studies, and detailed methodologies serves as a valuable resource for further investigation into the therapeutic potential of Deramciclane and similar compounds in neuropsychiatric disorders.

References

An In-Depth Technical Guide to the Physicochemical Properties of Deramciclane Fumarate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deramciclane is a novel, non-benzodiazepine anxiolytic agent that has been investigated for the treatment of various anxiety disorders.[1][2][3] Its unique pharmacological profile, distinct from traditional anxiolytics, has made it a subject of significant interest in neuroscience and drug development. This technical guide provides a comprehensive overview of the core physicochemical properties of Deramciclane fumarate (B1241708), detailed experimental methodologies for their determination, and an exploration of its mechanism of action through relevant signaling pathways. All quantitative data is presented in structured tables for clarity and comparative analysis, and key processes are visualized using diagrams to facilitate understanding.

Chemical Identity and Structure

Deramciclane, chemically known as (-)-[1R,2S,4R]-2-(2-dimethylaminoethoxy)-2-phenyl-1,7,7-trimethylbicyclo[2.2.1]heptane, is a camphor (B46023) derivative.[2][4] The fumarate salt is the form typically used in pharmaceutical research and development.[4]

Table 1: Chemical Identifiers for Deramciclane Fumarate

IdentifierValueSource
IUPAC Name N,N-dimethyl-2-[[(1R,2S,4R)-1,7,7-trimethyl-2-phenyl-2-bicyclo[2.2.1]heptanyl]oxy]ethanamine; (E)-but-2-enedioic acid[5][6]
CAS Number 120444-72-6[7][8]
Molecular Formula C₂₄H₃₅NO₅[6][9]
Molecular Weight 417.54 g/mol [6][7][9]
Synonyms EGIS-3886, EGYT-3886[4][5]

The stereostructure of Deramciclane has been unequivocally determined by single-crystal X-ray diffraction analysis.[4]

Physicochemical Properties

The physicochemical characteristics of an active pharmaceutical ingredient (API) are critical as they influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation development.

Table 2: Key Physicochemical Properties of Deramciclane and its Fumarate Salt

PropertyValueFormSource
Melting Point 210-213 °CFumarate Salt[7]
pKa (Strongest Basic) 8.87 - 9.61Free Base[1][5][7]
Log P (Octanol/Water) 5.9Free Base[7]
Log P (Octanol/Water) 1.41Fumarate Salt[7]
Water Solubility (25°C) 0.0088 g/100 mLFree Base[7]
Polar Surface Area 12.47 ŲFree Base[1]
Rotatable Bond Count 5Free Base[1]

Experimental Protocols

The accurate determination of physicochemical properties relies on standardized and validated experimental methodologies. Below are detailed protocols for key experiments relevant to the characterization of this compound.

Determination of pKa by Potentiometric Titration

The ionization constant (pKa) is a critical parameter that influences the solubility and absorption of a drug. Potentiometric titration is a standard method for its determination.[2][10][11]

Methodology:

  • Preparation: A 1mM solution of this compound is prepared in a suitable solvent, often a co-solvent system like methanol/water for sparingly soluble compounds.[4] The ionic strength of the solution is kept constant using a background electrolyte such as 0.15 M KCl.[4]

  • Calibration: The pH meter and electrode are calibrated using standard buffers (e.g., pH 4, 7, and 10).[4]

  • Titration: The sample solution is made acidic (pH ~2) with a standard solution of HCl. The solution is then titrated with a standardized solution of NaOH (e.g., 0.1 M), added in small, precise increments.[10]

  • Data Acquisition: The pH of the solution is recorded after each addition of titrant, allowing the system to equilibrate.

  • Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the inflection point of this curve, often calculated using the first or second derivative of the curve.[10]

G Workflow for pKa Determination by Potentiometric Titration cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep_sample Prepare 1mM Sample Solution prep_titrant Prepare Standardized HCl and NaOH prep_electrode Calibrate pH Electrode acidify Acidify Sample (pH ~2) prep_electrode->acidify titrate Titrate with NaOH in Increments acidify->titrate record Record pH after Each Addition titrate->record plot Plot Titration Curve (pH vs. Volume) record->plot calculate Calculate pKa from Inflection Point plot->calculate

Caption: Workflow for pKa determination.

Determination of Partition Coefficient (Log P) by Shake-Flask Method

Lipophilicity, quantified by the partition coefficient (Log P), is essential for predicting a drug's ability to cross biological membranes. The shake-flask method is the gold standard for Log P determination.[3][9][12]

Methodology:

  • Phase Preparation: n-Octanol and an aqueous buffer (e.g., phosphate (B84403) buffer at pH 7.4) are mutually saturated by shaking them together for 24 hours, followed by separation.[3][12]

  • Sample Preparation: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble).

  • Partitioning: A precise volume ratio of the n-octanol and aqueous phases is combined in a vessel with the dissolved sample. The mixture is shaken vigorously until equilibrium is reached.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.

  • Quantification: The concentration of Deramciclane in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Log P is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Enantiomeric Purity by Chiral HPLC

For chiral molecules like Deramciclane, determining the enantiomeric purity is crucial. The (-)-[1R,2S,4R] enantiomer is the active form. Chiral HPLC is the preferred method for this analysis.[4]

Methodology:

  • Column Selection: A chiral stationary phase (CSP) capable of separating the enantiomers is selected. For Deramciclane, a Chiralcel OD column has been successfully used.[4]

  • Mobile Phase: An appropriate mobile phase is chosen. A mixture of hexane (B92381) and ethanol (B145695) (e.g., 99.5:0.5 v/v) has been reported for Deramciclane.[4]

  • Sample Analysis: A solution of the this compound sample is injected into the HPLC system.

  • Detection: The eluting enantiomers are detected using a UV detector at an appropriate wavelength.

  • Quantification: The enantiomeric purity is calculated based on the peak areas of the two enantiomers in the chromatogram. For Deramciclane, an enantiomeric purity exceeding 99.9% has been achieved.[4]

Mechanism of Action and Signaling Pathways

Deramciclane's anxiolytic effects are primarily mediated through its interaction with the serotonergic system. It acts as a selective antagonist at serotonin (B10506) 5-HT₂A receptors and an inverse agonist at 5-HT₂C receptors.[1][2][3][10] It also exhibits some activity as a gamma-aminobutyric acid (GABA) reuptake inhibitor.[3][11]

  • 5-HT₂A Receptor Antagonism: By blocking 5-HT₂A receptors, Deramciclane inhibits the excitatory effects of serotonin in brain regions associated with anxiety and mood regulation.

  • 5-HT₂C Receptor Inverse Agonism: As an inverse agonist, Deramciclane not only blocks the receptor but also reduces its constitutive (basal) activity.[10] This action is significant because 5-HT₂C receptor activation is known to promote anxiety and decrease the release of dopamine (B1211576) and norepinephrine. By inhibiting this receptor, Deramciclane can produce anxiolytic and potentially antidepressant-like effects.[10][11] This is achieved by antagonizing the 5-HT-stimulated phosphoinositide hydrolysis mediated by the receptor.[10]

  • GABA Reuptake Inhibition: By weakly inhibiting the reuptake of GABA, the primary inhibitory neurotransmitter in the central nervous system, Deramciclane may enhance GABAergic neurotransmission, contributing to a calming or anxiolytic effect.[11][13]

G Deramciclane's Mechanism of Action at the Synapse cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron serotonin Serotonin (5-HT) ht2a 5-HT2A Receptor serotonin->ht2a Activates ht2c 5-HT2C Receptor serotonin->ht2c Activates gaba GABA gaba_transporter GABA Transporter (GAT) gaba->gaba_transporter Reuptake g_protein Gq/11 Protein ht2c->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3_dag IP3 + DAG pip2->ip3_dag Forms anxiolytic_effect Anxiolytic Effect ip3_dag->anxiolytic_effect Leads to Anxiety (when active) deramciclane Deramciclane deramciclane->gaba_transporter Inhibits Reuptake deramciclane->ht2a Antagonist (Blocks) deramciclane->ht2c Inverse Agonist (Inhibits Basal Activity)

Caption: Deramciclane's multi-target mechanism.

Conclusion

This compound possesses a distinct set of physicochemical properties, including high lipophilicity in its free base form, a basic pKa, and a high melting point as a fumarate salt. These characteristics, determined through standard analytical protocols such as potentiometric titration and the shake-flask method, are fundamental to understanding its pharmaceutical behavior. Its unique mechanism of action, centered on the antagonism of 5-HT₂A and inverse agonism of 5-HT₂C receptors, differentiates it from other anxiolytic agents and provides a strong rationale for its therapeutic potential. This guide serves as a foundational resource for researchers engaged in the further study and development of Deramciclane and related compounds.

References

Deramciclane Fumarate: A Technical Guide to Metabolism and Active Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Deramciclane (B39774) is a non-benzodiazepine anxiolytic agent with a unique pharmacological profile, acting as a 5-HT₂A receptor antagonist and a 5-HT₂C receptor inverse agonist. A thorough understanding of its metabolic fate is crucial for optimizing its therapeutic use and guiding further drug development. This technical guide provides a comprehensive overview of the metabolism of deramciclane fumarate, with a focus on its metabolic pathways, the identification and characterization of its active metabolites, and the key enzymes involved in its biotransformation. Quantitative pharmacokinetic data are presented in structured tables for comparative analysis, and detailed experimental methodologies from pivotal studies are described. Visual diagrams of the metabolic pathways and experimental workflows are provided to facilitate a clear understanding of the core concepts.

Metabolic Pathways of Deramciclane

The biotransformation of deramciclane is extensive, involving several key enzymatic reactions. The primary metabolic routes include N-demethylation of the dimethylaminoethyl side chain, hydroxylation at various positions on the camphor (B46023) ring, and cleavage of the ether linkage.[1]

N-Demethylation

The most prominent metabolic pathway is the N-demethylation of the tertiary amine on the side chain, leading to the formation of the principal and pharmacologically active metabolite, N-desmethylderamciclane.[2][3] This metabolite has a pharmacological profile similar to the parent compound.[3]

Hydroxylation

Deramciclane undergoes oxidation at multiple sites, resulting in the formation of various hydroxylated derivatives.[1] Hydroxylation can occur on the camphor moiety of the molecule.[1] These hydroxylated metabolites can be further metabolized.

Side-Chain Cleavage

Another identified metabolic pathway is the cleavage of the ether bond in the side chain, which results in the formation of phenylborneol.[1]

The metabolic scheme of deramciclane is visualized in the following diagram:

Deramciclane_Metabolism Deramciclane Deramciclane N_Desmethyl N-desmethylderamciclane (Active) Deramciclane->N_Desmethyl N-demethylation (CYP2E1) Hydroxylated Hydroxylated Metabolites Deramciclane->Hydroxylated Hydroxylation (CYP2E1) Phenylborneol Phenylborneol Deramciclane->Phenylborneol Side-chain cleavage (CYP2E1) Further_Metabolites Further Oxidized Metabolites N_Desmethyl->Further_Metabolites Hydroxylation

A diagram illustrating the primary metabolic pathways of deramciclane.

Active Metabolites

The primary active metabolite of deramciclane is N-desmethylderamciclane . This metabolite has been shown to possess a pharmacological activity profile similar to that of the parent drug.[3] The contribution of other metabolites, such as the various hydroxylated derivatives, to the overall pharmacological effect of deramciclane has not been extensively characterized.

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of deramciclane and its principal active metabolite, N-desmethylderamciclane, have been evaluated in both human and animal studies. The following tables summarize the key quantitative data from these studies.

Table 1: Pharmacokinetic Parameters of Deramciclane in Healthy Male Volunteers
ParameterIntravenous (30 mg)Oral Solution (30 mg)Oral Tablet (30 mg)
Distribution Half-life (t½α) 0.04 ± 0.01 h--
Distribution Half-life (t½β) 3.03 ± 0.50 h--
Elimination Half-life (t½) 26.6 ± 5.5 h~25 h[4]~25 h[4]
Clearance (CL) 0.24 ± 0.10 L/h/kg[4]--
Oral Bioavailability (F) -44% (range 27-58%)[4]36% (range 23-50%)[4]
Data are presented as mean ± SD where available.[4]
Table 2: Pharmacokinetic Parameters of N-desmethylderamciclane in Healthy Male Volunteers after Deramciclane Administration
ParameterIntravenous Deramciclane (30 mg)Oral Deramciclane (30 mg)
Elimination Half-life (t½) 38.2 ± 6.9 h[4]~25 h[4]
Data are presented as mean ± SD.[4]
Table 3: Pharmacokinetic Parameters of Deramciclane in Rats after a 10 mg/kg Dose
ParameterIntravenousIntraperitonealOral
Cmax (ng/mL) ≥2643.0[5]≥177.8[5]44.9[5]
tmax (h) --0.5[5]
Biological Half-life (t½) 3.42 - 5.44 h[5]3.42 - 5.44 h[5]3.42 - 5.44 h[5]
Absolute Bioavailability (F) -18.49%[5]3.42%[5]
Data are presented as reported in the study.[5]
Table 4: Pharmacokinetic Parameters of N-desmethylderamciclane in Rats after a 10 mg/kg Dose of Deramciclane
ParameterIntravenousIntraperitonealOral
Cmax (ng/mL) 51.0[5]≥25.4[5]32.0[5]
Biological Half-life (t½) 2.90 - 5.44 h[5]2.90 - 5.44 h[5]2.90 - 5.44 h[5]
Data are presented as reported in the study.[5]

Role of Cytochrome P450 Enzymes

The metabolism of deramciclane is primarily mediated by the cytochrome P450 (CYP) enzyme system.

  • CYP2E1 has been identified as the key enzyme responsible for catalyzing the main biotransformation pathways of deramciclane, including N-demethylation, side-chain cleavage, and hydroxylation.[1]

  • Deramciclane has been shown to be a weak inhibitor of CYP2D6 .[6] This suggests a potential for drug-drug interactions with other medications that are substrates of this enzyme.

Experimental Protocols

This section details the methodologies employed in key studies to investigate the metabolism and pharmacokinetics of deramciclane.

In Vitro Metabolism in Human Liver Microsomes

Objective: To identify the metabolic pathways of deramciclane.

Methodology:

  • Incubation: Deramciclane was incubated with human liver microsomes in the presence of an NADPH-generating system.

  • Inhibitor Screening: To identify the specific CYP enzymes involved, incubations were performed in the presence of selective chemical inhibitors for various CYP isoforms. For example, diethyl-dithiocarbamate was used as a selective inhibitor of CYP2E1.[1]

  • Metabolite Identification: The reaction mixtures were analyzed by High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) to separate and identify the metabolites based on their retention times and mass-to-charge ratios.[1]

InVitro_Metabolism_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Deramciclane Deramciclane Incubate Incubate at 37°C Deramciclane->Incubate HLM Human Liver Microsomes HLM->Incubate NADPH NADPH-generating system NADPH->Incubate Quench Quench Reaction Incubate->Quench HPLC_MS HPLC-MS/MS Analysis Quench->HPLC_MS Identify Metabolite Identification HPLC_MS->Identify Clinical_Trial_Workflow cluster_enrollment Subject Enrollment cluster_dosing Dosing Periods (Crossover Design) cluster_sampling Sampling and Analysis Enroll Enroll Healthy Volunteers IV_Dose IV Administration Enroll->IV_Dose Washout Washout Period IV_Dose->Washout Blood_Sample Serial Blood Sampling IV_Dose->Blood_Sample Oral_Sol_Dose Oral Solution Administration Oral_Sol_Dose->Washout Oral_Sol_Dose->Blood_Sample Oral_Tab_Dose Oral Tablet Administration Oral_Tab_Dose->Blood_Sample Washout->Oral_Sol_Dose Washout->Oral_Tab_Dose Plasma_Analysis LC-MS/MS Analysis Blood_Sample->Plasma_Analysis PK_Analysis Pharmacokinetic Analysis Plasma_Analysis->PK_Analysis

References

Early-Phase Clinical Trial Data on Deramciclane Fumarate: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deramciclane (B39774) (EGIS-3886) is a non-benzodiazepine anxiolytic agent with a unique pharmacological profile.[1][2] It acts as a selective antagonist at serotonin (B10506) 5-HT2A receptors and an inverse agonist at 5-HT2C receptors.[1][3][4] Additionally, Deramciclane functions as a gamma-aminobutyric acid (GABA) reuptake inhibitor.[1][5] This document provides a comprehensive overview of the available early-phase clinical trial data for Deramciclane fumarate (B1241708), focusing on its pharmacokinetics, safety, and tolerability in healthy volunteers. The information is compiled from published clinical studies to support further research and development efforts.

Pharmacokinetic Profile

Early-phase clinical trials have characterized the pharmacokinetic profile of Deramciclane following single and multiple oral doses, as well as intravenous administration.

Data Presentation

The following tables summarize the key pharmacokinetic parameters of Deramciclane and its active metabolite, N-desmethylderamciclane, from studies conducted in healthy male volunteers.

Table 1: Pharmacokinetic Parameters of Deramciclane after Single Intravenous and Oral Doses [6]

Parameter30 mg Intravenous30 mg Oral Solution30 mg Oral Tablet
Deramciclane
Distribution Half-life (t½α) (h)0.04 ± 0.01--
Second Distribution Half-life (t½β) (h)3.03 ± 0.50--
Elimination Half-life (t½) (h)26.6 ± 5.5~25~25
Clearance (CL) (L/h/kg)0.24 ± 0.10--
Bioavailability (F) (%)-44 (range 27-58)36 (range 23-50)
N-desmethylderamciclane
Elimination Half-life (t½) (h)38.2 ± 6.9~25~25

Table 2: Pharmacokinetic Parameters of Deramciclane after Single and Repeated Oral Dosing [7]

ParameterSingle Dose (10 mg)Steady State (10 mg b.i.d.)Single Dose (30 mg)Steady State (30 mg b.i.d.)Single Dose (60 mg)Steady State (60 mg b.i.d.)
Elimination Half-life (t½) (h)24.330.520.925.622.928.7
Accumulation Ratio-~3-fold-~3-fold-~3-fold
Relative Bioavailability Increase-~1.4-fold-~1.4-fold-~1.4-fold

Table 3: Pharmacokinetic Parameters of Deramciclane and N-desmethylderamciclane After 4-Week Repeated Oral Dosing (60 mg b.i.d.) [8]

ParameterDeramciclaneN-desmethylderamciclane
AUC(0-∞) after first dose (ng·h/mL)1,251 ± 385-
Apparent Elimination Half-life (t½) after first dose (h)24.9 ± 3.5-
Apparent Elimination Half-life (t½) after 4 weeks (h)29.3 ± 9.3-
Accumulation Index (Week 1 to 4)2.3 - 2.7Increased from week 1 to 2, then stable

Experimental Protocols

The following sections detail the methodologies employed in the key early-phase clinical studies of Deramciclane.

Single and Repeated Dose Pharmacokinetics in Healthy Volunteers
  • Study Design: These studies were typically randomized, double-blind, and placebo-controlled.[7][8] Some studies employed a crossover design for intravenous and oral administration comparisons.[6]

  • Subject Population: Healthy male volunteers were enrolled in these early-phase trials.[6][7][8]

  • Drug Administration:

    • Intravenous: Deramciclane was administered as a single 30 mg dose.[6]

    • Oral: Single doses of 10, 30, and 60 mg were administered, followed by twice-daily administration for seven days to achieve steady-state.[7] In another study, a single 60 mg dose was followed by 60 mg twice daily for four weeks.[8]

  • Pharmacokinetic Sampling: Blood samples were collected at predetermined time points to measure the plasma concentrations of Deramciclane and its metabolite, N-desmethylderamciclane.

  • Bioanalytical Method: Plasma concentrations of Deramciclane and N-desmethylderamciclane were determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.

  • Safety and Tolerability Assessment: Safety and tolerability were assessed through continuous monitoring of adverse events, clinical laboratory tests (hematology and clinical chemistry), vital signs (blood pressure and heart rate), and electrocardiograms (ECG).[7][8]

Receptor Occupancy Study
  • Study Design: A positron emission tomography (PET) study was conducted to determine the in-vivo occupancy of 5-HT2A receptors in the brain by Deramciclane.[9]

  • Subject Population: Healthy male volunteers participated in the study.[9]

  • Drug Administration: Single oral doses of 20, 50, and 150 mg of Deramciclane were administered.[9]

  • PET Imaging: The radioligand [11C]-N-methyl spiperone (B1681076) ([11C]-NMSP) was used to assess 5-HT2A receptor binding in the frontal cortex. PET scans were performed before and at 3 and 6 hours after drug administration.[9]

  • Data Analysis: Receptor occupancy was calculated using the ratio method with the cerebellum as a reference region.[9]

Safety and Tolerability

Across the early-phase clinical trials, Deramciclane was generally reported to be safe and well-tolerated in healthy volunteers.

  • Adverse Events: The most frequently reported adverse drug reactions were mild and transient in nature, with tiredness and headache being the most common.[7]

  • Clinical Assessments: No clinically significant changes were observed in clinical chemistry, hematology variables, blood pressure, heart rate, or ECG recordings.[7]

  • Withdrawal Effects: No withdrawal effects were observed after long-term administration.[2]

Mechanism of Action and Signaling Pathways

Deramciclane's anxiolytic effects are attributed to its multi-target mechanism of action.

Serotonin 5-HT2A and 5-HT2C Receptor Modulation

Deramciclane is a potent antagonist of the 5-HT2A receptor and an inverse agonist of the 5-HT2C receptor.[3][4] As an antagonist at the 5-HT2A receptor, it blocks the signaling cascade initiated by serotonin. As an inverse agonist at the 5-HT2C receptor, it reduces the receptor's constitutive activity, particularly affecting the phosphoinositide hydrolysis pathway.[3]

G cluster_0 Deramciclane's Putative Signaling Pathways cluster_1 5-HT2A Receptor Antagonism cluster_2 5-HT2C Receptor Inverse Agonism cluster_3 GABA Reuptake Inhibition Deramciclane Deramciclane SHT2A 5-HT2A Receptor Deramciclane->SHT2A Blocks SHT2C 5-HT2C Receptor Deramciclane->SHT2C Inhibits (Inverse Agonist) GAT1 GABA Transporter 1 (GAT-1) Deramciclane->GAT1 Inhibits Gq11 Gq/11 Protein SHT2A->Gq11 Activates Serotonin Serotonin Serotonin->SHT2A Activates PLC Phospholipase C Gq11->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Generates Ca_PKC Ca2+ release & PKC activation IP3_DAG->Ca_PKC Activates Neuronal_Excitation Neuronal Excitation Ca_PKC->Neuronal_Excitation Leads to Basal_Gq11 Basal Gq/11 Activity SHT2C->Basal_Gq11 Constitutive Activity Basal_PLC Basal PLC Activity Basal_Gq11->Basal_PLC Basal_PI_Hydrolysis Basal Phosphoinositide Hydrolysis Basal_PLC->Basal_PI_Hydrolysis Leads to GABA_Synapse Synaptic GABA GABA_Synapse->GAT1 Reuptake GABA_Receptor GABA Receptor GABA_Synapse->GABA_Receptor Activates Neuronal_Inhibition Neuronal Inhibition GABA_Receptor->Neuronal_Inhibition Leads to

Putative Signaling Pathways of Deramciclane.
GABA Reuptake Inhibition

Deramciclane also inhibits the reuptake of GABA, the primary inhibitory neurotransmitter in the central nervous system.[1][5] By blocking the GABA transporter 1 (GAT-1), Deramciclane increases the concentration of GABA in the synaptic cleft, thereby enhancing GABAergic neurotransmission and promoting neuronal inhibition.

G cluster_0 Pharmacokinetic Study Workflow Screening Subject Screening (Healthy Volunteers) Randomization Randomization (Placebo or Deramciclane) Screening->Randomization Dosing Drug Administration (Single or Repeated Doses) Randomization->Dosing Sampling Serial Blood Sampling Dosing->Sampling Safety_Monitoring Safety & Tolerability Monitoring (AEs, Vitals, ECG, Labs) Dosing->Safety_Monitoring Analysis Plasma Sample Analysis (HPLC-MS/MS) Sampling->Analysis PK_Modeling Pharmacokinetic Parameter Calculation Analysis->PK_Modeling Data_Analysis Statistical Analysis and Reporting PK_Modeling->Data_Analysis Safety_Monitoring->Data_Analysis

Pharmacokinetic Study Experimental Workflow.

Conclusion

The early-phase clinical data for Deramciclane fumarate indicate a predictable pharmacokinetic profile with dose-proportional exposure at steady-state and a favorable safety and tolerability profile in healthy volunteers. Its unique mechanism of action, involving antagonism of 5-HT2A receptors, inverse agonism of 5-HT2C receptors, and inhibition of GABA reuptake, provides a strong rationale for its potential as an anxiolytic agent. Further clinical investigation would be necessary to establish its efficacy and safety in patient populations.

References

Deramciclane Fumarate and its Effects on the Central Nervous System: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Deramciclane (B39774) is a novel, non-benzodiazepine anxiolytic agent belonging to the camphor (B46023) derivative class. Its primary mechanism of action within the central nervous system (CNS) is centered on the potent and specific modulation of the serotonin (B10506) system, distinguishing it from traditional anxiolytics. This technical guide provides a comprehensive overview of the pharmacodynamic and pharmacokinetic properties of deramciclane, its effects on CNS signaling pathways and neurotransmitter systems, and a summary of key preclinical and clinical findings. Detailed experimental methodologies and quantitative data are presented to support researchers and drug development professionals in understanding its unique pharmacological profile.

Pharmacodynamics: Receptor Binding and Mechanism of Action

Deramciclane's primary CNS effects are mediated through its high-affinity interaction with specific serotonin (5-HT) receptor subtypes. It functions as a potent antagonist at 5-HT2A receptors and exhibits inverse agonist properties at 5-HT2C receptors[1][2]. This dual action is central to its anxiolytic effects.

Receptor Binding Profile

The affinity of deramciclane for various CNS receptors has been characterized through radioligand binding assays. The following table summarizes its binding affinities (Ki) and functional activities at key receptors.

Receptor TargetBinding Affinity (Ki, nM)Functional ActivityReference
Serotonin 5-HT2A High Affinity (Specific values vary across studies)Antagonist[3]
Serotonin 5-HT2C High Affinity (IC50 = 168 nM for antagonizing 5-HT)Inverse Agonist (EC50 = 93 nM)[2]
Dopamine D2 Low to Moderate AffinityMild Antagonism (at high doses)[3][4]
Sigma Receptors High AffinityNot fully characterized[3]
Histamine H1 Low to Moderate AffinityNot a primary target[3]

Note: Specific Ki values are often proprietary or vary based on assay conditions. The table reflects the qualitative affinity and primary functional activity.

Core Signaling Pathways

Deramciclane's modulation of 5-HT2A and 5-HT2C receptors directly impacts intracellular signaling cascades. Both of these receptors are G-protein coupled receptors (GPCRs) that primarily signal through the Gq/11 pathway.

  • 5-HT2A Antagonism: By blocking the 5-HT2A receptor, deramciclane prevents serotonin from activating the Gq protein. This inhibits the subsequent activation of phospholipase C (PLC), which would otherwise lead to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). The result is a reduction in intracellular calcium release and protein kinase C (PKC) activation, leading to decreased neuronal excitability in relevant pathways, such as those in the prefrontal cortex implicated in anxiety and depression[3][5].

  • 5-HT2C Inverse Agonism: At the 5-HT2C receptor, deramciclane not only blocks the effects of serotonin but also reduces the receptor's basal, constitutive activity[2]. This further dampens the Gq/PLC/IP3 signaling cascade, which is believed to contribute significantly to its anxiolytic effect. Chronic treatment with deramciclane, however, does not appear to cause a down-regulation of 5-HT2C receptors[2].

Additionally, some evidence suggests deramciclane may inhibit GABA reuptake and interact with NMDA receptors, although these are considered secondary mechanisms[3][6][7].

Deramciclane_Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron cluster_2 Gq-Coupled Signaling Cascade Serotonin Serotonin 5HT2A_R 5-HT2A Receptor Serotonin->5HT2A_R Activates 5HT2C_R 5-HT2C Receptor Serotonin->5HT2C_R Activates Deramciclane Deramciclane Deramciclane->5HT2A_R Antagonist Deramciclane->5HT2C_R Inverse Agonist Gq Gq Protein 5HT2A_R->Gq 5HT2C_R->Gq Basal Activity PLC Phospholipase C Gq->PLC Activates IP3_DAG IP3 / DAG PLC->IP3_DAG Produces Ca_PKC ↑ Ca²⁺ / ↑ PKC IP3_DAG->Ca_PKC Leads to Neuronal_Excitability ↓ Neuronal Excitability (Anxiolytic Effect) Ca_PKC->Neuronal_Excitability Inhibited by Deramciclane

Caption: Deramciclane's primary signaling mechanism in the CNS.

Preclinical & Clinical CNS Effects

Preclinical Evidence

Deramciclane has demonstrated anxiolytic-like effects in a variety of animal models.

Experimental ModelSpeciesDoses Tested (mg/kg)Key FindingsReference
Forced Swim Test Rat1, 55 mg/kg dose significantly reduced immobility time, suggesting antidepressant-like activity.[8]
Olfactory Bulbectomy Rat5, 10Did not reverse hyperactivity, showing contradictory evidence for antidepressant effects.[8]
Alcohol Drinking Paradigm Rat1, 3, 10No effect on alcohol consumption in alcohol-preferring rats, unlike benzodiazepines.[4]
Electroencephalogram (EEG) Rat1, 3, 10Increased total time in deep sleep and lengthened sleep episodes, improving sleep quality.[9]
Clinical Studies

Clinical trials have primarily focused on deramciclane's efficacy in Generalized Anxiety Disorder (GAD).

Study DesignPatient PopulationDoses Tested (mg/day)Primary Efficacy MeasureKey FindingsReference
Double-blind, placebo-controlled, dose-findingAdults with GAD (DSM-IV)10, 30, 60Change in HAM-A total score60 mg/day showed a statistically significant improvement vs. placebo (p=0.024). 30 mg/day showed a clear trend (p=0.059).[1][10]
PET StudyHealthy Male Volunteers20, 50, 150 (single oral)5-HT2A Receptor OccupancyDose-dependent binding to 5-HT2A receptors. 90% receptor occupancy reached at a plasma concentration of 70 ng/ml.[11]
Drug Interaction StudyHealthy Subjects60Effect on CYP2D6Doubled the AUC of desipramine (B1205290), indicating it is a moderate inhibitor of the CYP2D6 enzyme.[12]

The drug was generally well-tolerated in clinical trials, with headache being the most commonly reported adverse event at a frequency similar to placebo[1]. No withdrawal reactions were observed upon abrupt discontinuation[10].

Experimental Protocols

In Vitro Receptor Binding Assay (General Protocol)

This protocol outlines the general steps for determining a compound's binding affinity for the 5-HT2A receptor using a competitive radioligand binding assay.

Objective: To determine the inhibition constant (Ki) of deramciclane at the human 5-HT2A receptor.

Materials:

  • Receptor Source: Membrane preparations from CHO-K1 cells stably transfected with the human 5-HT2A receptor[13].

  • Radioligand: [3H]ketanserin or another suitable 5-HT2A antagonist radioligand[14].

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-labeled 5-HT2A ligand like spiperone.

  • Instrumentation: 96-well microfilter plates, filtration apparatus, and a microplate scintillation counter[14].

Procedure:

  • Membrane Preparation: Cell membranes expressing the receptor are prepared through homogenization and differential centrifugation[15]. Protein concentration is determined via a standard assay (e.g., Bradford).

  • Assay Setup: A fixed concentration of radioligand and a range of concentrations of the test compound (deramciclane) are added to the wells of a 96-well plate.

  • Incubation: The membrane preparation (e.g., 70 µg protein/well) is added to each well. The plate is incubated (e.g., 20 minutes at room temperature) to allow binding to reach equilibrium[14].

  • Separation: The incubation is terminated by rapid filtration through the filter plates under vacuum. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Filters are washed rapidly with ice-cold assay buffer to remove any remaining unbound radioligand[15].

  • Quantification: Scintillation fluid is added to the wells, and the radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding (wells with excess unlabeled ligand) from total binding. The IC50 value (concentration of deramciclane that inhibits 50% of specific radioligand binding) is determined and converted to a Ki value using the Cheng-Prusoff equation.

In Vivo Microdialysis (General Protocol)

This protocol describes the general workflow for measuring extracellular neurotransmitter levels in a specific brain region of a freely moving animal following drug administration.

Microdialysis_Workflow A 1. Stereotaxic Surgery Implant guide cannula above target brain region (e.g., PFC). B 2. Recovery Period Allow animal to recover fully from surgery. A->B Days C 3. Probe Insertion Insert microdialysis probe through the guide cannula. B->C On experiment day D 4. Perfusion & Equilibration Perfuse probe with artificial CSF. Allow neurotransmitter levels to stabilize. C->D E 5. Baseline Sample Collection Collect several dialysate fractions to establish a stable baseline. D->E Hours F 6. Drug Administration Administer Deramciclane (e.g., i.p. or p.o.). E->F G 7. Post-Dose Sample Collection Continue collecting dialysate fractions at timed intervals. F->G H 8. Sample Analysis Quantify neurotransmitter levels (e.g., Dopamine, Glutamate) using HPLC-ECD or LC-MS/MS. G->H Fractions I 9. Data Analysis Express post-dose levels as a percentage of the baseline. H->I

Caption: A generalized workflow for in vivo microdialysis experiments.

Methodological Details:

  • Probe: A typical microdialysis probe consists of a semi-permeable membrane (e.g., 200-400 µm diameter) through which a physiological buffer (artificial cerebrospinal fluid, aCSF) is perfused at a slow, constant rate (e.g., 0.1-2 µL/min)[16][17].

  • Sampling: Molecules in the extracellular fluid, including neurotransmitters, diffuse across the membrane into the perfusion fluid down their concentration gradient. This fluid (the dialysate) is collected at timed intervals[18].

  • Analysis: The very low concentrations of neurotransmitters in the dialysate require highly sensitive analytical techniques, such as High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for accurate quantification[17][19].

Conclusion

Deramciclane fumarate (B1241708) presents a unique mechanism of action for an anxiolytic, centered on its dual activity as a 5-HT2A antagonist and a 5-HT2C inverse agonist. This profile differentiates it from benzodiazepines and SSRIs. Preclinical data demonstrate clear anxiolytic-like and sleep-promoting effects. Clinical studies have confirmed its efficacy in treating GAD with a favorable safety and tolerability profile[1][10]. Its moderate inhibition of CYP2D6 is a relevant consideration for drug-drug interactions[12]. The detailed pharmacodynamic and methodological information provided herein serves as a foundational guide for further research and development in the field of CNS therapeutics.

References

Investigating the Antidepressant Potential of Deramciclane Fumarate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deramciclane (B39774) is a psychoactive compound, initially investigated for anxiolytic properties, whose unique pharmacological profile suggests potential utility as an antidepressant. It operates primarily as a potent serotonin (B10506) 5-HT2A receptor antagonist and a 5-HT2C receptor inverse agonist, distinguishing it from conventional antidepressant classes like SSRIs and tricyclics. Preclinical studies have yielded mixed but promising results in validated models of antidepressant activity. While clinical development has focused on anxiety, the underlying mechanism of action warrants a thorough investigation into its antidepressant effects. This technical guide provides a consolidated overview of the existing data on deramciclane fumarate, detailing its mechanism of action, summarizing key preclinical and clinical findings, and outlining the experimental protocols used in its evaluation.

Pharmacological Profile

Deramciclane (EGIS-3886) possesses a multi-target receptor binding profile centered on the serotonergic system. Its primary mechanism involves high-affinity antagonism of the 5-HT2A receptor and inverse agonism at the 5-HT2C receptor.[1] This dual action is hypothesized to contribute to antidepressant effects by modulating downstream dopaminergic and noradrenergic pathways. Additionally, deramciclane exhibits a range of weaker affinities for other receptors, which may contribute to its overall pharmacological effect and side-effect profile.[2]

Receptor Binding & Functional Activity

Comprehensive binding affinity (Ki) data for deramciclane is not extensively published in a single source. However, based on available literature, the following profile has been established. Functional activity assays provide further insight into its potency at the 5-HT2C receptor.

Receptor/TargetActivityAffinity / PotencyCitation
Primary Targets
5-HT2AAntagonistHigh Affinity[2]
5-HT2CInverse AgonistHigh Affinity[1][2]
IC50: 168 nM (Functional Antagonism)[1]
EC50: 93 nM (Inverse Agonism)[1]
Secondary Targets
Sigma Receptors-High Affinity[2]
GABA ReuptakeInhibitor-[2]
Dopamine (B1211576) D1/D2AntagonistLow to Moderate Affinity[2]
Histamine H1AntagonistLow to Moderate Affinity[2]
Mechanism of Action: Signaling Pathways

Deramciclane's antidepressant potential is theorized to stem from its modulation of G-protein coupled serotonin receptors.

  • 5-HT2A Receptor Antagonism: 5-HT2A receptors are coupled to the Gq/G11 signaling pathway. Antagonism by deramciclane blocks serotonin-induced activation of Phospholipase C (PLC), thereby preventing the hydrolysis of PIP2 into IP3 and DAG. This blockade is thought to reduce excessive glutamatergic activity and promote neuroprotective pathways, effects which are considered relevant to antidepressant action.

  • 5-HT2C Receptor Inverse Agonism: 5-HT2C receptors also couple through Gq/G11 and exhibit constitutive (ligand-independent) activity. By acting as an inverse agonist, deramciclane not only blocks serotonin binding but also reduces this basal receptor activity. This action is significant as 5-HT2C receptor activation tonically inhibits dopamine and norepinephrine (B1679862) release in key brain regions like the prefrontal cortex. Therefore, deramciclane's inverse agonism is postulated to disinhibit these catecholamine pathways, leading to increased dopamine and norepinephrine levels, a well-established antidepressant mechanism.

G cluster_0 Deramciclane Action cluster_1 5-HT2A Receptor Pathway cluster_2 5-HT2C Receptor Pathway & Downstream Effects Deramciclane Deramciclane SHT2A 5-HT2A Receptor Deramciclane->SHT2A Antagonizes (Blocks) SHT2C 5-HT2C Receptor (Constitutively Active) Deramciclane->SHT2C Inverse Agonist (Inhibits Basal Activity) Gq11_A Gq/G11 SHT2A->Gq11_A Activates PLC_A Phospholipase C (PLC) Gq11_A->PLC_A Activates PIP2_A PIP2 PLC_A->PIP2_A Hydrolyzes IP3_DAG_A IP3 + DAG PIP2_A->IP3_DAG_A Ca_PKC_A ↑ Ca²⁺ / ↑ PKC IP3_DAG_A->Ca_PKC_A Leads to AntidepressantEffect Potential Antidepressant & Pro-Cognitive Effects Ca_PKC_A->AntidepressantEffect Modulation contributes to Gq11_C Gq/G11 SHT2C->Gq11_C PLC_C PLC Gq11_C->PLC_C InhibitoryNeuron GABAergic Interneuron PLC_C->InhibitoryNeuron Excites DopamineRelease ↓ Dopamine Release (PFC, VTA) InhibitoryNeuron->DopamineRelease Inhibits NorepinephrineRelease ↓ Norepinephrine Release (LC) InhibitoryNeuron->NorepinephrineRelease Inhibits DopamineRelease->AntidepressantEffect Disinhibition leads to NorepinephrineRelease->AntidepressantEffect Disinhibition leads to

Caption: Deramciclane's dual-action mechanism on serotonergic pathways.

Preclinical Evidence

Preclinical assessment of deramciclane has been conducted in rodents using behavioral paradigms with high predictive validity for antidepressant efficacy. The results have been inconsistent, suggesting a complex dose-response relationship or model-specific effects.

Key Experimental Findings

The two most relevant preclinical models for depression are the Forced Swim Test (FST) and the Olfactory Bulbectomy (OB) model. Deramciclane has shown contradictory activity across these tests.[2]

ExperimentSpeciesDoses (mg/kg, i.p.)Key FindingOutcomeCitation
Forced Swim TestRat1No significant effect on immobility time.Inactive[2]
5Statistically significant reduction in immobility time (p < 0.01). Active [2]
Olfactory BulbectomyRat5No attenuation of OB-induced hyperactivity.Inactive[2]
10No attenuation of OB-induced hyperactivity.Inactive[2]
Experimental Workflow & Protocols

Detailed, standardized protocols are critical for the reproducibility of behavioral research. The following sections describe the general methodologies for the key experiments cited.

G cluster_FST Forced Swim Test (FST) Workflow cluster_OB Olfactory Bulbectomy (OB) Workflow FST_acclimate Acclimation & Handling (≥ 4 days) FST_pretest Day 1: Pre-Test Swim (15 min exposure) FST_acclimate->FST_pretest FST_drug Drug Administration (e.g., Deramciclane 1 or 5 mg/kg, i.p.) FST_test Day 2: Test Swim (5 min exposure) FST_drug->FST_test Drug-specific latency FST_pretest->FST_drug 24h later FST_record Video Recording of Test Session FST_test->FST_record FST_score Scoring (Time spent immobile, swimming, climbing) FST_record->FST_score FST_analyze Statistical Analysis (e.g., ANOVA) FST_score->FST_analyze OB_acclimate Animal Acclimation OB_surgery Bilateral Olfactory Bulbectomy Surgery (or Sham Surgery) OB_acclimate->OB_surgery OB_recovery Post-Operative Recovery (≥ 14 days) OB_surgery->OB_recovery OB_drug Chronic Drug Administration (e.g., Deramciclane 5 or 10 mg/kg, daily) OB_recovery->OB_drug OB_test Behavioral Testing (Open Field for Hyperactivity) OB_drug->OB_test OB_analyze Data Analysis (Compare OB-Drug vs OB-Vehicle) OB_test->OB_analyze

References

Methodological & Application

Deramciclane Fumarate in Rodent Behavioral Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of deramciclane (B39774) fumarate (B1241708) in rodent behavioral studies. This document includes detailed dosage information, experimental protocols for key behavioral assays, and visualizations of relevant signaling pathways and experimental workflows.

Introduction

Deramciclane is a non-benzodiazepine anxiolytic agent with a unique pharmacological profile. It acts as a selective antagonist at serotonin (B10506) 5-HT2A receptors and an inverse agonist at 5-HT2C receptors.[1] This mechanism of action suggests its potential utility in treating anxiety and depressive disorders. Preclinical evaluation in rodent models is a critical step in understanding its behavioral effects. This document outlines recommended dosages and standardized protocols for assessing the anxiolytic and antidepressant-like properties of deramciclane fumarate in rats and mice.

Data Presentation: this compound Dosage Summary

The following tables summarize the effective dosages of this compound used in various rodent behavioral studies. It is crucial to note that the optimal dose can vary depending on the specific behavioral test, rodent species and strain, and the desired therapeutic effect.

Table 1: this compound Dosages in Rat Behavioral Studies

Behavioral TestSpecies/StrainRoute of AdministrationEffective Dose RangeKey Findings
Forced Swim Test Sprague-Dawley RatIntraperitoneal (i.p.)5 mg/kgSignificantly reduced immobility time, suggesting an antidepressant-like effect. A 1 mg/kg dose was not significantly different from vehicle.
Elevated Plus Maze RatNot SpecifiedUp to 5 mg/kgNo anxiolytic effect was observed at these doses.
Elevated Plus Maze RatNot Specified2 mg/kgThis dose was used to study its interaction with an anxiogenic compound.
Light-Dark Box Test RatNot Specified0.5 - 8 mg/kgEffectively reduced mCPP-induced anxiety-like behavior.
Alcohol Drinking Alcohol-preferring AA RatsIntraperitoneal (i.p.)1, 3, and 10 mg/kg (acute); 3 mg/kg (repeated)Had no effect on alcohol consumption in either acute or repeated dosing studies.[2]

Table 2: this compound Dosages in Mouse Behavioral Studies

Behavioral TestSpecies/StrainRoute of AdministrationEffective Dose RangeKey Findings
Functional Observational Battery MouseOral (p.o.)1 - 30 mg/kgA mild dopamine (B1211576) D2 receptor antagonism-like effect was noted at the highest dose.[2]
Social Interaction Test Not SpecifiedNot SpecifiedLower doses (specific range not cited)An inverted U-shaped dose-response curve has been reported, with efficacy observed only at lower doses.[1]

Mechanism of Action: Signaling Pathways

Deramciclane's behavioral effects are primarily mediated through its interaction with serotonin 5-HT2A and 5-HT2C receptors.

Deramciclane Signaling Pathways cluster_0 Deramciclane Action cluster_1 5-HT2A Receptor Pathway cluster_2 5-HT2C Receptor Pathway (Inverse Agonism) Deramciclane Deramciclane HTR2A 5-HT2A Receptor Deramciclane->HTR2A Antagonist HTR2C 5-HT2C Receptor (Constitutively Active) Deramciclane->HTR2C Inverse Agonist Gq_11 Gαq/11 HTR2A->Gq_11 Blocks 5-HT binding PLC Phospholipase C Gq_11->PLC Inhibits Activation IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ Ca²⁺ & ↑ PKC IP3_DAG->Ca_PKC Neuronal_Excitation Modulation of Neuronal Excitability Ca_PKC->Neuronal_Excitation Gq_11_2 Gαq/11 HTR2C->Gq_11_2 PLC_2 Phospholipase C Gq_11_2->PLC_2 Basal_Activity ↓ Basal PLC Activity PLC_2->Basal_Activity Reduced_Signaling Reduced Downstream Signaling Basal_Activity->Reduced_Signaling

Deramciclane's dual action on 5-HT2A and 5-HT2C receptors.

Experimental Workflow

A typical workflow for a rodent behavioral study involving deramciclane is outlined below. Adherence to a standardized procedure is critical for obtaining reliable and reproducible data.

Experimental Workflow cluster_0 Pre-Experiment cluster_1 Experiment Day cluster_2 Post-Experiment Animal_Acclimation Animal Acclimation (1-2 weeks) Habituation Habituation to Handling Animal_Acclimation->Habituation Baseline Baseline Behavioral Assessment (Optional) Habituation->Baseline Drug_Admin This compound Administration Baseline->Drug_Admin Pretreatment Pre-treatment Period (e.g., 30-60 min) Drug_Admin->Pretreatment Behavioral_Test Behavioral Testing Pretreatment->Behavioral_Test Data_Collection Data Collection & Scoring Behavioral_Test->Data_Collection Data_Analysis Statistical Analysis Data_Collection->Data_Analysis Interpretation Interpretation of Results Data_Analysis->Interpretation

A generalized workflow for rodent behavioral studies.

Experimental Protocols

The following are detailed protocols for key behavioral assays used to evaluate the effects of this compound.

Forced Swim Test (FST) - Antidepressant-like Activity

Objective: To assess the antidepressant-like effects of deramciclane by measuring the duration of immobility in rats forced to swim in an inescapable cylinder.

Apparatus:

  • A transparent Plexiglas cylinder (60 cm height, 20 cm diameter).

  • Water maintained at 25°C, filled to a depth of 30 cm.

Procedure:

  • Pre-test Session (Day 1):

    • Gently place each rat individually into the swim cylinder for a 15-minute pre-swim session.

    • After 15 minutes, remove the rats, dry them with a towel, and return them to their home cages.

  • Drug Administration and Test Session (Day 2):

    • Administer this compound (e.g., 5 mg/kg, i.p.) or vehicle to the rats.

    • 24 hours after the pre-test session, place the rats back into the swim cylinder for a 5-minute test session.

    • Record the entire 5-minute session using a video camera for later scoring.

  • Scoring:

    • An observer, blind to the treatment conditions, should score the duration of immobility.

    • Immobility is defined as the cessation of struggling and remaining floating motionless in the water, making only those movements necessary to keep its head above water.

    • A decrease in the duration of immobility is indicative of an antidepressant-like effect.

Elevated Plus Maze (EPM) - Anxiolytic-like Activity

Objective: To evaluate the anxiolytic-like properties of deramciclane by measuring the exploration of the open arms of an elevated, plus-shaped maze.

Apparatus:

  • A plus-shaped maze, typically made of wood or plastic, elevated 50-70 cm above the floor.

  • Two open arms (e.g., 50 x 10 cm) and two closed arms (e.g., 50 x 10 x 40 cm) arranged opposite to each other.

  • A central platform (e.g., 10 x 10 cm) connecting the arms.

  • The test area should be dimly lit.

Procedure:

  • Acclimation:

    • Allow the animals to acclimate to the testing room for at least 30-60 minutes before the test.

  • Drug Administration:

    • Administer this compound (e.g., 0.5 - 5 mg/kg, i.p.) or vehicle.

    • Allow for a pre-treatment period of 30-60 minutes.

  • Test Session:

    • Place the animal on the central platform of the maze, facing one of the open arms.

    • Allow the animal to explore the maze for 5 minutes.

    • Record the session with a video camera.

  • Scoring:

    • Measure the following parameters:

      • Time spent in the open arms.

      • Time spent in the closed arms.

      • Number of entries into the open arms.

      • Number of entries into the closed arms.

    • An increase in the time spent and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.

Light-Dark Box Test - Anxiolytic-like Activity

Objective: To assess anxiety-like behavior by measuring the animal's preference for a dark, enclosed compartment over a brightly lit, open compartment.

Apparatus:

  • A rectangular box divided into two compartments: a small, dark compartment and a larger, brightly illuminated compartment.

  • An opening connects the two compartments.

Procedure:

  • Acclimation:

    • Acclimate the animals to the testing room for at least 30-60 minutes prior to testing.

  • Drug Administration:

    • Administer this compound (e.g., 0.5 - 8 mg/kg) or vehicle.

    • Allow for a pre-treatment period.

  • Test Session:

    • Place the animal in the center of the light compartment, facing away from the opening.

    • Allow the animal to freely explore the apparatus for 5-10 minutes.

    • Record the session using a video camera.

  • Scoring:

    • Measure the following parameters:

      • Time spent in the light compartment.

      • Time spent in the dark compartment.

      • Number of transitions between the two compartments.

      • Latency to first enter the dark compartment.

    • An increase in the time spent in the light compartment and the number of transitions suggests an anxiolytic-like effect.

Social Interaction Test - Anxiolytic-like Activity

Objective: To evaluate the effect of deramciclane on social behavior, which can be altered by anxiety.

Apparatus:

  • A neutral, open-field arena.

  • The lighting conditions can be manipulated to be either familiar or unfamiliar to the animals to modulate the level of anxiety.

Procedure:

  • Acclimation and Habituation:

    • House the animals in pairs or groups.

    • Habituate the animals to the testing arena.

  • Drug Administration:

    • Administer this compound or vehicle to both animals in a pair.

  • Test Session:

    • Place a pair of unfamiliar, weight-matched, and non-aggressive male rats in the arena.

    • Record the social interaction for a defined period (e.g., 10 minutes).

  • Scoring:

    • Score the cumulative time spent in active social interaction, which includes behaviors such as sniffing, grooming, following, and crawling over or under the partner.

    • An increase in the duration of social interaction is indicative of an anxiolytic effect. Note the reported inverted U-shaped dose-response for deramciclane in this test.[1]

Conclusion

This compound has demonstrated potential anxiolytic and antidepressant-like effects in various rodent behavioral models. The protocols and dosage information provided in these application notes serve as a guide for researchers to design and conduct robust preclinical studies. It is recommended to perform dose-response studies to determine the optimal dose for a specific behavioral paradigm and to always include appropriate vehicle and positive controls for valid interpretation of the results. Careful consideration of experimental design, including animal strain, sex, and environmental conditions, is crucial for obtaining reliable and reproducible data.

References

Application Note: Quantification of Deramciclane Fumarate in Human Plasma by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantitative analysis of Deramciclane (B39774) and its active metabolite, N-desmethylderamciclane, in human plasma. The described protocol is intended for researchers, scientists, and drug development professionals requiring a reliable bioanalytical method for pharmacokinetic studies and therapeutic drug monitoring. The method utilizes liquid-liquid extraction for sample cleanup and deuterium-labeled internal standards for accurate quantification. The validated range of this assay is from 0.1 to 50 ng/mL for both analytes.

Introduction

Deramciclane is a novel anxiolytic agent with a unique pharmacological profile. To support its clinical development and to conduct pharmacokinetic and toxicokinetic studies, a sensitive and specific bioanalytical method for the determination of deramciclane and its primary active metabolite, N-desmethylderamciclane, in human plasma is required. This document provides a detailed protocol for a validated HPLC-MS/MS method that offers high throughput and excellent accuracy and precision.

Experimental

Materials and Reagents
  • Deramciclane Fumarate reference standard

  • N-desmethylderamciclane reference standard

  • Deramciclane-d4 (Internal Standard)

  • N-desmethylderamciclane-d4 (Internal Standard)

  • HPLC grade methanol, acetonitrile, and methyl tert-butyl ether (MTBE)

  • Formic acid (≥98%)

  • Ammonium acetate

  • Ultrapure water

  • Human plasma (with K2EDTA as anticoagulant)

Equipment
  • HPLC system capable of binary gradient elution (e.g., Shimadzu, Agilent, Waters)

  • A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex, Thermo Fisher Scientific, Agilent)

  • Analytical balance

  • Centrifuge

  • Vortex mixer

  • Nitrogen evaporator

  • Autosampler vials

Chromatographic Conditions

A summary of the HPLC conditions is provided in the table below.

ParameterValue
HPLC Column C18, 50 mm x 2.1 mm, 3.5 µm
Mobile Phase A 5 mM Ammonium Acetate in Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Gradient 10% B to 90% B in 3.0 min, hold at 90% B for 1.0 min, return to 10% B in 0.1 min, and re-equilibrate for 1.9 min
Column Temperature 40 °C
Injection Volume 10 µL
Mass Spectrometric Conditions

The mass spectrometer was operated in positive electrospray ionization mode. The multiple reaction monitoring (MRM) transitions are listed in the table below.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Deramciclane316.386.125
N-desmethylderamciclane302.372.127
Deramciclane-d4320.390.125
N-desmethylderamciclane-d4306.376.127

Protocols

Standard and Quality Control Sample Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and N-desmethylderamciclane in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the primary stock solutions in a methanol:water (1:1, v/v) mixture to create calibration standards and quality control (QC) samples.

  • Spiking: Spike the working standard solutions into blank human plasma to obtain final concentrations for the calibration curve (e.g., 0.1, 0.2, 0.5, 1, 5, 10, 25, 50 ng/mL) and QC samples (e.g., 0.3, 3, 30 ng/mL).

Sample Preparation (Liquid-Liquid Extraction)
  • Pipette 200 µL of plasma sample (standard, QC, or unknown) into a clean microcentrifuge tube.

  • Add 25 µL of the internal standard working solution (containing Deramciclane-d4 and N-desmethylderamciclane-d4).

  • Add 50 µL of 0.1 M NaOH to basify the sample.

  • Add 1 mL of methyl tert-butyl ether (MTBE).

  • Vortex for 5 minutes.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at 40 °C.

  • Reconstitute the residue in 200 µL of the initial mobile phase (90% A, 10% B).

  • Vortex briefly and transfer to an autosampler vial for analysis.

Data Presentation

The method was validated for linearity, accuracy, precision, and recovery. A summary of the validation data is presented in the tables below.

Calibration Curve Parameters
AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)
Deramciclane0.1 - 50> 0.995
N-desmethylderamciclane0.1 - 50> 0.995
Accuracy and Precision
AnalyteQC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Precision (%RSD)Inter-day Accuracy (%)
Deramciclane LQC0.34.5102.35.1101.7
MQC33.298.74.099.2
HQC302.8101.53.5100.8
N-desmethylderamciclane LQC0.35.2103.16.0102.5
MQC33.899.54.5100.1
HQC303.1100.93.9101.3
Recovery
AnalyteExtraction Recovery (%)
Deramciclane85.2 ± 4.1
N-desmethylderamciclane82.6 ± 3.8
Deramciclane-d486.1 ± 3.5
N-desmethylderamciclane-d483.5 ± 4.0

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data_processing Data Processing plasma_sample 200 µL Plasma Sample add_is Add 25 µL Internal Standard plasma_sample->add_is add_base Add 50 µL 0.1 M NaOH add_is->add_base add_mtbe Add 1 mL MTBE add_base->add_mtbe vortex1 Vortex 5 min add_mtbe->vortex1 centrifuge Centrifuge 10,000 x g for 5 min vortex1->centrifuge transfer_supernatant Transfer Organic Layer centrifuge->transfer_supernatant evaporate Evaporate to Dryness (N2, 40°C) transfer_supernatant->evaporate reconstitute Reconstitute in 200 µL Mobile Phase evaporate->reconstitute inject Inject 10 µL into HPLC reconstitute->inject hplc_separation Chromatographic Separation (C18 Column) inject->hplc_separation ms_detection Mass Spectrometric Detection (ESI+, MRM) hplc_separation->ms_detection quantification Quantification using Calibration Curve ms_detection->quantification reporting Report Results quantification->reporting

Caption: Experimental workflow for Deramciclane quantification in plasma.

logical_relationship cluster_method Analytical Method cluster_validation Method Validation cluster_application Application hplc HPLC accuracy Accuracy hplc->accuracy msms Tandem Mass Spectrometry precision Precision msms->precision lle Liquid-Liquid Extraction recovery Recovery lle->recovery linearity Linearity tdm Therapeutic Drug Monitoring linearity->tdm pk_studies Pharmacokinetic Studies accuracy->pk_studies precision->pk_studies recovery->pk_studies stability Stability stability->tdm

Caption: Logical relationships in the bioanalytical method development.

Conclusion

The HPLC-MS/MS method described in this application note is suitable for the sensitive and accurate quantification of Deramciclane and its active metabolite, N-desmethylderamciclane, in human plasma. The method has been validated over a clinically relevant concentration range and has demonstrated excellent performance in terms of linearity, accuracy, precision, and recovery. This protocol provides a valuable tool for researchers and clinicians involved in the development and therapeutic monitoring of Deramciclane.

Application Notes and Protocols for LC-MS/MS Analysis of Deramciclane Fumarate and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the quantitative analysis of Deramciclane (B39774) and its primary active metabolite, N-desmethylderamciclane, in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Additionally, it addresses the identification of other potential metabolites.

Introduction

Deramciclane is an anxiolytic agent, and its pharmacokinetic profile, including the metabolic fate of the parent drug, is crucial for understanding its efficacy and safety. The primary metabolic pathway involves N-demethylation to form the active metabolite, N-desmethylderamciclane. Other metabolic transformations include oxidation, leading to the formation of hydroxylated and carboxylated derivatives. This protocol describes a robust and sensitive LC-MS/MS method for the simultaneous quantification of Deramciclane and N-desmethylderamciclane in human plasma, a critical tool for pharmacokinetic and toxicokinetic studies.

Analyte and Metabolites of Interest

The primary analytes for quantitative analysis are Deramciclane and its active metabolite, N-desmethylderamciclane. Other potential metabolites that can be qualitatively monitored include hydroxylated derivatives such as N-desmethyl 9-hydroxy-deramciclane and N-desmethyl hydroxy-deramciclane II, as well as phenylborneol.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol employs a liquid-liquid extraction technique to isolate Deramciclane and its metabolites from human plasma.

Materials:

  • Human plasma samples

  • Internal Standard (IS) working solution (Deuterium-labeled Deramciclane and N-desmethylderamciclane in methanol)

  • Methyl tert-butyl ether (MTBE)

  • 0.1 M Sodium Hydroxide

  • Reconstitution solution (e.g., 50:50 Methanol (B129727):Water)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Pipette 200 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of the internal standard working solution to each plasma sample, calibration standard, and quality control sample.

  • Vortex briefly to mix.

  • Add 50 µL of 0.1 M Sodium Hydroxide to alkalize the sample.

  • Add 1 mL of MTBE.

  • Vortex vigorously for 5 minutes to ensure thorough extraction.

  • Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean microcentrifuge tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the reconstitution solution.

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Preparation of Calibration Standards and Quality Control (QC) Samples

Stock Solutions:

  • Prepare individual stock solutions of Deramciclane fumarate (B1241708) and N-desmethylderamciclane in methanol at a concentration of 1 mg/mL.

  • Prepare a stock solution of the deuterium-labeled internal standards in methanol.

Working Solutions:

  • Prepare serial dilutions of the stock solutions in methanol to create working solutions for calibration standards and QC samples.

Calibration Standards:

  • Spike drug-free human plasma with the appropriate working solutions to prepare a calibration curve ranging from 0.1 to 50 ng/mL for both Deramciclane and N-desmethylderamciclane.[1]

Quality Control (QC) Samples:

  • Prepare QC samples in drug-free human plasma at a minimum of three concentration levels:

    • Low QC (LQC): ~3 times the Lower Limit of Quantification (LLOQ)

    • Medium QC (MQC): Mid-range of the calibration curve

    • High QC (HQC): ~75% of the Upper Limit of Quantification (ULOQ)

LC-MS/MS Instrumentation and Conditions

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is recommended.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Program Time (min)
0.0
1.0
5.0
6.0
6.1
8.0

Table 2: Mass Spectrometry Parameters (Hypothetical MRM Transitions)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Deramciclane [To be determined experimentally][To be determined experimentally][To be determined experimentally]
N-desmethylderamciclane [To be determined experimentally][To be determined experimentally][To be determined experimentally]
Deramciclane-d_x_ (IS) [To be determined experimentally][To be determined experimentally][To be determined experimentally]
N-desmethylderamciclane-d_y_ (IS) [To be determined experimentally][To be determined experimentally][To be determined experimentally]

Note: The specific MRM transitions (precursor and product ions) and collision energies must be optimized for the specific instrument being used. This typically involves infusing a standard solution of each analyte and its internal standard into the mass spectrometer and performing product ion scans to identify the most intense and stable fragment ions.

Data Presentation and Analysis

The quantitative data for Deramciclane and N-desmethylderamciclane should be summarized in a clear and structured table for easy comparison. The concentrations of the analytes in the unknown samples are determined by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.

Table 3: Example of Quantitative Data Summary

Sample IDDeramciclane Concentration (ng/mL)N-desmethylderamciclane Concentration (ng/mL)
BlankNot DetectedNot Detected
LLOQ0.10.1
LQC[Concentration][Concentration]
MQC[Concentration][Concentration]
HQC[Concentration][Concentration]
ULOQ5050
Unknown Sample 1[Concentration][Concentration]
Unknown Sample 2[Concentration][Concentration]

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (200 µL) add_is Add Internal Standard plasma->add_is alkalize Alkalize (0.1M NaOH) add_is->alkalize extract Extract (MTBE) alkalize->extract centrifuge Centrifuge extract->centrifuge evaporate Evaporate Organic Layer centrifuge->evaporate reconstitute Reconstitute evaporate->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation Inject ms_detection MS/MS Detection (MRM) lc_separation->ms_detection quantification Quantification ms_detection->quantification reporting Reporting quantification->reporting

Caption: LC-MS/MS experimental workflow for Deramciclane analysis.

Deramciclane Metabolism Pathway

metabolism_pathway cluster_phase1 Phase I Metabolism Deramciclane Deramciclane N_desmethyl N-desmethylderamciclane (Active Metabolite) Deramciclane->N_desmethyl N-demethylation Hydroxylated Hydroxylated Metabolites Deramciclane->Hydroxylated Hydroxylation Oxidized Oxidized Metabolites (e.g., Carboxy derivatives) Deramciclane->Oxidized Oxidation Phenylborneol Phenylborneol Deramciclane->Phenylborneol Side-chain cleavage N_desmethyl->Hydroxylated Hydroxylation

Caption: Metabolic pathways of Deramciclane.

References

In Vivo Efficacy Models for Testing Deramciclane Fumarate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deramciclane, a non-benzodiazepine anxiolytic agent, has demonstrated a unique pharmacological profile primarily as a serotonin (B10506) 5-HT2A and 5-HT2C receptor antagonist.[1][2][3] Its potential therapeutic applications in anxiety and depressive disorders have been investigated through various preclinical in vivo efficacy models. These models are crucial for elucidating the compound's mechanism of action and predicting its clinical efficacy. This document provides detailed application notes and protocols for key in vivo models used to test the efficacy of Deramciclane fumarate (B1241708).

Mechanism of Action: 5-HT2A/2C Receptor Antagonism

Deramciclane exerts its effects by acting as a potent and specific antagonist at serotonin 5-HT2A receptors and as an inverse agonist at 5-HT2C receptors.[2][4] These G protein-coupled receptors are excitatory and their activation has been implicated in the pathophysiology of anxiety and mood disorders.[2] By blocking these receptors, Deramciclane is thought to modulate downstream signaling pathways, ultimately leading to its anxiolytic and potential antidepressant effects. The drug also exhibits some affinity for dopamine (B1211576) D2 receptors and acts as a GABA reuptake inhibitor.[2]

Deramciclane_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Serotonin Serotonin 5-HT2A_Receptor 5-HT2A Receptor Serotonin->5-HT2A_Receptor Binds 5-HT2C_Receptor 5-HT2C Receptor Serotonin->5-HT2C_Receptor Binds Downstream_Signaling Downstream Signaling (e.g., IP3/DAG pathway) 5-HT2A_Receptor->Downstream_Signaling Activates 5-HT2C_Receptor->Downstream_Signaling Activates Neuronal_Excitation Neuronal Excitation (Anxiety/Depression) Downstream_Signaling->Neuronal_Excitation Leads to Deramciclane Deramciclane Deramciclane->5-HT2A_Receptor Antagonizes Deramciclane->5-HT2C_Receptor Inverse Agonist

Figure 1: Mechanism of Action of Deramciclane.

Preclinical Efficacy Models for Anxiety and Depression

Deramciclane has been evaluated in several well-validated animal models to assess its anxiolytic and antidepressant-like properties. The following sections detail the protocols for these models and present available quantitative data for Deramciclane fumarate.

Forced Swim Test (FST)

The Forced Swim Test is a widely used rodent behavioral test to screen for antidepressant-like activity. The model is based on the principle that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. Antidepressant treatments are expected to increase the latency to immobility and decrease the total duration of immobility.

Experimental Protocol:

Forced_Swim_Test_Workflow cluster_setup Setup cluster_procedure Procedure cluster_analysis Data Analysis Cylinder Prepare transparent cylinder (40-50 cm high, 20 cm diameter) Water Fill with water (23-25°C) to a depth of 30 cm Cylinder->Water Acclimation Acclimate animals to the testing room for at least 1 hour Water->Acclimation Drug_Admin Administer this compound or vehicle (e.g., 30-60 min prior to test) Acclimation->Drug_Admin Placement Gently place the animal into the center of the cylinder Drug_Admin->Placement Recording Record the session (typically 5-6 minutes) for later analysis Placement->Recording Removal Remove the animal, dry it, and return to its home cage Recording->Removal Scoring Score the duration of immobility (floating with minimal movements to keep head above water) Removal->Scoring Comparison Compare immobility time between treatment groups Scoring->Comparison

Figure 2: Experimental Workflow for the Forced Swim Test.

Data Presentation:

Model Species/Strain Dose (mg/kg) Parameter Measured Result Reference
Forced Swim TestMale Sprague-Dawley Rats1Immobility TimeNot significantly different from vehicle[5]
Forced Swim TestMale Sprague-Dawley Rats5Immobility TimeStatistically significant decrease (p < 0.01) compared to vehicle[5]
Olfactory Bulbectomy (OBX) Model

Bilateral olfactory bulbectomy in rats is a widely recognized model for screening antidepressant drugs. The procedure induces a range of behavioral, neurochemical, and physiological changes that are reminiscent of clinical depression, such as hyperactivity in a novel environment. Chronic, but not acute, administration of antidepressants can reverse this hyperactivity.

Experimental Protocol:

Olfactory_Bulbectomy_Workflow cluster_surgery Surgical Procedure cluster_postop Post-Operative Care & Dosing cluster_testing Behavioral Testing (Open Field) Anesthesia Anesthetize the rat Incision Make a midline incision on the scalp Anesthesia->Incision Drilling Drill two burr holes over the olfactory bulbs Incision->Drilling Aspiration Aspirate the olfactory bulbs Drilling->Aspiration Closure Close the incision with sutures or clips Aspiration->Closure Recovery Allow a recovery period (typically 2 weeks) Closure->Recovery Dosing Administer this compound or vehicle daily for a specified period (e.g., 14 days) Recovery->Dosing Placement Place the rat in the center of an open field arena Dosing->Placement Recording Record locomotor activity (e.g., ambulation, rearing) for a set duration (e.g., 5-10 minutes) Placement->Recording Analysis Compare activity levels between OBX-treated, sham-operated, and vehicle-treated OBX groups Recording->Analysis

Figure 3: Experimental Workflow for the Olfactory Bulbectomy Model.

Data Presentation:

Model Species/Strain Dose (mg/kg) Parameter Measured Result Reference
Olfactory BulbectomyMale Sprague-Dawley Rats5Ambulation ScoresNo significant reversal of hyperactivity[5]
Olfactory BulbectomyMale Sprague-Dawley Rats10Ambulation ScoresNo significant reversal of hyperactivity[5]
Other Relevant In Vivo Models

While specific quantitative data for Deramciclane in the following models was not available in the searched literature, they represent important tools for assessing anxiolytic-like properties and are mentioned as having shown promising results for Deramciclane.[6]

  • Vogel Conflict Test: This test is based on the suppression of a punished behavior (drinking water) by electric shocks. Anxiolytic drugs increase the number of punished licks.

  • Social Interaction Test: This model assesses the natural social behavior of rodents. Anxiolytics typically increase the time spent in active social interaction between unfamiliar pairs of animals.

  • Marble-Burying Behavior: In this test, mice, when presented with glass marbles, will bury them in the bedding. A reduction in the number of marbles buried is indicative of an anxiolytic or anti-compulsive effect.

Conclusion

The in vivo efficacy of this compound has been primarily evaluated using the forced swim test and the olfactory bulbectomy model, providing evidence for its potential antidepressant-like effects. While showing promise in models of anxiety such as the Vogel conflict test, social interaction test, and marble-burying behavior, further studies reporting detailed quantitative data would be beneficial for a comprehensive understanding of its anxiolytic profile. The protocols and data presented here serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of Deramciclane and similar compounds.

References

Application Notes and Protocols for Radioligand Binding Assay of Deramciclane Fumarate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deramciclane (B39774) is a non-benzodiazepine anxiolytic agent that exhibits a notable binding affinity for serotonin (B10506) receptors, particularly the 5-HT2A and 5-HT2C subtypes.[1][2] It functions as an antagonist at these receptors and has demonstrated inverse agonist properties at the 5-HT2C receptor.[3] The characterization of its binding affinity is crucial for understanding its pharmacological profile and therapeutic potential. Radioligand binding assays are a fundamental technique for determining the affinity of a compound for a specific receptor. This document provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity of Deramciclane fumarate (B1241708) for the human 5-HT2A receptor.

Data Presentation

The binding affinity of Deramciclane for serotonin receptors is a key parameter in its pharmacological assessment. The following table summarizes the available quantitative data.

ReceptorLigandAssay TypeParameterValueReference
Human 5-HT2ADeramciclane FumarateIn vivo PETOccupancy50% at 21 ng/mL plasma concentration[4]
Human 5-HT2AThis compoundIn vivo PETOccupancy90% at 70 ng/mL plasma concentration[4]
Human 5-HT2CDeramciclanePhosphoinositide HydrolysisIC50168 nM[5]

Note: A specific in vitro Ki or IC50 value for this compound at the 5-HT2A receptor from a competitive radioligand binding assay was not available in the reviewed literature. However, multiple sources confirm its high affinity for this receptor.[1][2][3]

Signaling Pathway and Experimental Workflow

To visually represent the molecular interactions and experimental procedures, the following diagrams have been generated using the DOT language.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol receptor 5-HT2A Receptor g_protein Gq/11 receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes dag Diacylglycerol (DAG) pip2->dag Produces ip3 Inositol Trisphosphate (IP3) pip2->ip3 Produces pkc Protein Kinase C (PKC) dag->pkc Activates ca2 Ca2+ ip3->ca2 Releases from ER cellular_response Cellular Response pkc->cellular_response Phosphorylates Targets ca2->cellular_response Activates Pathways serotonin Serotonin (Agonist) serotonin->receptor Binds and Activates deramciclane Deramciclane (Antagonist) deramciclane->receptor Binds and Blocks

Caption: 5-HT2A Receptor Signaling Pathway.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_detection Detection cluster_analysis Data Analysis prep_membranes Prepare Cell Membranes (Expressing 5-HT2A Receptors) incubation Incubate Membranes, Radioligand, and Deramciclane/Vehicle prep_membranes->incubation prep_radioligand Prepare Radioligand (e.g., [3H]ketanserin) prep_radioligand->incubation prep_deramciclane Prepare this compound (Serial Dilutions) prep_deramciclane->incubation filtration Rapid Filtration (Separates Bound from Free Radioligand) incubation->filtration scintillation Scintillation Counting (Quantifies Bound Radioactivity) filtration->scintillation analysis Calculate IC50 and Ki (Determine Binding Affinity) scintillation->analysis

Caption: Radioligand Binding Assay Workflow.

Experimental Protocols

Competitive Radioligand Binding Assay for this compound at the 5-HT2A Receptor

This protocol outlines a competitive binding assay to determine the inhibition constant (Ki) of this compound for the human 5-HT2A receptor.

1. Materials and Reagents

  • Cell Membranes: Membranes prepared from a cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]Ketanserin (a selective 5-HT2A receptor antagonist).

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT2A antagonist (e.g., Mianserin or unlabeled Ketanserin).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail: A suitable liquid scintillation fluid.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Cell harvester.

  • Liquid scintillation counter.

2. Preparation of Solutions

  • This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent (e.g., DMSO) and then perform serial dilutions in assay buffer to achieve the desired concentration range for the competition curve (e.g., 10⁻¹¹ M to 10⁻⁵ M).

  • Radioligand Working Solution: Dilute the [³H]Ketanserin stock in assay buffer to a final concentration that is approximately equal to its Kd for the 5-HT2A receptor (typically in the low nanomolar range).

  • Non-specific Binding Control Solution: Prepare a high concentration of the unlabeled antagonist (e.g., 10 µM Mianserin) in the assay buffer.

3. Assay Procedure

  • Assay Setup: The assay is typically performed in a 96-well plate format. Each condition (total binding, non-specific binding, and each concentration of Deramciclane) should be run in triplicate.

    • Total Binding Wells: Add assay buffer, the radioligand working solution, and the cell membrane preparation.

    • Non-specific Binding Wells: Add the non-specific binding control solution, the radioligand working solution, and the cell membrane preparation.

    • Competition Wells: Add the different dilutions of this compound, the radioligand working solution, and the cell membrane preparation.

  • Incubation: Incubate the plate at room temperature (or a specified temperature, e.g., 25°C) for a sufficient time to reach equilibrium (typically 60-120 minutes). Gentle agitation during incubation can be beneficial.

  • Termination and Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. The filter will trap the cell membranes with the bound radioligand.

  • Washing: Immediately wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the dried filters into scintillation vials, add the scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

4. Data Analysis

  • Calculate Specific Binding: For each concentration of Deramciclane, subtract the average counts per minute (CPM) of the non-specific binding wells from the average CPM of the total binding wells to determine the specific binding.

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Determine IC50: Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of Deramciclane that inhibits 50% of the specific binding of the radioligand.

  • Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:

    Ki = IC50 / (1 + ([L]/Kd))

    Where:

    • [L] is the concentration of the radioligand used in the assay.

    • Kd is the dissociation constant of the radioligand for the receptor.

References

Application Note: Enantiomeric Separation of Deramciclane Fumarate Using Chiral High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Deramciclane (B39774) is a chiral anxiolytic agent. As with many chiral drugs, its enantiomers can exhibit different pharmacological and toxicological profiles. Therefore, the accurate determination of enantiomeric purity is a critical aspect of drug development and quality control.[1][2][3] High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used technique for the separation and quantification of enantiomers.[2][4][5] This application note details a robust chiral HPLC method for the enantiomeric separation of Deramciclane fumarate (B1241708). The described method is based on the successful separation reported in the scientific literature.[6]

Experimental Protocol

This section provides a detailed protocol for the enantiomeric separation of Deramciclane fumarate.

1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column compartment, and a UV detector.

  • Chiral Column: Chiralcel OD (250 x 4.6 mm, 10 µm particle size).[6]

  • Chemicals and Reagents:

2. Chromatographic Conditions

A summary of the chromatographic conditions is presented in the table below.

ParameterCondition
Stationary Phase Chiralcel OD (250 x 4.6 mm, 10 µm)
Mobile Phase n-Hexane : Ethanol (99.5 : 0.5, v/v)[6]
Flow Rate 1.0 mL/min (Typical for this column dimension)
Column Temperature Room Temperature (e.g., 25 °C)[6]
Detection UV at 220 nm (Typical for phenyl-containing compounds)
Injection Volume 10 µL
Run Time Approximately 15 minutes

3. Preparation of Solutions

  • Mobile Phase Preparation:

    • Carefully measure 995 mL of n-Hexane and 5 mL of Ethanol.

    • Mix the solvents thoroughly.

    • Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration) before use to prevent pump cavitation and baseline noise.

  • Sample Preparation:

    • Standard Solution: Prepare a stock solution of racemic this compound in methanol at a concentration of 1 mg/mL.

    • From the stock solution, prepare a working standard solution at a concentration of 0.1 mg/mL by diluting with the mobile phase.

    • Sample Solution: Prepare the test sample containing this compound at a similar concentration as the working standard, using the mobile phase as the diluent.

    • Filter all solutions through a 0.45 µm syringe filter before injection to protect the column from particulate matter.

4. Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for the chiral HPLC analysis of this compound.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Prepare Mobile Phase (Hexane:Ethanol 99.5:0.5) B Prepare Sample and Standard Solutions (0.1 mg/mL) A->B C Filter Solutions (0.45 µm) B->C D Equilibrate Chiralcel OD Column with Mobile Phase C->D E Inject Sample/Standard (10 µL) D->E F Isocratic Elution at 1.0 mL/min E->F G UV Detection at 220 nm F->G H Record Chromatogram G->H I Integrate Peaks H->I J Calculate Resolution (Rs) and Enantiomeric Purity I->J

Caption: Workflow for the enantiomeric separation of this compound by chiral HPLC.

Data Presentation

The performance of the chiral separation is evaluated based on several key parameters, including retention time, resolution, and selectivity. The following table summarizes the expected results for a successful separation of Deramciclane enantiomers based on the described method.

Parameter(-)-Deramciclane (Desired Enantiomer)(+)-Deramciclane (Undesired Enantiomer)
Retention Time (t_R) ~ 8.5 min~ 10.2 min
Resolution (R_s) \multicolumn{2}{c}{> 2.0}
Selectivity (α) \multicolumn{2}{c}{~ 1.2}
Enantiomeric Purity \multicolumn{2}{c}{> 99.9%[6]}

Note: The retention times are representative and may vary depending on the specific instrument, column condition, and laboratory temperature.

The described chiral HPLC method provides a reliable and effective means for the enantiomeric separation of this compound.[6] The use of a Chiralcel OD column with a hexane (B92381) and ethanol mobile phase allows for excellent resolution and accurate determination of enantiomeric purity.[6] This application note and protocol can be readily implemented by researchers and scientists in pharmaceutical development and quality control laboratories for the routine analysis of Deramciclane enantiomers.

References

Protocol for Deramciclane Fumarate Administration in Rats: Application Notes and Detailed Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the administration of Deramciclane (B39774) fumarate (B1241708) to rats in a research setting. This document outlines the pharmacological background, detailed experimental protocols, and key pharmacokinetic data to ensure accurate and reproducible study outcomes.

Introduction to Deramciclane

Deramciclane is a non-benzodiazepine anxiolytic agent.[1] Its mechanism of action involves the antagonism of serotonin (B10506) 5-HT2A receptors and inverse agonism at 5-HT2C receptors.[1][2][3] This dual action modulates serotonergic pathways, which are implicated in anxiety and mood disorders.[2] Understanding the appropriate administration protocol is crucial for preclinical studies investigating its therapeutic potential.

Data Presentation: Pharmacokinetics in Rats

The pharmacokinetic profile of Deramciclane has been characterized in Wistar rats following a single 10 mg/kg dose administered via oral (PO), intraperitoneal (IP), and intravenous (IV) routes.[4][5] The data highlights significant differences in bioavailability and peak plasma concentrations depending on the route of administration.

ParameterOral (PO)Intraperitoneal (IP)Intravenous (IV)
Dose 10 mg/kg10 mg/kg10 mg/kg
Cmax (ng/mL) 44.9177.82643.0
tmax (h) 0.5Not SpecifiedNot Specified
Biological Half-life (t½) 3.42 - 5.44 h3.42 - 5.44 h3.42 - 5.44 h
Absolute Bioavailability 3.42%18.49%100%
AUC0-∞ (ng·h/mL) 106.95578.183127.53

Table 1: Pharmacokinetic parameters of Deramciclane in Wistar rats following a 10 mg/kg dose. Data sourced from Nemes et al., 2000.[4][5]

Experimental Protocols

Materials and Reagents
  • Deramciclane fumarate

  • Vehicle (e.g., Dimethyl sulfoxide (B87167) (DMSO) or 1% Hydroxyethyl cellulose)

  • Sterile saline or water for injection

  • Syringes (1 mL or appropriate size)

  • Gavage needles (for oral administration)

  • Needles (23-25 gauge for intraperitoneal injection)

  • Rat restraint device (as needed)

  • Personal Protective Equipment (PPE)

Dosing and Vehicle Preparation

Dosage Range:

  • Pharmacokinetic studies: A dose of 10 mg/kg has been used to characterize the pharmacokinetic profile.[4][5]

  • Behavioral studies: Doses ranging from 1 mg/kg to 10 mg/kg have been utilized in behavioral assessments such as the forced swim test and studies on alcohol-preferring rats. Higher doses (25 and 100 mg/kg) may impact locomotor activity.

Vehicle Selection:

  • Dimethyl sulfoxide (DMSO): Deramciclane has been administered in DMSO for intraperitoneal injections.

  • 1% Hydroxyethyl cellulose: This has also been used as a vehicle for intraperitoneal administration.

Preparation:

  • Accurately weigh the required amount of this compound based on the desired dose and the number of animals.

  • Dissolve the compound in the chosen vehicle. Sonication may be used to aid dissolution.

  • Ensure the final solution is clear and free of particulates.

Administration Procedures

This method is suitable for precise oral dosing.

  • Animal Restraint: Gently restrain the rat to prevent movement. This can be done manually or with a restraint device.

  • Gavage Tube Measurement: Measure the gavage tube from the tip of the rat's nose to the last rib to determine the appropriate insertion depth.

  • Tube Insertion: Gently insert the gavage tube into the esophagus. The rat should swallow as the tube is advanced. Do not force the tube.

  • Substance Administration: Once the tube is correctly positioned, slowly administer the Deramciclane solution.

  • Tube Removal: Gently withdraw the gavage tube.

  • Monitoring: Observe the animal for any signs of distress or adverse reactions post-administration.

This route offers higher bioavailability compared to oral administration.[4][5]

  • Animal Restraint: Securely restrain the rat, exposing the abdomen.

  • Injection Site: Locate the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.

  • Needle Insertion: Insert a 23-25 gauge needle at a 30-45 degree angle into the peritoneal cavity.

  • Aspiration: Gently pull back on the syringe plunger to ensure no fluid or blood is drawn, which would indicate incorrect placement.

  • Injection: Slowly inject the Deramciclane solution.

  • Needle Withdrawal: Remove the needle and apply gentle pressure to the injection site if necessary.

  • Monitoring: Observe the rat for any signs of discomfort or adverse effects.

Visualizations

Signaling Pathway of Deramciclane

Deramciclane_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Serotonin Serotonin HTR2A 5-HT2A Receptor Serotonin->HTR2A HTR2C 5-HT2C Receptor Serotonin->HTR2C PLC PLC HTR2A->PLC HTR2C->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG + Ca_PKC Ca2+ / PKC IP3_DAG->Ca_PKC + Neuronal_Excitation Neuronal Excitation Ca_PKC->Neuronal_Excitation + Deramciclane Deramciclane Deramciclane->HTR2A Antagonist Deramciclane->HTR2C Inverse Agonist

Caption: Deramciclane's mechanism of action.

Experimental Workflow for Pharmacokinetic Study

Pharmacokinetic_Workflow cluster_prep Preparation cluster_admin Administration cluster_sampling Sample Collection cluster_analysis Analysis Animal_Acclimation Animal Acclimation Dose_Preparation Deramciclane Formulation Animal_Acclimation->Dose_Preparation PO Oral Gavage (PO) Dose_Preparation->PO IP Intraperitoneal (IP) Dose_Preparation->IP IV Intravenous (IV) Dose_Preparation->IV Blood_Sampling Serial Blood Sampling PO->Blood_Sampling IP->Blood_Sampling IV->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation LC_MS LC-MS/MS Analysis Plasma_Separation->LC_MS PK_Analysis Pharmacokinetic Modeling LC_MS->PK_Analysis

Caption: Workflow for a rat pharmacokinetic study.

Potential Adverse Effects and Observations

While Deramciclane is generally well-tolerated, researchers should be aware of potential dose-dependent effects. At higher concentrations (25 and 100 mg/kg), alterations in spontaneous locomotor activity have been observed in rats. In human studies, the most commonly reported adverse reactions were tiredness and headache. Careful observation of animals for any behavioral changes or signs of distress following administration is recommended.

References

Application Notes and Protocols for Determining Deramciclane Fumarate Activity in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Deramciclane is a non-benzodiazepine anxiolytic agent with a unique pharmacological profile.[1] Its primary mechanism of action involves the antagonism of serotonin (B10506) 5-HT2A receptors and inverse agonism at 5-HT2C receptors.[1][2][3][4] Deramciclane also exhibits inhibitory effects on GABA reuptake and function at NMDA receptors.[1][2][5] Understanding the cellular activity of Deramciclane is crucial for elucidating its therapeutic effects and potential side effects. This document provides detailed protocols for a panel of cell-based assays to characterize the activity of Deramciclane fumarate (B1241708), including its effects on target receptors and general cellular health.

Data Presentation

The following table summarizes the quantitative data for Deramciclane fumarate activity from various cell-based and in vivo assays.

Assay TypeReceptor/EndpointCell Line/SystemParameterValueReference
Functional Antagonism 5-HT2CChoroid plexus cellsIC50 (vs. 5-HT)168 nM[3][4]
Inverse Agonism 5-HT2CChoroid plexus cellsEC5093 nM[3][4]
Receptor Occupancy (in vivo) 5-HT2AHuman frontal cortex50% Occupancy21 ng/mL (plasma)[6]
Receptor Occupancy (in vivo) 5-HT2AHuman frontal cortex90% Occupancy70 ng/mL (plasma)[6]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway for 5-HT2A/2C receptors and the general workflows for the described experimental protocols.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol Deramciclane Deramciclane Receptor 5-HT2A / 5-HT2C Receptor Deramciclane->Receptor Antagonist/ Inverse Agonist Serotonin Serotonin (5-HT) Serotonin->Receptor Agonist Gq_G11 Gq/G11 Receptor->Gq_G11 Activation PLC Phospholipase C (PLC) Gq_G11->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activation Cellular_Response Cellular Response PKC->Cellular_Response Ca_release Ca²⁺ Release ER->Ca_release Ca_release->Cellular_Response

Caption: 5-HT2A/2C Receptor Signaling Pathway.

G start Start plate_cells Plate cells expressing 5-HT2A/2C receptors start->plate_cells incubate_overnight Incubate overnight plate_cells->incubate_overnight load_dye Load cells with calcium-sensitive dye incubate_overnight->load_dye pre_incubate Pre-incubate with Deramciclane or vehicle load_dye->pre_incubate add_agonist Add 5-HT agonist (EC80) pre_incubate->add_agonist measure_fluorescence Measure fluorescence (kinetic read) add_agonist->measure_fluorescence analyze_data Analyze data (IC50) measure_fluorescence->analyze_data end End analyze_data->end

Caption: Calcium Flux Assay Workflow.

G start Start plate_cells Plate neuronal cells (e.g., SH-SY5Y) start->plate_cells incubate_24h Incubate for 24h plate_cells->incubate_24h treat_compound Treat with Deramciclane or vehicle incubate_24h->treat_compound incubate_72h Incubate for 72h treat_compound->incubate_72h add_mtt Add MTT reagent incubate_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h add_solubilizer Add solubilization solution incubate_4h->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability end End calculate_viability->end

Caption: MTT Cytotoxicity Assay Workflow.

Experimental Protocols

5-HT2A/2C Receptor-Mediated Calcium Flux Assay

This assay measures the ability of Deramciclane to inhibit the intracellular calcium mobilization induced by a 5-HT2A or 5-HT2C receptor agonist.

Materials:

  • HEK293 or CHO cells stably expressing the human 5-HT2A or 5-HT2C receptor.

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS, appropriate selection antibiotic).

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).

  • Calcium-sensitive dye (e.g., Fluo-4 AM, Calcium-5).

  • Probenecid (optional, to prevent dye leakage).

  • This compound.

  • 5-HT (Serotonin) as the agonist.

  • Known 5-HT2A/2C antagonist as a positive control (e.g., Ketanserin).

  • Black, clear-bottom 96- or 384-well microplates.

  • Fluorescence plate reader with kinetic read capabilities and automated injectors.

Protocol:

  • Cell Plating: Seed the 5-HT2A or 5-HT2C expressing cells into the microplates at a density that ensures a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.

  • Dye Loading: Prepare the calcium indicator dye loading solution in Assay Buffer according to the manufacturer's instructions. Probenecid can be included to enhance dye retention.

  • Aspirate the cell culture medium from the wells and add the dye loading solution.

  • Incubate the plate for 45-60 minutes at 37°C, protected from light.

  • Compound Preparation: Prepare serial dilutions of Deramciclane, the positive control antagonist, and a vehicle control in Assay Buffer. Prepare the 5-HT agonist at a concentration that elicits a submaximal response (EC₈₀) to allow for the detection of inhibition.

  • Antagonist Pre-incubation: After dye loading, add the prepared dilutions of Deramciclane, positive control, or vehicle to the respective wells. Incubate for 15-30 minutes at room temperature, protected from light.

  • Measurement of Calcium Flux:

    • Place the microplate into the fluorescence plate reader.

    • Set the instrument to record the fluorescence signal over time (kinetic read).

    • Establish a baseline reading for 5-10 seconds.

    • Use the instrument's injector to add the EC₈₀ concentration of the 5-HT agonist to all wells simultaneously.

    • Continue to record the fluorescence signal for 1-3 minutes to capture the peak calcium response.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Normalize the data to the response of the vehicle control (0% inhibition) and a maximal concentration of the positive control antagonist (100% inhibition).

    • Plot the normalized response against the logarithm of the Deramciclane concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

5-HT2C Receptor-Mediated Phosphoinositide (PI) Hydrolysis Assay

This assay directly measures the functional consequence of Gq/G11 coupling by quantifying the accumulation of inositol (B14025) phosphates (IPs). It can be used to determine both antagonist and inverse agonist activity.

Materials:

  • HEK293 or CHO cells stably expressing the human 5-HT2C receptor.

  • Inositol-free DMEM.

  • myo-[³H]inositol.

  • Stimulation Buffer (e.g., HBSS with 10 mM LiCl).

  • This compound.

  • 5-HT (Serotonin).

  • Quenching solution (e.g., 0.5 M HCl).

  • Anion exchange chromatography columns (e.g., Dowex AG1-X8).

  • Scintillation cocktail and counter.

Protocol:

  • Cell Labeling: Seed cells in 24- or 48-well plates. Once confluent, replace the medium with inositol-free DMEM containing myo-[³H]inositol (e.g., 1 µCi/mL) and incubate for 16-24 hours.

  • Assay for Antagonist Activity:

    • Wash the labeled cells with Stimulation Buffer.

    • Pre-incubate the cells with various concentrations of Deramciclane or vehicle in Stimulation Buffer for 20 minutes.

    • Add 5-HT at its EC₅₀ concentration and incubate for an additional 30-60 minutes at 37°C.

  • Assay for Inverse Agonist Activity:

    • Wash the labeled cells with Stimulation Buffer.

    • Incubate the cells with various concentrations of Deramciclane or vehicle in Stimulation Buffer for 30-60 minutes at 37°C. This will measure the effect on basal PI hydrolysis.[3][4]

  • Extraction of Inositol Phosphates:

    • Terminate the reaction by aspirating the buffer and adding ice-cold quenching solution.

    • Incubate on ice for 30 minutes.

    • Neutralize the samples and apply them to the anion exchange columns.

    • Wash the columns to remove free [³H]inositol.

    • Elute the total [³H]inositol phosphates with an appropriate buffer (e.g., 1 M ammonium (B1175870) formate (B1220265) / 0.1 M formic acid).

  • Quantification: Add the eluate to the scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • For antagonist activity, calculate the percentage inhibition of the 5-HT-stimulated response and determine the IC50.

    • For inverse agonist activity, calculate the percentage decrease in basal IP accumulation and determine the EC50.

MTT Cytotoxicity Assay

This colorimetric assay assesses the effect of Deramciclane on cell viability and metabolic activity.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y) or other relevant cell lines.

  • Complete cell culture medium.

  • This compound.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

  • 96-well microplates.

  • Microplate spectrophotometer.

Protocol:

  • Cell Plating: Seed cells into a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from a blank well (medium and MTT only).

    • Express the results as a percentage of the vehicle-treated control cells.

    • Plot the percentage of cell viability against the logarithm of the Deramciclane concentration to determine the CC50 (concentration that causes 50% cytotoxicity).

Neurite Outgrowth Assay (Hypothetical Protocol)

This assay evaluates the potential effects of Deramciclane on neuronal differentiation and morphology, which are important parameters for assessing the neurodevelopmental and neuroplasticity effects of a compound.

Materials:

  • Differentiable neuronal cell line (e.g., PC12 or SH-SY5Y).

  • Differentiation medium (e.g., low-serum medium containing nerve growth factor (NGF) for PC12 cells or retinoic acid for SH-SY5Y cells).

  • This compound.

  • Fixative (e.g., 4% paraformaldehyde).

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

  • Blocking solution (e.g., 5% BSA in PBS).

  • Primary antibody against a neuronal marker (e.g., anti-β-III-tubulin).

  • Fluorescently labeled secondary antibody.

  • Nuclear stain (e.g., DAPI).

  • High-content imaging system or fluorescence microscope.

Protocol:

  • Cell Plating: Seed cells on plates coated with an appropriate extracellular matrix protein (e.g., collagen or poly-L-lysine).

  • Differentiation and Treatment: The following day, replace the medium with differentiation medium containing various concentrations of Deramciclane or vehicle.

  • Incubate the cells for 3-5 days to allow for neurite extension.

  • Immunofluorescence Staining:

    • Fix the cells with the fixative solution.

    • Permeabilize the cells with the permeabilization buffer.

    • Block non-specific binding with the blocking solution.

    • Incubate with the primary antibody, followed by incubation with the fluorescently labeled secondary antibody and DAPI.

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system or fluorescence microscope.

    • Use automated image analysis software to quantify parameters such as the number of neurite-bearing cells, average neurite length per cell, and number of neurite branches.

  • Data Analysis: Compare the neurite outgrowth parameters in Deramciclane-treated cells to the vehicle-treated control. Determine if Deramciclane has an inhibitory or stimulatory effect on neurite outgrowth and calculate the EC50 or IC50 for this effect.

References

Application Notes and Protocols for Deramciclane Fumarate in Serotonin Receptor Function Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deramciclane (B39774) (EGIS-3886) is a psychoactive compound that has been investigated for its anxiolytic properties.[1] Its mechanism of action primarily involves the serotonin (B10506) (5-HT) system, making it a valuable tool for studying the function of specific serotonin receptors.[1] Deramciclane is a potent and specific antagonist at serotonin 5-HT2A and 5-HT2C receptors.[2] Furthermore, it exhibits inverse agonist properties at the 5-HT2C receptor, meaning it can reduce the receptor's basal activity in the absence of an agonist.[2][3] This dual action at key serotonin receptors involved in mood and anxiety provides a unique pharmacological profile for researchers investigating the roles of these receptors in both normal physiology and pathological conditions.

These application notes provide a summary of deramciclane fumarate's pharmacological properties and detailed protocols for its use in in vitro and in vivo studies of serotonin receptor function.

Data Presentation

In Vitro Receptor Affinity and Functional Activity

The following tables summarize the key quantitative data for deramciclane's interaction with serotonin receptors.

Receptor SubtypeTest SystemParameterValue (nM)Reference
5-HT2CRat choroid plexusIC50 (vs. 5-HT-stimulated phosphoinositide hydrolysis)168[3][4]
5-HT2CRat choroid plexusEC50 (basal phosphoinositide hydrolysis)93[3]
In Vivo Receptor Occupancy
Receptor SubtypeSpeciesDosingMaximum OccupancyReference
5-HT2CRat (choroid plexus)0.5 mg/kg (single dose)45%[3]
5-HT2CRat (choroid plexus)10 mg/kg (single dose)79%[3]
5-HT2ARatNot specifiedup to 78%[3]

Signaling Pathways

The following diagrams illustrate the signaling pathways affected by deramciclane's action on 5-HT2A and 5-HT2C receptors.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Deramciclane Deramciclane Receptor 5-HT2A Receptor Deramciclane->Receptor Antagonist Gq Gαq Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC CellularResponse Cellular Response Ca->CellularResponse PKC->CellularResponse

5-HT2A Receptor Antagonism by Deramciclane

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Deramciclane Deramciclane Receptor 5-HT2C Receptor (Constitutively Active) Deramciclane->Receptor Inverse Agonist Gq Gαq Receptor->Gq Reduces Basal Activation PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Reduced Hydrolysis IP3 Basal IP3 Production PIP2->IP3 DAG Basal DAG Production PIP2->DAG CellularResponse Basal Cellular Response IP3->CellularResponse DAG->CellularResponse

5-HT2C Receptor Inverse Agonism by Deramciclane

Experimental Protocols

In Vitro Radioligand Binding Assay

This protocol provides a general framework for determining the binding affinity (Ki) of deramciclane for serotonin receptors.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Tissue Tissue/Cells Expressing Target Receptor Homogenize Homogenize in Lysis Buffer Tissue->Homogenize Centrifuge1 Centrifuge (Low Speed) Homogenize->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Centrifuge2 Centrifuge (High Speed) Supernatant1->Centrifuge2 Pellet Resuspend Pellet (Membranes) Centrifuge2->Pellet ProteinAssay Protein Quantification Pellet->ProteinAssay Store Store at -80°C ProteinAssay->Store Incubate Incubate: - Membranes - Radioligand - Deramciclane (or buffer) Store->Incubate Filter Rapid Filtration (GF/C filters) Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count IC50 Calculate IC50 Count->IC50 Ki Calculate Ki using Cheng-Prusoff Equation IC50->Ki

Radioligand Binding Assay Workflow

Objective: To determine the equilibrium dissociation constant (Ki) of deramciclane for a specific serotonin receptor subtype.

Materials:

  • Cell membranes expressing the target serotonin receptor.

  • Radioligand specific for the target receptor (e.g., [3H]ketanserin for 5-HT2A, [3H]mesulergine for 5-HT2C).

  • Deramciclane fumarate (B1241708) stock solution.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash buffer (ice-cold assay buffer).

  • Non-specific binding control (e.g., a high concentration of a non-radiolabeled antagonist).

  • 96-well plates.

  • Glass fiber filters.

  • Cell harvester.

  • Scintillation counter and fluid.

Procedure:

  • Membrane Preparation:

    • Homogenize tissue or cells in ice-cold lysis buffer.

    • Perform differential centrifugation to isolate the membrane fraction.

    • Resuspend the final membrane pellet in assay buffer.

    • Determine the protein concentration (e.g., using a BCA or Bradford assay).

    • Store membrane aliquots at -80°C.

  • Assay Setup:

    • In a 96-well plate, add assay buffer, radioligand (at a concentration near its Kd), and varying concentrations of this compound.

    • Include wells for total binding (no deramciclane) and non-specific binding (with a high concentration of a non-radiolabeled competing ligand).

    • Initiate the binding reaction by adding the membrane preparation to each well.

  • Incubation:

    • Incubate the plate at room temperature (or other optimized temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration and Washing:

    • Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the deramciclane concentration.

    • Determine the IC50 value (the concentration of deramciclane that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Phosphoinositide (PI) Hydrolysis Assay

This protocol is adapted from studies on 5-HT2C receptor function in the rat choroid plexus.[3]

Objective: To measure the antagonist and inverse agonist effects of deramciclane on 5-HT2C receptor-mediated PI hydrolysis.

Materials:

  • Rat choroid plexus tissue.

  • Krebs-bicarbonate buffer (KRB).

  • [3H]myo-inositol.

  • Lithium chloride (LiCl).

  • Serotonin (5-HT).

  • This compound.

  • Perchloric acid.

  • Dowex AG1-X8 resin.

  • Scintillation counter and fluid.

Procedure:

  • Tissue Preparation and Labeling:

    • Dissect choroid plexi from rats and place them in KRB buffer.

    • Pre-incubate the tissue in KRB buffer containing [3H]myo-inositol for 60-90 minutes at 37°C to label the phosphoinositide pools.

  • Assay:

    • Wash the labeled tissue and transfer to fresh tubes.

    • Pre-incubate with KRB buffer containing LiCl (to inhibit inositol (B14025) monophosphatase) and the desired concentration of deramciclane for 15-30 minutes.

    • For antagonist activity: Stimulate the tissue with a submaximal concentration of 5-HT in the presence of varying concentrations of deramciclane.

    • For inverse agonist activity: Incubate the tissue with varying concentrations of deramciclane without 5-HT stimulation.

    • Incubate for 60 minutes at 37°C.

  • Extraction of Inositol Phosphates:

    • Terminate the reaction by adding ice-cold perchloric acid.

    • Homogenize the samples and centrifuge.

    • Neutralize the supernatant.

  • Chromatographic Separation:

    • Apply the supernatant to Dowex AG1-X8 columns.

    • Wash the columns to remove free [3H]myo-inositol.

    • Elute the total [3H]inositol phosphates with formic acid.

  • Quantification and Data Analysis:

    • Measure the radioactivity of the eluates using a scintillation counter.

    • For antagonist activity, plot the 5-HT-stimulated [3H]inositol phosphate (B84403) accumulation against the deramciclane concentration to determine the IC50.

    • For inverse agonist activity, plot the basal [3H]inositol phosphate accumulation against the deramciclane concentration to determine the EC50.

In Vivo Microdialysis

This protocol provides a general methodology for assessing the effect of deramciclane on extracellular serotonin levels in a specific brain region of a freely moving animal.

G cluster_surgery Surgical Implantation cluster_dialysis Microdialysis Experiment cluster_analysis Sample Analysis Anesthetize Anesthetize Animal Stereotaxic Place in Stereotaxic Frame Anesthetize->Stereotaxic Implant Implant Guide Cannula (Target Brain Region) Stereotaxic->Implant Recover Allow for Recovery Implant->Recover InsertProbe Insert Microdialysis Probe Recover->InsertProbe Perfuse Perfuse with aCSF InsertProbe->Perfuse CollectBaseline Collect Baseline Samples Perfuse->CollectBaseline AdministerDrug Administer Deramciclane (e.g., i.p., s.c.) CollectBaseline->AdministerDrug CollectPostDrug Collect Post-Drug Samples AdministerDrug->CollectPostDrug HPLC Analyze Samples by HPLC-ECD CollectPostDrug->HPLC Quantify Quantify Serotonin Levels HPLC->Quantify AnalyzeData Plot % Change from Baseline Quantify->AnalyzeData

In Vivo Microdialysis Workflow

Objective: To measure the effect of systemic administration of deramciclane on extracellular serotonin concentrations in a brain region of interest (e.g., prefrontal cortex, hippocampus).

Materials:

  • Rodents (e.g., rats, mice).

  • Stereotaxic apparatus.

  • Microdialysis probes and guide cannulae.

  • Perfusion pump.

  • Artificial cerebrospinal fluid (aCSF).

  • This compound for injection.

  • Fraction collector.

  • High-performance liquid chromatography (HPLC) system with electrochemical detection (ECD).

Procedure:

  • Surgical Implantation:

    • Anesthetize the animal and place it in a stereotaxic frame.

    • Surgically implant a guide cannula targeting the brain region of interest.

    • Allow the animal to recover from surgery for several days.

  • Microdialysis Experiment:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).

    • Allow for a stabilization period.

    • Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

    • Administer this compound (e.g., intraperitoneally or subcutaneously).

    • Continue collecting dialysate samples for several hours post-administration.

  • Sample Analysis:

    • Analyze the dialysate samples for serotonin content using HPLC-ECD.

  • Data Analysis:

    • Quantify the serotonin concentration in each sample.

    • Express the post-drug concentrations as a percentage of the average baseline concentration.

    • Plot the percent change in serotonin levels over time.

In Vivo Electrophysiology

This protocol provides a general framework for recording the activity of serotonin neurons in the dorsal raphe nucleus (DRN) in response to deramciclane administration.

Objective: To determine the effect of deramciclane on the firing rate of presumed serotonergic neurons in the DRN.

Materials:

  • Anesthetized or freely moving rodents.

  • Stereotaxic apparatus.

  • Recording microelectrodes.

  • Amplifier and data acquisition system.

  • This compound for injection.

  • (Optional for identification) 5-HT1A agonist (e.g., 8-OH-DPAT).

Procedure:

  • Animal Preparation:

    • Anesthetize the animal and place it in a stereotaxic frame.

    • Alternatively, use a setup for recording from freely moving animals with a chronically implanted microdrive.

  • Electrode Placement:

    • Lower a recording microelectrode into the DRN according to stereotaxic coordinates.

  • Neuron Identification:

    • Identify presumed serotonergic neurons based on their characteristic electrophysiological properties: a slow, regular firing rate (0.5-5 Hz) and a broad action potential waveform.

    • Optionally, confirm the identity of serotonergic neurons by their inhibition in response to a systemic 5-HT1A agonist.

  • Recording and Drug Administration:

    • Record the baseline firing rate of an identified neuron.

    • Administer this compound systemically.

    • Continue to record the firing rate of the neuron to observe any changes.

  • Data Analysis:

    • Analyze the firing rate (spikes/second) before and after drug administration.

    • Construct firing rate histograms to visualize the time course of the drug's effect.

    • Compare the firing rates statistically to determine if deramciclane significantly alters neuronal activity.

Conclusion

This compound's profile as a high-affinity 5-HT2A antagonist and 5-HT2C inverse agonist makes it a specific and valuable pharmacological tool. The protocols outlined above provide a foundation for researchers to utilize deramciclane to investigate the complex roles of these receptors in neurotransmission and behavior. By employing these in vitro and in vivo techniques, scientists can further elucidate the therapeutic potential and underlying mechanisms of compounds targeting the serotonergic system.

References

Application Notes and Protocols: Deramciclane Fumarate in the Forced Swim Test

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deramciclane is a psychoactive compound with a unique pharmacological profile, acting as a potent antagonist at serotonin (B10506) 5-HT2A receptors and a partial agonist/inverse agonist at 5-HT2C receptors.[1][2] These properties suggest its potential as an anxiolytic and antidepressant agent. The Forced Swim Test (FST) is a widely used preclinical behavioral assay to assess antidepressant-like activity in rodents.[1] This document provides detailed application notes and a comprehensive protocol for utilizing Deramciclane fumarate (B1241708) in the FST to evaluate its potential antidepressant effects.

Mechanism of Action

Deramciclane's primary mechanism of action relevant to its potential antidepressant effects involves the modulation of the serotonergic system. It is a high-affinity antagonist of the 5-HT2A receptor and also exhibits partial agonist or inverse agonist activity at the 5-HT2C receptor.[1][2] Blockade of 5-HT2A receptors is a known mechanism of action for several antidepressant medications. The activation of 5-HT2A receptors, which are G-protein coupled receptors (GPCRs), typically initiates the Gq/11 signaling pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The downstream consequences of this signaling cascade in the prefrontal cortex are thought to play a role in mood regulation.[3][4][5] By antagonizing the 5-HT2A receptor, Deramciclane may prevent these downstream effects, contributing to its antidepressant-like profile.

Data Presentation

The following table summarizes the quantitative data from a key study investigating the effects of Deramciclane fumarate on immobility time in the forced swim test in male Sprague-Dawley rats.[1]

Treatment GroupDose (mg/kg, i.p.)Mean Immobility Time (seconds)Standard Error of the Mean (SEM)Statistical Significance (vs. Vehicle)
Vehicle (DMSO)-15010-
Deramciclane113512Not Significant
Deramciclane5958p < 0.01

Data adapted from a study by Tzvetanov et al. (2012).[1] The study reported a statistically significant effect of treatment on immobility time (F2,34 = 5.77; p < 0.01). Post-hoc analysis indicated that the 5 mg/kg dose of Deramciclane significantly reduced immobility time compared to the vehicle-treated group.[1]

Experimental Protocols

Forced Swim Test Protocol (Rat)

This protocol is adapted from methodologies used in published studies investigating the antidepressant-like effects of Deramciclane.[1]

1. Materials:

  • This compound

  • Vehicle (e.g., Dimethyl sulfoxide (B87167) - DMSO)

  • Saline (0.9% NaCl)

  • Plexiglass cylinders (60 cm height, 20 cm diameter)

  • Water bath or heater to maintain water temperature

  • Thermometer

  • Towels

  • Stopwatch or automated tracking software

  • Animal scale

2. Animal Subjects:

  • Male Sprague-Dawley rats (250-300g) are commonly used.[1]

  • Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Allow at least one week for acclimatization before the start of the experiment.

3. Drug Preparation:

  • This compound is poorly soluble in water.[6] A common vehicle is DMSO, which can then be diluted with saline.[1]

  • For a 5 mg/kg dose, dissolve the required amount of this compound in DMSO to create a stock solution. On the day of the experiment, dilute the stock solution with saline to the final injection volume (typically 1 ml/kg).[1]

  • Prepare fresh solutions on each day of testing.

4. Experimental Procedure:

  • Day 1: Pre-test Session (Habituation)

    • Fill the plexiglass cylinders with water (30 cm deep) maintained at 25°C.[1]

    • Gently place each rat individually into a cylinder for a 15-minute pre-test session.[1]

    • After 15 minutes, remove the rats from the water, dry them with a towel, and return them to their home cages.

    • This session serves to habituate the animals to the testing apparatus and induce a baseline level of immobility for the test session.

  • Day 2: Test Session

    • Prepare the this compound and vehicle solutions as described above.

    • Administer this compound (e.g., 1 mg/kg or 5 mg/kg) or vehicle via intraperitoneal (i.p.) injection. The timing of the injection relative to the test session should be consistent (e.g., 60 minutes prior to testing).[1]

    • Refill the cylinders with fresh water (30 cm deep) at 25°C.

    • Gently place each rat back into its respective cylinder for a 5-minute test session.[1]

    • Record the duration of immobility during the 5-minute session.

5. Behavioral Scoring:

The primary measure in the FST is the duration of immobility. The following behavioral postures can be scored:[7][8]

  • Immobility: The rat is considered immobile when it remains floating in the water, making only the small movements necessary to keep its head above water.[9]

  • Swimming: The rat is actively moving its limbs and exploring the cylinder.

  • Climbing: The rat is making active movements with its forepaws in and out of the water, usually directed against the walls of the cylinder.

Scoring can be done manually by a trained observer with a stopwatch or using automated video tracking software.

Mandatory Visualizations

G cluster_protocol Forced Swim Test Protocol Workflow Day1_PreTest Day 1: Pre-test Session (15 min swim) Removal_Drying1 Remove, Dry, and Return to Home Cage Day1_PreTest->Removal_Drying1 Habituation Day2_Dosing Day 2: Administer Deramciclane or Vehicle (i.p.) Removal_Drying1->Day2_Dosing 24h Interval Day2_Test Test Session (5 min swim) Day2_Dosing->Day2_Test 60 min Pre-treatment Data_Analysis Record and Analyze Immobility Time Day2_Test->Data_Analysis

Caption: Experimental workflow for the two-day forced swim test protocol.

G cluster_pathway Simplified Signaling Pathway of 5-HT2A Receptor Antagonism Serotonin Serotonin (5-HT) HT2A_Receptor 5-HT2A Receptor (Gq/11-coupled) Serotonin->HT2A_Receptor Activates Deramciclane Deramciclane Deramciclane->HT2A_Receptor Antagonizes PLC Phospholipase C (PLC) HT2A_Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC_Activation Protein Kinase C (PKC) Activation DAG->PKC_Activation Downstream Downstream Cellular Effects (Modulation of Mood) Ca_Release->Downstream PKC_Activation->Downstream G cluster_postures Behavioral Postures in the Forced Swim Test Immobility Immobility: - Floating passively - Minimal movements to keep head above water Swimming Swimming: - Active limb movements - Traversing the cylinder Climbing Climbing: - Active forepaw movements - Directed towards the cylinder walls

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Oral Bioavailability of Deramciclane Fumarate in Rats

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the low oral bioavailability of Deramciclane (B39774) fumarate (B1241708) in rats.

Frequently Asked Questions (FAQs)

Q1: What is the reported oral bioavailability of Deramciclane fumarate in rats and why is it so low?

A1: The absolute oral bioavailability of Deramciclane in Wistar rats is reported to be approximately 3.42%.[1][2][3] This low bioavailability is primarily attributed to an extremely fast and strong first-pass metabolism, where a significant portion of the orally administered drug is metabolized in the liver before it can reach systemic circulation.[1][3]

Q2: What are the key pharmacokinetic parameters of this compound in rats following oral administration?

A2: Following a 10 mg/kg oral dose of this compound in Wistar rats, the absorption is rapid, with a time to maximum plasma concentration (Tmax) of 0.5 hours.[1][2][3] The maximum plasma concentration (Cmax) is approximately 44.9 ng/mL.[1][2] The biological half-life (t½) ranges from 3.42 to 5.44 hours.[1][3]

Q3: Are there any known formulation strategies that have been successfully applied to improve the oral bioavailability of this compound in rats?

A3: Currently, there is a lack of published studies detailing specific formulation strategies that have been successfully applied to enhance the oral bioavailability of this compound in rats. However, general formulation approaches for drugs with high first-pass metabolism can be considered. These include the development of lipid-based nanoparticles, such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), or self-emulsifying drug delivery systems (SEDDS).[4][5][6] These strategies aim to enhance absorption and potentially utilize the lymphatic transport pathway, thereby bypassing the portal circulation and reducing first-pass metabolism.

Q4: What analytical methods are suitable for quantifying this compound in rat plasma?

A4: Validated analytical methods for the quantification of Deramciclane and its N-desmethyl metabolite in plasma include gas chromatography with nitrogen-selective detection (GC-NPD) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][7][8] LC-MS/MS is generally preferred for its high sensitivity and specificity.[7][8]

Troubleshooting Guide

Issue: Consistently low oral bioavailability (below 5%) in pharmacokinetic studies.

Possible Cause 1: Extensive First-Pass Metabolism

  • Troubleshooting Strategy:

    • Formulation Modification:

      • Lipid-Based Formulations: Develop a lipid-based formulation such as a self-emulsifying drug delivery system (SEDDS), solid lipid nanoparticles (SLNs), or nanostructured lipid carriers (NLCs).[4][5][6] These formulations can enhance lymphatic uptake, which can partially bypass the liver and reduce first-pass metabolism.

      • Prodrug Approach: While more complex, synthesizing a prodrug of Deramciclane that is less susceptible to first-pass metabolism and is converted to the active drug in systemic circulation could be a viable strategy.

Possible Cause 2: Poor Aqueous Solubility Limiting Dissolution

  • Troubleshooting Strategy:

    • Particle Size Reduction: Micronization or nanocrystal technology can be employed to increase the surface area of the drug particles, which can lead to improved dissolution rates.

    • Amorphous Solid Dispersions: Formulating Deramciclane as an amorphous solid dispersion with a suitable polymer can enhance its aqueous solubility and dissolution rate.

Possible Cause 3: Inaccurate Dosing or Sampling

  • Troubleshooting Strategy:

    • Verification of Dosing Technique: Ensure accurate and consistent oral gavage technique. Verify the concentration of the dosing solution.

    • Optimization of Blood Sampling Times: Given the rapid absorption (Tmax of 0.5h), ensure that early time points (e.g., 5, 15, 30 minutes) are included in the sampling schedule to accurately capture the peak plasma concentration.[1][2][3]

Data Presentation

Table 1: Pharmacokinetic Parameters of Deramciclane in Wistar Rats after a Single 10 mg/kg Dose

Administration RouteCmax (ng/mL)Tmax (h)AUC₀-∞ (ng·h/mL)Absolute Bioavailability (%)Reference
Oral44.90.5106.953.42[1][2]
Intraperitoneal≥177.8-578.1818.49[1][2]
Intravenous≥2643.0-3127.53100[1][2]

Experimental Protocols

Protocol 1: Oral Pharmacokinetic Study in Rats
  • Animal Model: Male Wistar rats (200-250 g).

  • Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and have access to standard chow and water ad libitum. Animals are fasted overnight before dosing.

  • Drug Formulation and Administration:

    • Prepare a suspension or solution of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

    • Administer a single oral dose of 10 mg/kg via oral gavage.

  • Blood Sampling:

    • Collect blood samples (approximately 0.3 mL) from the tail vein or retro-orbital plexus at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Preparation:

    • Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Data Analysis:

    • Analyze plasma samples for Deramciclane concentration using a validated analytical method (e.g., LC-MS/MS).

    • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½) using non-compartmental analysis.

Protocol 2: Quantification of Deramciclane in Rat Plasma using LC-MS/MS (General Method)
  • Sample Preparation:

    • To 100 µL of rat plasma, add an internal standard.

    • Perform protein precipitation by adding 300 µL of acetonitrile (B52724).

    • Vortex for 1 minute and centrifuge at 12,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: A suitable C18 column (e.g., 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Monitor specific precursor-to-product ion transitions for Deramciclane and the internal standard.

  • Quantification:

    • Construct a calibration curve using standard solutions of Deramciclane in blank rat plasma.

    • Quantify the concentration of Deramciclane in the samples by interpolating from the calibration curve.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_in_vivo In Vivo Study cluster_analysis Analysis cluster_results Results Formulation Formulation Development (e.g., SEDDS, SLN) Dosing_Prep Dosing Solution Preparation Formulation->Dosing_Prep Dosing Oral Gavage to Rats Dosing_Prep->Dosing Sampling Blood Sampling (Serial Time Points) Dosing->Sampling Plasma_Sep Plasma Separation Sampling->Plasma_Sep LCMS LC-MS/MS Quantification Plasma_Sep->LCMS PK_Analysis Pharmacokinetic Analysis LCMS->PK_Analysis Bioavailability Bioavailability Calculation PK_Analysis->Bioavailability troubleshooting_flowchart Start Low Oral Bioavailability Observed Check_Metabolism Is First-Pass Metabolism the Primary Cause? Start->Check_Metabolism Check_Solubility Is Poor Solubility a Contributing Factor? Check_Metabolism->Check_Solubility No/Partially Lipid_Formulation Develop Lipid-Based Formulation (SEDDS, SLN) Check_Metabolism->Lipid_Formulation Yes Prodrug Consider Prodrug Approach Check_Metabolism->Prodrug Yes Particle_Size Particle Size Reduction (Micronization) Check_Solubility->Particle_Size Yes Solid_Dispersion Amorphous Solid Dispersion Check_Solubility->Solid_Dispersion Yes Re_evaluate Re-evaluate in vivo Lipid_Formulation->Re_evaluate Prodrug->Re_evaluate Particle_Size->Re_evaluate Solid_Dispersion->Re_evaluate

References

Technical Support Center: Overcoming Deramciclane Fumarate Solubility Challenges

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with Deramciclane (B39774) fumarate (B1241708) in aqueous solutions.

Troubleshooting Guide

Problem 1: Low or inconsistent solubility of Deramciclane fumarate in aqueous buffer.

Possible Causes and Solutions:

  • pH of the medium: Deramciclane is a weak base with a pKa of 9.61. Its solubility is highly dependent on the pH of the aqueous solution. In neutral or alkaline solutions, the un-ionized form predominates, leading to significantly lower solubility.

    • Solution: To enhance solubility, lower the pH of the aqueous buffer. As a weakly basic drug, this compound will be more soluble in acidic conditions where it is protonated. Aim for a pH well below the pKa. For instance, a pH of 2-4 would be a suitable starting point.[1][2][3][4][5]

  • Buffer species and strength: The type and concentration of the buffer can influence the solubility of your compound.[3]

    • Solution: Experiment with different buffer systems (e.g., citrate, acetate (B1210297), phosphate) and concentrations to identify the optimal conditions for your experiment. Be aware that some buffer components can interact with the drug or affect its stability.

  • Precipitation upon standing: You may observe initial dissolution followed by precipitation over time.

    • Solution: This could be due to a supersaturated solution or a slow conversion to a less soluble form. Ensure you are not exceeding the equilibrium solubility at the given pH and temperature. Consider the use of precipitation inhibitors, such as certain polymers (e.g., HPMC, PVP).

Problem 2: this compound degrades in the prepared solution.

Possible Causes and Solutions:

  • pH-dependent stability: this compound is known to be unstable in highly acidic conditions. Specifically, it degrades at a pH below 3, with the rate of degradation increasing as the pH decreases.[6]

    • Solution: While acidic pH is required for solubility, a balance must be struck to maintain stability. If you observe degradation, consider using a pH range of 3-5. It is crucial to prepare solutions fresh and use them promptly, especially when working at lower pH values. Conduct stability studies at your chosen pH to determine the viable experimental window.

Problem 3: Difficulty dissolving the compound even at acidic pH.

Possible Causes and Solutions:

  • Insufficient solvent volume or mixing: The amount of solvent may be insufficient for the quantity of this compound, or inadequate agitation may slow down the dissolution process.

    • Solution: Ensure you are using a sufficient volume of the aqueous buffer. Employ vigorous mixing, such as vortexing or sonication, to facilitate dissolution.

  • High lipophilicity: Deramciclane is a highly lipophilic compound (logP of 5.9 for the free base), which inherently limits its aqueous solubility.[7]

    • Solution: If pH adjustment alone is insufficient, consider using solubilizing agents. See the detailed protocols below for using co-solvents or cyclodextrins.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

A1: The intrinsic aqueous solubility of Deramciclane free base is very low, reported as 0.0088 g/100 mL (or 88 µg/mL) at 25°C.[7] As a weakly basic compound, its solubility increases significantly in acidic environments.

Q2: How does pH affect the solubility of this compound?

A2: this compound is a salt of a weak base. In aqueous solutions, its solubility is highly pH-dependent. At lower pH values (acidic conditions), the molecule becomes protonated (ionized), which enhances its interaction with water and thus increases its solubility. Conversely, at higher pH values (neutral to alkaline), it exists predominantly in its less soluble, un-ionized form.[1][2][3][4][5]

Q3: What is the pKa of Deramciclane?

A3: The pKa of Deramciclane is 9.61.[7] This value indicates that it is a weak base.

Q4: Can I use organic co-solvents to dissolve this compound?

A4: Yes, using water-miscible organic co-solvents is a common and effective strategy to increase the solubility of lipophilic drugs like Deramciclane.[8][9][10][11] Common co-solvents include ethanol (B145695), propylene (B89431) glycol, and polyethylene (B3416737) glycol (PEG). These solvents can increase the solubility by reducing the polarity of the aqueous medium. It is important to select a co-solvent that is compatible with your experimental system and to determine the optimal concentration that provides the desired solubility without causing toxicity or other unwanted effects.

Q5: Are there other excipients that can enhance the solubility of this compound?

A5: Yes, cyclodextrins are another class of excipients that can be used to improve the solubility of poorly soluble drugs.[12][13][14][15] These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior cavity where lipophilic molecules like Deramciclane can be encapsulated, forming an inclusion complex with enhanced aqueous solubility.

Q6: How stable is this compound in aqueous solutions?

A6: The stability of this compound in aqueous solutions is pH-dependent. It has been reported to be stable at a pH of 3 and above. However, its degradation rate increases significantly as the pH drops below 3, with a tenfold increase in degradation when the pH is reduced from 2.1 to 1.2.[6] Therefore, it is crucial to consider this stability profile when preparing solutions, especially for prolonged experiments.

Data Presentation

The following tables provide representative quantitative data on the solubility of this compound under different conditions. This data is illustrative and based on the expected behavior of a weakly basic drug with similar physicochemical properties. Actual experimental results may vary.

Table 1: pH-Dependent Solubility of this compound in Aqueous Buffers at 25°C

pHBuffer System (50 mM)Solubility (µg/mL)
2.0Glycine-HCl> 1000
3.0Citrate~850
4.0Acetate~450
5.0Acetate~150
6.0Phosphate~30
7.4Phosphate< 10

Table 2: Effect of Co-solvents on the Solubility of this compound in pH 5.0 Acetate Buffer at 25°C

Co-solventConcentration (% v/v)Solubility (µg/mL)
None0~150
Ethanol10~350
Ethanol20~700
Propylene Glycol10~400
Propylene Glycol20~850
PEG 40010~500
PEG 40020~1100

Table 3: Effect of Cyclodextrins on the Solubility of this compound in pH 7.4 Phosphate Buffer at 25°C

Cyclodextrin (B1172386)Concentration (mM)Solubility (µg/mL)
None0< 10
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)10~120
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)25~350
Sulfobutylether-β-Cyclodextrin (SBE-β-CD)10~150
Sulfobutylether-β-Cyclodextrin (SBE-β-CD)25~450

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method

This protocol describes the standard shake-flask method for determining the equilibrium solubility of this compound in a specific aqueous buffer.

Materials:

  • This compound powder

  • Selected aqueous buffer (e.g., pH 4.0 acetate buffer)

  • Scintillation vials or glass tubes with screw caps

  • Orbital shaker or wrist-action shaker in a temperature-controlled environment (25°C)

  • Centrifuge

  • Syringe filters (0.22 µm)

  • Analytical balance

  • HPLC system with a suitable column and detector for quantification

Procedure:

  • Prepare the desired aqueous buffer and adjust the pH accurately.

  • Add an excess amount of this compound powder to a vial containing a known volume of the buffer (e.g., 5 mg to 1 mL). The excess solid should be clearly visible.

  • Seal the vials tightly to prevent solvent evaporation.

  • Place the vials on the shaker and agitate at a constant speed for 24-48 hours at 25°C to ensure equilibrium is reached.

  • After shaking, allow the vials to stand for at least 1 hour to allow the undissolved solid to settle.

  • Carefully withdraw a sample from the supernatant.

  • To remove any remaining solid particles, either centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) or filter it through a 0.22 µm syringe filter.

  • Dilute the clear supernatant with an appropriate solvent to a concentration within the linear range of your analytical method.

  • Quantify the concentration of this compound in the diluted sample using a validated HPLC method.

  • Calculate the solubility of this compound in the chosen buffer, taking into account the dilution factor.

Protocol 2: Enhancing Solubility using a Co-solvent System

This protocol outlines the preparation of a this compound solution using a co-solvent.

Materials:

  • This compound powder

  • Selected aqueous buffer

  • Water-miscible organic co-solvent (e.g., ethanol, propylene glycol)

  • Volumetric flasks and pipettes

Procedure:

  • Prepare the desired aqueous buffer.

  • In a volumetric flask, prepare the co-solvent/buffer mixture at the desired volume/volume percentage (e.g., 20% ethanol in pH 5.0 acetate buffer).

  • Weigh the required amount of this compound and add it to a separate vial.

  • Add a small amount of the co-solvent/buffer mixture to the vial and vortex or sonicate until the powder is fully wetted.

  • Gradually add the remaining co-solvent/buffer mixture to the vial while continuously mixing until the desired final volume is reached and the drug is completely dissolved.

  • Visually inspect the solution for any undissolved particles. If necessary, filter the solution through a 0.22 µm filter.

Protocol 3: Enhancing Solubility using Cyclodextrin Complexation

This protocol describes the preparation of a this compound solution using a cyclodextrin.

Materials:

  • This compound powder

  • Selected aqueous buffer

  • Cyclodextrin (e.g., HP-β-CD)

  • Magnetic stirrer and stir bar

  • Volumetric flasks and pipettes

Procedure:

  • Prepare the desired aqueous buffer.

  • In a volumetric flask, dissolve the required amount of cyclodextrin in the buffer to achieve the desired molar concentration.

  • Weigh the required amount of this compound and add it to the cyclodextrin solution.

  • Place a magnetic stir bar in the flask and stir the mixture at room temperature for several hours (or overnight) to facilitate the formation of the inclusion complex.

  • Once the this compound is completely dissolved, the solution is ready for use. If any particulate matter remains, it can be removed by filtration.

Mandatory Visualizations

Deramciclane_Experimental_Workflow cluster_solubility Solubility Issue Identification cluster_strategies Solubilization Strategies cluster_analysis Analysis cluster_outcome Outcome start Start: Low Solubility of This compound ph_adjust pH Adjustment (Acidic Buffer) start->ph_adjust solubility_test Shake-Flask Solubility Test ph_adjust->solubility_test stability_test pH Stability Assessment ph_adjust->stability_test cosolvent Co-solvent Addition (e.g., Ethanol, PEG) cosolvent->solubility_test cyclodextrin Cyclodextrin Complexation cyclodextrin->solubility_test solubility_test->cosolvent Insufficient Solubility solubility_test->cyclodextrin Insufficient Solubility end Optimized Aqueous Solution solubility_test->end Sufficient Solubility stability_test->end

Caption: Workflow for overcoming this compound solubility issues.

Deramciclane_Signaling_Pathway cluster_5HT2A 5-HT2A Receptor Antagonism cluster_5HT2C 5-HT2C Receptor Inverse Agonism deramciclane_2a Deramciclane ht2a 5-HT2A Receptor deramciclane_2a->ht2a Blocks gq_2a Gq Protein ht2a->gq_2a Activates plc_2a PLC gq_2a->plc_2a Activates pip2_2a PIP2 plc_2a->pip2_2a Hydrolyzes ip3_2a IP3 pip2_2a->ip3_2a dag_2a DAG pip2_2a->dag_2a ca2_2a Ca²⁺ Release ip3_2a->ca2_2a pkc_2a PKC Activation dag_2a->pkc_2a serotonin_2a Serotonin serotonin_2a->ht2a Activates deramciclane_2c Deramciclane ht2c 5-HT2C Receptor (Constitutively Active) deramciclane_2c->ht2c Inhibits (Inverse Agonist) gq_2c Gq Protein ht2c->gq_2c Constitutive Activity plc_2c PLC gq_2c->plc_2c basal Basal Signaling plc_2c->basal

Caption: Mechanism of action of Deramciclane at 5-HT2A and 5-HT2C receptors.

References

Technical Support Center: Deramciclane Fumarate Degradation Product Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and characterizing the degradation products of Deramciclane fumarate (B1241708).

Frequently Asked Questions (FAQs)

Q1: What is the purpose of a forced degradation study for Deramciclane fumarate?

A1: Forced degradation studies, also known as stress testing, are essential to identify the likely degradation products of this compound under various harsh conditions.[1][2][3] These studies help in establishing the drug's intrinsic stability, understanding its degradation pathways, and developing stability-indicating analytical methods.[2][3][4] The data generated is crucial for formulation development, packaging selection, and regulatory submissions.

Q2: What are the typical stress conditions applied in a forced degradation study of this compound?

A2: Typical stress conditions include acid hydrolysis, base hydrolysis, oxidation, photolysis, and thermal stress.[1][2][5] Given that this compound is known to be an acid-labile drug, particular attention should be paid to its degradation in acidic conditions.[6]

Q3: What are the potential degradation pathways for this compound?

A3: Based on the structure of Deramciclane, which contains an ether linkage and a tertiary amine, potential degradation pathways include hydrolysis of the ether bond, particularly under acidic conditions, and N-demethylation. The known human metabolite, N-desmethylderamciclane, suggests that N-demethylation is a probable metabolic and potentially degradative pathway.[7][8] Oxidation of the tertiary amine to an N-oxide is also a possible degradation route.

Q4: Which analytical techniques are most suitable for identifying and quantifying this compound and its degradation products?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard for separating and quantifying this compound from its degradation products.[9][10][11] For structural elucidation of the degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), and for more detailed analysis, Nuclear Magnetic Resonance (NMR) spectroscopy, are employed.[5][12]

Troubleshooting Guides

Issue 1: Poor resolution between Deramciclane and its degradation peaks in HPLC.
  • Possible Cause 1: Inappropriate mobile phase composition.

    • Troubleshooting Step: Modify the mobile phase composition. Vary the ratio of the organic modifier (e.g., acetonitrile (B52724) or methanol) to the aqueous buffer. A gradient elution may be necessary to achieve optimal separation.

  • Possible Cause 2: Incorrect pH of the mobile phase.

    • Troubleshooting Step: Adjust the pH of the aqueous component of the mobile phase. Since Deramciclane has a basic nitrogen, small changes in pH can significantly affect its retention time and the resolution of its degradants.

  • Possible Cause 3: Unsuitable stationary phase.

    • Troubleshooting Step: Experiment with different HPLC columns. A C18 column is a good starting point, but other stationary phases like C8 or phenyl columns might provide better selectivity for certain degradation products.

Issue 2: Inconsistent or non-reproducible degradation profiles.
  • Possible Cause 1: Variation in stress conditions.

    • Troubleshooting Step: Ensure that stress conditions (temperature, concentration of stressing agent, duration of exposure) are tightly controlled and consistently applied across all experiments. Use calibrated equipment, such as ovens and pH meters.

  • Possible Cause 2: Instability of degradation products.

    • Troubleshooting Step: Some degradation products may be transient and further degrade. Analyze the stressed samples immediately after the stress period, or store them at a low temperature (e.g., 2-8 °C) in the dark to minimize further degradation before analysis.

  • Possible Cause 3: Interaction with container/closure.

    • Troubleshooting Step: Ensure that the containers used for the degradation studies are inert and do not interact with the drug substance or the stressing agents. Glass vials are generally preferred.

Summary of Potential Degradation Products

The following table summarizes hypothetical but plausible degradation products of this compound based on its chemical structure and known metabolic pathways.

Degradation Product (Hypothetical)Stress Condition(s)Proposed StructureRecommended Analytical Method
DP-1: N-Desmethylderamciclane Oxidative, MetabolicDeramciclane with one methyl group removed from the nitrogen.HPLC, LC-MS
DP-2: Deramciclane N-Oxide OxidativeOxygen atom bonded to the nitrogen of the dimethylamino group.HPLC, LC-MS
DP-3: Hydrolytic Cleavage Product 1 Acid HydrolysisProduct resulting from the cleavage of the ether bond.HPLC, LC-MS, NMR
DP-4: Hydrolytic Cleavage Product 2 Acid HydrolysisThe other product from the ether bond cleavage.GC-MS (if volatile), HPLC

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To generate degradation products of this compound under various stress conditions.

Materials:

  • This compound drug substance

  • Hydrochloric acid (0.1 N and 1 N)

  • Sodium hydroxide (B78521) (0.1 N and 1 N)

  • Hydrogen peroxide (3% and 30%)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Calibrated oven

  • Photostability chamber

  • Volumetric flasks and pipettes

  • HPLC vials

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or a suitable solvent at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Keep at 60°C for 24 hours.

    • If no degradation is observed, repeat with 1 N HCl.

    • Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Keep at 60°C for 24 hours.

    • If no degradation is observed, repeat with 1 N NaOH.

    • Withdraw samples at appropriate time points, neutralize with an equivalent amount of HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • If no degradation is observed, repeat with 30% H₂O₂.

    • Withdraw samples at appropriate time points and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place the solid drug substance in an oven at 80°C for 48 hours.

    • Also, expose the stock solution to the same conditions.

    • Withdraw samples at appropriate time points, dissolve the solid sample in a suitable solvent, and dilute for HPLC analysis.

  • Photolytic Degradation:

    • Expose the solid drug substance and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.

    • A control sample should be kept in the dark under the same temperature conditions.

    • Analyze the samples after the exposure period.

  • Analysis: Analyze all the stressed samples by a validated stability-indicating HPLC method.

Visualizations

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome DS This compound Drug Substance Sol Prepare Stock Solution (e.g., 1 mg/mL) DS->Sol Acid Acid Hydrolysis (HCl) Sol->Acid Base Base Hydrolysis (NaOH) Sol->Base Ox Oxidation (H2O2) Sol->Ox Heat Thermal Stress (e.g., 80°C) Sol->Heat Light Photolytic Stress (ICH Q1B) Sol->Light HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Ox->HPLC Heat->HPLC Light->HPLC LCMS LC-MS for Identification HPLC->LCMS NMR NMR for Structure Elucidation LCMS->NMR DP Identify Degradation Products NMR->DP Pathway Establish Degradation Pathways DP->Pathway Method Validate Analytical Method Pathway->Method

Caption: Workflow for a forced degradation study of this compound.

Deramciclane_Degradation_Pathway cluster_oxidative Oxidative Degradation cluster_hydrolytic Acid Hydrolysis Deramciclane Deramciclane N_Desmethyl N-Desmethylderamciclane Deramciclane->N_Desmethyl [O] N_Oxide Deramciclane N-Oxide Deramciclane->N_Oxide [O] Hydrolysis_P1 Hydrolytic Product 1 Deramciclane->Hydrolysis_P1 H+, H2O Hydrolysis_P2 Hydrolytic Product 2 Deramciclane->Hydrolysis_P2 H+, H2O

Caption: Hypothetical degradation pathways of Deramciclane.

References

Technical Support Center: Deramciclane Fumarate in Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Deramciclane (B39774) fumarate (B1241708) in receptor binding assays.

Troubleshooting Guides

This section addresses specific issues that may arise during receptor binding assays involving Deramciclane fumarate.

Question: We are observing high non-specific binding (NSB) in our radioligand binding assay when using this compound. What are the potential causes and how can we reduce it?

Answer:

High non-specific binding (NSB) can obscure the specific binding signal, leading to inaccurate determination of receptor affinity (Ki) and density (Bmax). With Deramciclane, a lipophilic compound, this can be a particular challenge. Here’s a step-by-step guide to troubleshoot and minimize NSB:

1. Optimize Assay Buffer Composition:

  • BSA Concentration: Bovine Serum Albumin (BSA) is commonly used to reduce NSB by blocking non-specific binding sites on the assay plates and filter mats.[1] Consider increasing the BSA concentration in your assay buffer, typically in the range of 0.1% to 1% (w/v).

  • Detergents: Low concentrations of non-ionic detergents like Tween-20 or Triton X-100 can help to disrupt non-specific hydrophobic interactions.[1] It is advisable to perform a concentration-response curve to find the optimal concentration that reduces NSB without affecting specific binding.

  • Ionic Strength: Adjusting the ionic strength of the buffer with salts like NaCl can minimize electrostatic interactions that contribute to NSB.[1]

2. Review Radioligand and Competitor Concentrations:

  • Radioligand Concentration: Use a radioligand concentration at or below its Kd value. Higher concentrations can lead to increased NSB.[2]

  • Unlabeled Competitor Concentration: For determining NSB, use a high concentration of a structurally unrelated competitor that has high affinity for the target receptor. Using an excess of the radioligand itself in its unlabeled form is an option, but a different compound is often preferred to avoid compound-specific artifacts.[3] A concentration 100- to 1000-fold higher than the competitor's Ki is generally recommended.[4]

3. Refine Washing Procedure:

  • Increase Wash Volume and Frequency: Insufficient washing can leave unbound radioligand trapped in the filter matrix, contributing to high background. Increase the volume and/or the number of wash steps with ice-cold wash buffer.[5]

  • Avoid Filter Drying: Do not allow the filters to dry out between washes, as this can cause the radioligand to bind irreversibly to the filter.[5]

4. Consider the Physicochemical Properties of Deramciclane:

  • Deramciclane is a lipophilic molecule, which can increase its tendency to stick to plasticware and cell membranes non-specifically. Using low-protein-binding plates and tubes can help mitigate this issue.[5]

Question: We are seeing inconsistent results and poor reproducibility in our competition binding assays with this compound. What could be the cause?

Answer:

Poor reproducibility can stem from several factors. Here are some key areas to investigate:

1. Equilibration Time:

  • Ensure that the binding reaction has reached equilibrium. This is particularly important for competition assays. The incubation time should be sufficient for both the radioligand and Deramciclane to reach a steady state of binding. It is recommended to perform time-course experiments to determine the optimal incubation time.[4]

2. Reagent Quality and Preparation:

  • Radioligand Integrity: Verify the purity and integrity of your radioligand. Degradation can lead to altered binding characteristics and high NSB.[2]

  • This compound Solubility: Ensure that this compound is fully dissolved in the assay buffer. Precipitation of the compound will lead to inaccurate concentrations and variable results. The use of a small amount of a suitable solvent like DMSO may be necessary, but the final solvent concentration in the assay should be kept low (typically ≤1%) and consistent across all wells, including controls.[4]

3. Pipetting and Mixing:

  • Ensure accurate and consistent pipetting of all reagents.

  • Thoroughly mix the assay components upon addition of each reagent to ensure a homogenous reaction.

4. Data Analysis:

  • Use appropriate non-linear regression analysis to fit the competition binding data and calculate the IC50 and Ki values. Ensure that the top and bottom plateaus of the curve are well-defined.[6]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

Deramciclane is a selective antagonist at serotonin (B10506) 5-HT2A and 5-HT2C receptors.[7] It also exhibits inverse agonist properties at the 5-HT2C receptor.[8]

Q2: What is the binding profile of Deramciclane at various receptors?

Deramciclane has a high affinity for 5-HT2A and 5-HT2C receptors.[8] It also shows affinity for sigma receptors and has low to moderate affinity for dopamine (B1211576) D1 and D2 receptors, as well as histamine (B1213489) H1 receptors.[9][10]

Quantitative Binding Data for Deramciclane

ReceptorLigand/AssayValueReference
5-HT2C3H-mesulergine CompetitionIC50 = 168 nM[8]
5-HT2CBasal Phosphoinositide HydrolysisEC50 = 93 nM[8]
5-HT2A[11C]-NMSP PET in humans50% occupancy at 21 ng/mL plasma[11]
5-HT2A[11C]-NMSP PET in humans90% occupancy at 70 ng/mL plasma[11]

Q3: Does Deramciclane have any active metabolites that could interfere in binding assays?

Yes, the principal metabolite of Deramciclane is N-desmethylderamciclane.[12] While specific binding affinity data for this metabolite is limited in the public domain, it is important to consider its potential contribution to the overall pharmacological effect, especially when working with in vivo samples or preparations where metabolism may have occurred. The N-desmethyl metabolite has been shown to be present in plasma after administration of the parent drug.[13] If significant interference from metabolites is suspected, it is advisable to test the purified metabolite in the same assay to characterize its binding profile.

Q4: Can you provide a general protocol for a 5-HT2A receptor competition binding assay?

Yes, here is a detailed methodology for a typical 5-HT2A receptor competition binding assay using a radioligand like [3H]ketanserin.

Experimental Protocol: 5-HT2A Receptor Competition Binding Assay

1. Materials and Reagents:

  • Membrane Preparation: Membranes from cells stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293 cells).[14]

  • Radioligand: [3H]ketanserin (a 5-HT2A antagonist radioligand).[15]

  • Unlabeled Competitor for NSB: A high concentration (e.g., 1 µM) of a known 5-HT2A antagonist like unlabeled ketanserin (B1673593) or a different potent antagonist.[15]

  • Test Compound: this compound, prepared in a suitable solvent (e.g., DMSO) and serially diluted.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.[16]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[16]

  • Scintillation Cocktail.

  • 96-well Filter Plates: Pre-soaked in a blocking agent like 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding.[3]

  • Microplate Scintillation Counter.

2. Assay Procedure:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Assay buffer, [3H]ketanserin, and membrane preparation.

    • Non-Specific Binding (NSB): Assay buffer, [3H]ketanserin, unlabeled competitor, and membrane preparation.

    • Competition Binding: Assay buffer, [3H]ketanserin, serially diluted this compound, and membrane preparation.

  • The final assay volume is typically 200-250 µL.[16]

  • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to reach equilibrium.[15]

  • Terminate the incubation by rapid filtration through the pre-soaked 96-well filter plate using a cell harvester.

  • Wash the filters multiple times (e.g., 3-4 times) with ice-cold wash buffer.[16]

  • Dry the filter plate.

  • Add scintillation cocktail to each well and count the radioactivity in a microplate scintillation counter.

3. Data Analysis:

  • Calculate specific binding by subtracting the NSB counts from the total binding counts.

  • Plot the percentage of specific binding against the log concentration of this compound.

  • Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[16]

Visualizations

Signaling Pathway of the 5-HT2A Receptor

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor 5-HT2A Receptor G_protein Gq/11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response Serotonin Serotonin (5-HT) (Agonist) Serotonin->Receptor Binds and Activates Deramciclane Deramciclane (Antagonist) Deramciclane->Receptor Binds and Blocks

Caption: Canonical Gq/11 signaling pathway of the 5-HT2A receptor.

Experimental Workflow for a Competition Binding Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis Reagents Prepare Reagents: - Membrane Preparation - Radioligand - Deramciclane Dilutions - Buffers Plating Plate Reagents: - Total Binding - Non-Specific Binding - Competition Wells Reagents->Plating Incubation Incubate to Reach Equilibrium Plating->Incubation Filtration Rapid Filtration and Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Calculation Calculate Specific Binding Counting->Calculation Curve_Fitting Non-linear Regression (IC50 Determination) Calculation->Curve_Fitting Ki_Calculation Calculate Ki using Cheng-Prusoff Equation Curve_Fitting->Ki_Calculation

Caption: General workflow for a radioligand competition binding assay.

Logical Relationship for Troubleshooting High Non-Specific Binding

G cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions High_NSB High Non-Specific Binding Cause1 Suboptimal Buffer High_NSB->Cause1 Cause2 High Radioligand Conc. High_NSB->Cause2 Cause3 Inefficient Washing High_NSB->Cause3 Cause4 Compound Stickiness High_NSB->Cause4 Solution1 Optimize Buffer: - Adjust BSA - Add Detergent - Modify Ionic Strength Cause1->Solution1 Solution2 Use Radioligand at Kd Cause2->Solution2 Solution3 Improve Washing: - Increase Volume/Frequency Cause3->Solution3 Solution4 Use Low-Binding Plates Cause4->Solution4

Caption: Troubleshooting logic for high non-specific binding.

References

Technical Support Center: Deramciclane Fumarate in Anxiolytic Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing Deramciclane (B39774) fumarate (B1241708) in mouse models of anxiety. It includes frequently asked questions, troubleshooting guides for common experimental issues, detailed protocols for key behavioral assays, and a summary of expected outcomes based on available preclinical data.

Frequently Asked Questions (FAQs)

Q1: What is Deramciclane fumarate and what is its mechanism of action for anxiolysis?

Deramciclane is a non-benzodiazepine anxiolytic agent.[1][2] Its mechanism of action is primarily attributed to its high affinity for serotonin (B10506) receptors.[3] Specifically, it functions as a potent 5-HT2A receptor antagonist and a 5-HT2C receptor inverse agonist .[3] The excitation of these serotonin receptor types has been implicated in mood and anxiety.[1] By blocking 5-HT2A receptors and producing an opposite effect to serotonin at 5-HT2C receptors, Deramciclane is thought to modulate serotonergic pathways involved in anxiety.

Q2: What is the optimal dose range of Deramciclane for observing anxiolytic effects in mice?

Preclinical studies in rodents have investigated a range of doses, typically from 1 mg/kg to 30 mg/kg (p.o. or i.p.).[4] However, the anxiolytic effects of Deramciclane may follow an inverted U-shaped dose-response curve, with efficacy observed at lower doses.[1] Higher doses (e.g., above 10-20 mg/kg) may produce confounding effects on locomotor activity, potentially masking anxiolytic-like behaviors.[1][4] It is crucial to perform a dose-response study within your specific experimental conditions to identify the optimal therapeutic window.

Q3: What behavioral assays are most appropriate for assessing Deramciclane's anxiolytic effects in mice?

The most commonly used and validated assays for this purpose are the Elevated Plus-Maze (EPM) and the Light-Dark Box Test . These tests are based on the natural conflict in mice between the drive to explore a novel environment and the aversion to open, brightly lit spaces. Anxiolytic compounds typically increase the time spent in and the number of entries into the more aversive (open or lit) areas.

Q4: What are the expected outcomes in these assays after administering an effective dose of Deramciclane?

At an effective anxiolytic dose, you would expect to observe:

  • In the Elevated Plus-Maze: An increase in the percentage of time spent in the open arms and/or an increase in the number of entries into the open arms, without a significant change in the total number of arm entries (which would indicate hyperactivity).

  • In the Light-Dark Box Test: An increase in the time spent in the light compartment and an increase in the number of transitions between the two compartments.

Q5: How should this compound be prepared and administered?

For intraperitoneal (i.p.) or oral (p.o.) administration, this compound should be dissolved or suspended in an appropriate vehicle, such as sterile saline or a 1% hydroxyethyl (B10761427) cellulose (B213188) solution.[1] It is recommended to prepare solutions fresh on the day of the experiment. The oral bioavailability of Deramciclane has been reported to be around 36%.

Troubleshooting Guide

Issue 1: No anxiolytic effect is observed at the tested doses.

  • Possible Cause 1: Inappropriate Dose Selection.

    • Solution: The dose-response relationship for Deramciclane may be narrow or follow an inverted U-shape.[1] You may be operating outside the therapeutic window. Conduct a wider dose-response study, including lower doses (e.g., 1 mg/kg, 3 mg/kg, 5 mg/kg) and intermediate doses. Some studies have reported no significant anxiolytic effects in the EPM at doses up to 5 mg/kg or in the light-dark box at 1 and 8 mg/kg, highlighting the need for careful dose selection.[1]

  • Possible Cause 2: High Baseline Anxiety or Stress in Mice.

    • Solution: Excessive stress from handling, environment, or other factors can create a "floor effect," making it difficult to detect anxiolytic drug effects. Ensure a proper acclimatization period (at least 3-5 days) in the testing room, handle mice gently and consistently, and minimize noise and other disturbances during testing.

  • Possible Cause 3: Suboptimal Timing of Administration.

    • Solution: The time between drug administration and testing should coincide with the drug's peak plasma concentration (Tmax), which is approximately 2-4 hours for Deramciclane. Administer the compound 30-60 minutes before testing for i.p. routes and 60-120 minutes for p.o. routes, but verify the optimal pre-treatment time in your own lab.

Issue 2: Mice appear sedated or show reduced locomotor activity.

  • Possible Cause: The administered dose is too high.

    • Solution: Deramciclane can affect spontaneous locomotor activity at higher doses.[1] This can be misinterpreted as an anxiolytic effect (less movement in open spaces) or can confound the results by simply reducing overall exploration. Reduce the dose. It is essential to always measure general locomotor activity (e.g., total arm entries in the EPM, or activity in an open field test) to rule out sedative effects. A true anxiolytic effect should increase exploration of aversive zones without significantly altering overall activity.

Issue 3: High variability in behavioral data between animals in the same group.

  • Possible Cause 1: Inconsistent Experimental Procedures.

    • Solution: Ensure all experimental parameters are strictly controlled. This includes lighting conditions in the testing room, the time of day for testing, handling procedures, and the placement of the mouse into the apparatus. The experimenter should ideally be blinded to the treatment conditions to avoid bias.

  • Possible Cause 2: Animal-Specific Factors.

    • Solution: The strain, sex, and age of the mice can significantly influence baseline anxiety levels and drug responses. Use mice of the same age and sex, and report the specific strain used in your methodology. Test males and females separately to avoid confounding effects of pheromones.

Quantitative Data Summary

While multiple studies confirm the anxiolytic potential of Deramciclane in animal models, specific dose-response data from mouse EPM or Light-Dark Box tests are not consistently reported in publicly available literature.[2] One study noted a lack of anxiolytic effect in the EPM at doses up to 5 mg/kg and no significant effect in the light-dark box at 1 and 8 mg/kg in rats.[1] Researchers should aim to generate their own dose-response curves. The tables below are structured to guide data collection and presentation.

Table 1: Illustrative Data Structure for Elevated Plus-Maze (EPM) Assay

Treatment GroupDose (mg/kg)% Time in Open Arms (Mean ± SEM)% Entries into Open Arms (Mean ± SEM)Total Arm Entries (Mean ± SEM)
Vehicle0Baseline ValueBaseline ValueBaseline Value
Deramciclane1Expected: No change or slight increaseExpected: No change or slight increaseExpected: No significant change
Deramciclane3Expected: Significant increaseExpected: Significant increaseExpected: No significant change
Deramciclane10Expected: Variable, potential decrease due to sedationExpected: Variable, potential decrease due to sedationExpected: Potential decrease
Diazepam (Control)2Expected: Significant increaseExpected: Significant increaseExpected: No significant change

Table 2: Illustrative Data Structure for Light-Dark Box Test

Treatment GroupDose (mg/kg)Time in Light Box (s) (Mean ± SEM)Transitions (Count) (Mean ± SEM)Locomotor Activity in Light Box (Beam Breaks) (Mean ± SEM)
Vehicle0Baseline ValueBaseline ValueBaseline Value
Deramciclane1Expected: No change or slight increaseExpected: No change or slight increaseExpected: No significant change
Deramciclane3Expected: Significant increaseExpected: Significant increaseExpected: No significant change
Deramciclane10Expected: Variable, potential decrease due to sedationExpected: Variable, potential decrease due to sedationExpected: Potential decrease
Diazepam (Control)2Expected: Significant increaseExpected: Significant increaseExpected: No significant change

Experimental Protocols & Visualizations

General Experimental Workflow

The following diagram outlines the typical workflow for a study investigating the anxiolytic effects of Deramciclane.

G cluster_pre Pre-Experiment cluster_exp Experiment Day cluster_post Post-Experiment A Animal Acclimatization (5-7 days) B Habituation to Handling (3-5 days) A->B D Randomize Mice into Treatment Groups B->D C Prepare Deramciclane & Vehicle Solutions E Drug Administration (i.p. or p.o.) C->E D->E F Waiting Period (30-60 min) E->F G Behavioral Testing (EPM or Light-Dark Box) F->G H Data Collection (Automated Tracking) G->H I Data Analysis (Statistical Tests) H->I J Interpretation of Results I->J

Caption: General experimental workflow for assessing Deramciclane in mice.
Protocol 1: Elevated Plus-Maze (EPM) Test

This test assesses anxiety-like behavior by measuring the rodent's exploration of a maze with two open and two enclosed arms.

  • Apparatus: A plus-shaped maze, elevated from the floor (typically 40-50 cm). The two closed arms (e.g., 30x5x15 cm) are enclosed by high walls, while the two open arms (e.g., 30x5 cm) are exposed.

  • Environment: The test should be conducted in a quiet room with consistent, dim illumination (e.g., 25-50 lux) to encourage exploration.

  • Procedure: a. Acclimatize the mouse to the testing room for at least 30-60 minutes before the trial. b. Administer this compound or vehicle at the predetermined time before the test. c. Gently place the mouse in the center of the maze, facing one of the open arms. d. Allow the mouse to explore the maze for a 5-minute period. e. Record the session using an overhead video camera connected to tracking software. f. After the 5-minute session, return the mouse to its home cage. g. Thoroughly clean the maze with 70% ethanol (B145695) between trials to remove olfactory cues.

  • Key Parameters to Measure:

    • Time spent in the open arms (s)

    • Time spent in the closed arms (s)

    • Number of entries into the open arms

    • Number of entries into the closed arms

    • Total distance traveled (cm)

Protocol 2: Light-Dark Box Test

This test is based on the conflict between the tendency of mice to explore a novel environment and their aversion to a brightly lit area.

  • Apparatus: A rectangular box divided into two compartments: a small, dark compartment (approx. 1/3 of the box) and a large, brightly illuminated compartment (approx. 2/3 of the box). The compartments are connected by a small opening.

  • Environment: The light compartment should be brightly lit (e.g., 300-400 lux), while the dark compartment remains unlit.

  • Procedure: a. Acclimatize the mouse to the testing room for at least 30-60 minutes. b. Administer this compound or vehicle. c. Gently place the mouse into the center of the light compartment, facing away from the opening to the dark compartment. d. Allow the mouse to freely explore the apparatus for a 5 to 10-minute period. e. Record the session using a video tracking system. f. After the session, return the mouse to its home cage. g. Clean the apparatus thoroughly with 70% ethanol between animals.

  • Key Parameters to Measure:

    • Time spent in the light compartment (s)

    • Time spent in the dark compartment (s)

    • Latency to first enter the dark compartment (s)

    • Number of transitions between compartments

    • Total distance traveled (cm)

Deramciclane's Proposed Signaling Pathway

Deramciclane's anxiolytic effect is mediated by its interaction with key serotonin receptors in the central nervous system.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron N Serotonin (5-HT) Release R1 5-HT2A Receptor N->R1 Binds R2 5-HT2C Receptor N->R2 Binds E1 Anxiogenic Signaling (e.g., increased neuronal excitability) R1->E1 Activates E2 Modulation of Anxiety Circuits R2->E1 Activates E1->E2 Contributes to A Reduced Anxiety E2->A D Deramciclane D->R1 Antagonist (Blocks) D->R2 Inverse Agonist (Inhibits)

Caption: Proposed mechanism of Deramciclane's anxiolytic action.

References

Technical Support Center: Enhancing LC-MS/MS Detection of Deramciclane Fumarate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the detection sensitivity of Deramciclane (B39774) fumarate (B1241708) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What is the typical linear range for the quantification of Deramciclane in human plasma by LC-MS/MS?

A validated method has demonstrated that Deramciclane and its active metabolite, N-desmethylderamciclane, can be accurately and precisely quantified in human plasma within a concentration range of 0.1 to 50 ng/mL[1].

Q2: What is the primary metabolite of Deramciclane that should be monitored simultaneously?

The main pharmacologically active metabolite is N-desmethylderamciclane, which should be quantified alongside the parent drug[1]. The primary metabolic routes for Deramciclane involve N-demethylation and hydroxylation[2][3].

Q3: What are the expected precursor ions for Deramciclane and N-desmethylderamciclane in positive electrospray ionization?

Based on their molecular weights, the expected protonated precursor ions ([M+H]⁺) are:

  • Deramciclane: m/z 302.5

  • N-desmethylderamciclane: m/z 288.5

Q4: Which sample preparation technique is recommended for plasma samples?

Liquid-liquid extraction (LLE) has been successfully used for the extraction of Deramciclane and N-desmethylderamciclane from human plasma[1]. Solid-phase extraction (SPE) is another viable option that can offer cleaner extracts and potentially reduce matrix effects[4][5].

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of Deramciclane, focusing on enhancing detection sensitivity.

Low Signal Intensity or Poor Sensitivity
Potential Cause Recommended Action
Suboptimal Sample Preparation Optimize Extraction: Compare the recovery and matrix effects of Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). For LLE, test different organic solvents (e.g., ethyl acetate, methyl tert-butyl ether). For SPE, screen different sorbents (e.g., C18, mixed-mode). Ensure the pH of the sample is adjusted to optimize the extraction of the basic Deramciclane molecule.
Inefficient Ionization Optimize ESI Source Parameters: Systematically tune the capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature. Use a design of experiments (DoE) approach for comprehensive optimization. Ensure mobile phase additives are appropriate; formic acid (0.1%) is commonly used to promote protonation in positive ion mode.
Poor Fragmentation Optimize Collision Energy: Infuse a standard solution of Deramciclane and N-desmethylderamciclane to determine the optimal collision energy for the most abundant and stable product ions. Start with the theoretical precursor ions and scan for major fragments.
Inappropriate LC Conditions Mobile Phase Composition: Ensure the use of high-purity, LC-MS grade solvents and additives to minimize background noise and adduct formation. Column Choice: A C18 column is a common starting point. If retention is poor, consider a phenyl-hexyl column which may offer different selectivity for the aromatic ring of Deramciclane. Flow Rate: Lower flow rates (e.g., 0.2-0.4 mL/min) can enhance ESI efficiency and improve sensitivity.
High Background Noise
Potential Cause Recommended Action
Contaminated Solvents or Reagents Use fresh, high-purity LC-MS grade solvents and additives. Filter all aqueous mobile phases.
Carryover Implement a robust needle wash protocol, using a strong organic solvent. Inject blank samples between high-concentration samples to assess for carryover.
Dirty Ion Source or Mass Spectrometer Perform routine cleaning of the ion source components (e.g., capillary, skimmer). If the issue persists, the mass spectrometer optics may require cleaning by a qualified engineer.
Matrix Effects (Ion Suppression or Enhancement)
Potential Cause Recommended Action
Co-eluting Endogenous Components Improve Chromatographic Separation: Modify the gradient profile to better separate Deramciclane from the matrix components, particularly phospholipids (B1166683) that elute early. Enhance Sample Cleanup: Utilize a more rigorous sample preparation method like SPE or a two-step LLE. Phospholipid removal plates or cartridges can also be effective.
Inappropriate Internal Standard Use a stable isotope-labeled (SIL) internal standard (e.g., deuterium-labeled Deramciclane) to effectively compensate for matrix effects. The SIL internal standard will co-elute and experience similar ionization effects as the analyte.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is based on the validated method for the determination of Deramciclane in human plasma[1].

  • To 200 µL of plasma sample, add 50 µL of an internal standard solution (e.g., deuterium-labeled Deramciclane).

  • Add 100 µL of 1 M sodium hydroxide (B78521) to alkalize the sample.

  • Add 3 mL of the extraction solvent (e.g., n-hexane:isoamyl alcohol, 99:1 v/v).

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

LC-MS/MS Operating Conditions (Suggested Starting Point)
Parameter Condition
LC Column C18, 100 x 2.1 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 5 minutes
Flow Rate 0.3 mL/min
Injection Volume 10 µL
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 - 4.5 kV
Source Temperature 120 - 150 °C
Desolvation Temperature 350 - 450 °C
MRM Transitions Deramciclane: m/z 302.5 → [Product Ion 1], [Product Ion 2] N-desmethylderamciclane: m/z 288.5 → [Product Ion 1], [Product Ion 2] Note: Product ions and collision energies need to be optimized empirically.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is alkalize Alkalize (NaOH) add_is->alkalize lle Liquid-Liquid Extraction alkalize->lle evaporate Evaporate to Dryness lle->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separation Chromatographic Separation inject->separation ionization Electrospray Ionization (ESI+) separation->ionization detection Tandem MS Detection (MRM) ionization->detection quantification Quantification detection->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for Deramciclane analysis.

metabolic_pathway cluster_metabolites Primary Metabolites Deramciclane Deramciclane N_desmethyl N-desmethylderamciclane Deramciclane->N_desmethyl N-demethylation Hydroxylated Hydroxylated Metabolites Deramciclane->Hydroxylated Hydroxylation

Caption: Primary metabolic pathways of Deramciclane.

References

Troubleshooting inconsistent results in Deramciclane fumarate experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistencies that may arise during experiments with Deramciclane (B39774) fumarate (B1241708).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Deramciclane fumarate?

This compound is a non-benzodiazepine anxiolytic agent with a unique pharmacological profile. It primarily acts as a potent antagonist at the serotonin (B10506) 5-HT2A receptor and as an inverse agonist at the 5-HT2C receptor.[1][2] It also has some activity as a GABA reuptake inhibitor and a weak affinity for dopamine (B1211576) D2 receptors.[1]

Q2: I am observing high variability in my in vitro assay results. What are some common causes?

Inconsistent results in cell-based assays can stem from several factors:

  • Cell Health and Passage Number: Using cells with high passage numbers can lead to phenotypic drift and altered receptor expression levels. It is crucial to use cells within a consistent and validated passage range.

  • Cell Seeding Density: Inconsistent cell numbers per well can significantly impact the results of functional assays. Ensure your cell suspension is homogenous and that seeding is performed accurately and consistently.

  • Serum and Media Variability: Different batches of serum can contain varying levels of endogenous ligands or factors that may interfere with the assay. Using the same batch of serum and media for all related experiments is recommended.

  • Compound Solubility and Stability: this compound is highly lipophilic. Ensure it is fully dissolved in your vehicle (e.g., DMSO) before diluting in aqueous assay buffers. Poor solubility can lead to inaccurate concentrations.

  • Incubation Times and Temperatures: Adherence to a consistent incubation time and temperature is critical, as these parameters can affect ligand binding and downstream signaling events.

Q3: My this compound stock solution appears to have precipitated. How should I prepare and store it?

This compound is soluble in DMSO. For long-term storage, it is recommended to store the compound as a solid at -20°C in a dry, dark place. For experimental use, prepare a concentrated stock solution in 100% DMSO. This stock can then be serially diluted in your aqueous assay buffer to the final desired concentrations. It is advisable to prepare fresh dilutions from the DMSO stock for each experiment to avoid potential degradation or precipitation in aqueous solutions over time.

Q4: I am not observing the expected inverse agonist effect of Deramciclane at the 5-HT2C receptor. What could be the reason?

The ability to measure inverse agonism at the 5-HT2C receptor is dependent on the constitutive (agonist-independent) activity of the receptor in your experimental system.[3][4]

  • Receptor Expression Levels: Cell lines with low expression levels of the 5-HT2C receptor may not exhibit sufficient constitutive activity to reliably measure a decrease in basal signaling.

  • Assay Sensitivity: The sensitivity of your functional assay (e.g., phosphoinositide hydrolysis) is crucial. Ensure your assay has a low background and a sufficient signal-to-noise ratio to detect a reduction in basal activity.

  • Presence of Agonists: Ensure that your assay medium is free of any contaminating serotonin or other 5-HT2C agonists that could mask the inverse agonist effect.

Troubleshooting Guides

Inconsistent Results in Phosphoinositide (PI) Hydrolysis Assays

Problem: High variability in a 5-HT2A antagonist or 5-HT2C inverse agonist PI hydrolysis assay.

Potential Cause Troubleshooting Step
Inconsistent Cell Labeling with [³H]-inositol Ensure complete and uniform labeling of cells. Incubate cells with [³H]-inositol for a sufficient duration (e.g., 16-24 hours) in inositol-free medium.
Variable Agonist/Antagonist Incubation Times Strictly adhere to the defined incubation times for all treatments. Use a multichannel pipette or automated liquid handler for precise timing.
Inefficient Separation of Inositol (B14025) Phosphates Optimize the anion-exchange chromatography step. Ensure proper column equilibration and use of appropriate elution buffers to effectively separate inositol phosphates.
High Basal PI Hydrolysis High basal activity can make it difficult to detect inverse agonism. This may be due to high receptor expression or other cellular factors. Consider using a cell line with a more moderate and stable level of 5-HT2C receptor expression.
Low Signal-to-Noise Ratio Optimize the amount of [³H]-inositol used for labeling and the number of cells per well to maximize the signal. Ensure that the scintillation counting is performed with appropriate settings.
Inconsistent Results in Receptor Binding Assays

Problem: Inconsistent IC50 or Ki values in a 5-HT2A or 5-HT2C receptor binding assay.

Potential Cause Troubleshooting Step
Radioligand Degradation Use a fresh aliquot of the radioligand for each experiment. Avoid repeated freeze-thaw cycles.
Incorrect Radioligand Concentration The concentration of the radioligand should be at or below its Kd for competition binding assays. Accurately determine the Kd in your assay system before proceeding with competition experiments.
Non-Equilibrium Conditions Ensure that the incubation time is sufficient for the binding to reach equilibrium. This can be determined through association and dissociation kinetic experiments.
High Nonspecific Binding Optimize the assay buffer composition, including ionic strength and pH. Use a structurally unrelated compound at a high concentration to define nonspecific binding. Pre-soaking filters in a blocking agent like polyethyleneimine (PEI) can also reduce nonspecific binding to the filter.
Inconsistent Membrane Preparation Prepare membrane fractions consistently. Ensure thorough homogenization and centrifugation steps to obtain a uniform membrane preparation. Perform a protein concentration assay to normalize the amount of membrane used per well.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from published studies.

Table 1: In Vitro Pharmacological Data for Deramciclane

ParameterReceptorValueAssayReference
IC50 (Antagonism) 5-HT2C168 nM5-HT-stimulated phosphoinositide hydrolysis[1][2]
EC50 (Inverse Agonism) 5-HT2C93 nMBasal phosphoinositide hydrolysis[1][2]

Table 2: In Vivo Receptor Occupancy of Deramciclane in Humans

DoseReceptorOccupancyMethodReference
0.5 mg/kg (single dose)5-HT2CUp to 45%Receptor Autoradiography (in choroid plexus)[1]
10 mg/kg (single dose)5-HT2CUp to 79%Receptor Autoradiography (in choroid plexus)[1]
N/A5-HT2AUp to 78%Receptor Autoradiography[1]
20, 50, 150 mg (single oral)5-HT2ADose-dependentPET with [¹¹C]-NMSP[5]

Experimental Protocols

Phosphoinositide (PI) Hydrolysis Assay for 5-HT2C Receptor Inverse Agonism

This protocol is adapted from studies measuring the effect of Deramciclane on basal and 5-HT-stimulated PI hydrolysis.[1][6][7]

  • Cell Culture and Labeling:

    • Culture cells stably expressing the 5-HT2C receptor (e.g., CHO or HEK293 cells) to near confluency.

    • Label the cells by incubating for 16-24 hours in inositol-free medium containing [³H]myo-inositol (e.g., 1 µCi/well).

  • Pre-incubation:

    • Wash the cells with an appropriate assay buffer (e.g., Krebs-Henseleit buffer) to remove excess [³H]inositol.

    • Pre-incubate the cells in assay buffer containing LiCl (e.g., 10 mM) for 15-30 minutes. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.

  • Compound Treatment:

    • To measure inverse agonism, add varying concentrations of this compound (or vehicle control) to the cells and incubate for a defined period (e.g., 30-60 minutes).

    • To measure antagonism, pre-incubate with Deramciclane for a set time before adding a 5-HT2C receptor agonist (e.g., serotonin) and incubating for an additional period.

  • Assay Termination and Lysis:

    • Stop the reaction by adding ice-cold perchloric acid or trichloroacetic acid.

    • Lyse the cells by freeze-thawing.

  • Separation of Inositol Phosphates:

    • Neutralize the cell lysates.

    • Separate the total inositol phosphates from free [³H]inositol using anion-exchange chromatography (e.g., Dowex AG1-X8 columns).

  • Quantification:

    • Elute the inositol phosphates from the column and quantify the radioactivity using liquid scintillation counting.

    • Data are typically expressed as a percentage of the basal (for inverse agonism) or agonist-stimulated (for antagonism) response.

5-HT2C Receptor Radioligand Binding Assay (Competition)

This protocol provides a general framework for a competition radioligand binding assay using membrane preparations.[8][9]

  • Membrane Preparation:

    • Homogenize cells or tissues expressing the 5-HT2C receptor in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing protease inhibitors.

    • Centrifuge the homogenate at low speed to remove nuclei and large debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and re-centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-mesulergine, at a concentration close to its Kd), and varying concentrations of this compound (competitor).

    • For total binding, add vehicle instead of the competitor.

    • For nonspecific binding, add a high concentration of a non-radiolabeled, structurally distinct 5-HT2C antagonist (e.g., mianserin).

    • Incubate the plate at a defined temperature (e.g., 25-37°C) for a sufficient time to reach equilibrium.

  • Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter (pre-soaked in a blocking agent like 0.3% PEI) using a cell harvester.

    • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Dry the filters and place them in scintillation vials with scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting nonspecific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of Deramciclane and fit the data using a nonlinear regression model to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Visualizations

Signaling_Pathways cluster_5HT2A 5-HT2A Receptor Pathway cluster_5HT2C 5-HT2C Receptor Pathway Deramciclane_2A Deramciclane (Antagonist) Receptor_2A 5-HT2A Receptor Deramciclane_2A->Receptor_2A Blocks Serotonin_2A Serotonin Serotonin_2A->Receptor_2A Activates Gq_11_2A Gq/11 Receptor_2A->Gq_11_2A Activates PLC_2A Phospholipase C (PLC) Gq_11_2A->PLC_2A Activates PIP2_2A PIP2 PLC_2A->PIP2_2A Hydrolyzes IP3_2A IP3 PIP2_2A->IP3_2A DAG_2A DAG PIP2_2A->DAG_2A Ca_Release_2A ↑ Intracellular Ca²⁺ IP3_2A->Ca_Release_2A PKC_Activation_2A PKC Activation DAG_2A->PKC_Activation_2A Deramciclane_2C Deramciclane (Inverse Agonist) Receptor_2C 5-HT2C Receptor (Constitutively Active) Deramciclane_2C->Receptor_2C Inhibits Basal Activity Gq_11_2C Gq/11 Receptor_2C->Gq_11_2C Basal Activation PLC_2C Phospholipase C (PLC) Gq_11_2C->PLC_2C Activates PIP2_2C PIP2 PLC_2C->PIP2_2C Hydrolyzes IP3_DAG_2C Basal IP3/DAG Production PIP2_2C->IP3_DAG_2C

Caption: Signaling pathways for 5-HT2A and 5-HT2C receptors.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis prep_compound Prepare Deramciclane Stock Solution (DMSO) assay_setup Set up Assay Plate (Compound, Cells/Membranes, Buffers) prep_compound->assay_setup prep_cells Culture & Prepare Cells/Membranes prep_cells->assay_setup incubation Incubate (Time & Temperature Controlled) assay_setup->incubation termination Terminate Reaction / Separate Bound vs. Free incubation->termination readout Measure Signal (e.g., Scintillation Counting) termination->readout data_analysis Data Analysis (e.g., IC50/EC50 Calculation) readout->data_analysis troubleshooting Troubleshoot Inconsistent Results data_analysis->troubleshooting troubleshooting->prep_compound Check Solubility troubleshooting->prep_cells Check Cell Health troubleshooting->assay_setup Review Protocol

Caption: General experimental workflow for in vitro assays.

References

Stability testing of Deramciclane fumarate under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers to frequently asked questions regarding the stability of Deramciclane fumarate (B1241708) under various storage conditions. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor affecting the stability of Deramciclane fumarate?

A1: The most critical factor identified for this compound is its susceptibility to acid-catalyzed degradation. The compound is acid-labile and degrades rapidly in highly acidic environments.

Q2: How does pH affect the stability of this compound?

A2: The rate of degradation of Deramciclane increases significantly as the pH decreases. It has been reported that the degradation rate increases tenfold when the pH is reduced from 2.1 to 1.2. The compound is considered stable at a pH of 3 and above[1][2][3].

Q3: What are the known degradation products of this compound?

A3: The primary known transformation product of Deramciclane is its N-desmethyl metabolite[4]. While other degradation products may form under various stress conditions (e.g., oxidation, photolysis, thermal stress), specific information on their identity is not extensively available in the public domain. Forced degradation studies are necessary to identify potential degradants under these conditions.

Q4: What are the recommended storage conditions for this compound?

A4: To ensure stability, this compound should be stored in well-closed containers, protected from light and moisture. Given its acid lability, it is crucial to avoid contact with acidic substances. For long-term storage, conditions should be based on comprehensive stability studies, but generally, storage at controlled room temperature (20-25°C) or refrigerated conditions (2-8°C) is advisable.

Q5: Are there any specific considerations for formulating this compound into a dosage form?

A5: Yes, due to its acid lability, formulations should be designed to protect the drug from the acidic environment of the stomach. This might involve the use of enteric coatings or the inclusion of buffering agents to maintain a micro-pH environment that is favorable for its stability[1][2]. A patent for this compound tablets describes a formulation using excipients such as microcrystalline cellulose, povidone, a disintegrant, a lubricant, and an anti-adhesive agent[5].

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of potency in a solution formulation. The pH of the solution may be too low (acidic).Measure the pH of the solution. Adjust the pH to be at or above 3 using a suitable buffer. Re-analyze the sample to confirm potency.
Appearance of unknown peaks in the chromatogram during stability testing. Degradation of this compound under the tested stress condition (e.g., heat, light, oxidation).Perform peak purity analysis to confirm if the main peak is spectrally pure. Attempt to identify the degradation products using techniques like LC-MS. The presence of N-desmethylderamciclane should be investigated[4].
Inconsistent results in stability studies. Variability in storage conditions (temperature and humidity fluctuations). Improper sample handling. Non-validated analytical method.Ensure that stability chambers are properly calibrated and maintained. Standardize sample handling procedures. Develop and validate a stability-indicating analytical method according to ICH guidelines.
Precipitation of the drug substance in solution. Poor solubility of this compound or its degradation products in the chosen solvent system.Evaluate the solubility of the compound in different solvents and pH conditions. Consider using a co-solvent system or adjusting the pH to improve solubility.

Data Presentation

Table 1: pH-Dependent Stability of Deramciclane

pHHalf-life (t½)StabilityReference(s)
1.239 minutesUnstable[1][2]
2.19 hoursModerately Stable[1][2]
≥ 3.0Not specified (stable)Stable[1][2][3]

Experimental Protocols

Protocol 1: Forced Degradation Studies

This protocol provides a general framework for conducting forced degradation studies on this compound based on ICH guidelines. Researchers should adapt the conditions based on the specific properties of their sample.

Objective: To identify potential degradation products and pathways for this compound under various stress conditions and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Buffer solutions (pH 3, 7, 9)

  • Photostability chamber

  • Oven

Procedure:

  • Acid Hydrolysis:

    • Dissolve this compound in 0.1 M HCl.

    • Heat the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to a suitable concentration for analysis.

  • Base Hydrolysis:

    • Dissolve this compound in 0.1 M NaOH.

    • Keep the solution at room temperature or heat at 60°C for a specified period.

    • At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation:

    • Dissolve this compound in a solution of 3% H₂O₂.

    • Keep the solution at room temperature, protected from light, for a specified period.

    • At each time point, withdraw an aliquot and dilute for analysis.

  • Thermal Degradation (Solid State):

    • Place a known amount of solid this compound in an oven at a high temperature (e.g., 80°C) for a specified period.

    • At each time point, withdraw a sample, dissolve it in a suitable solvent, and dilute for analysis.

  • Photostability:

    • Expose a solid sample and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.

    • A control sample should be kept in the dark under the same temperature conditions.

    • After the exposure period, analyze both the light-exposed and dark control samples.

Analysis:

  • Analyze all samples using a suitable analytical technique, such as HPLC with a photodiode array (PDA) detector.

  • Compare the chromatograms of the stressed samples with that of an unstressed control.

  • Determine the percentage of degradation and identify any degradation products.

  • Perform peak purity analysis to ensure the specificity of the method.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating and quantifying this compound from its potential degradation products.

Starting HPLC Parameters:

  • Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., pH 3.0).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by the UV spectrum of this compound (e.g., 220 nm).

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Method Development and Validation:

  • Optimize the mobile phase composition, pH, and gradient to achieve adequate separation of the parent drug from all degradation products formed during forced degradation studies.

  • Validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Mandatory Visualization

experimental_workflow cluster_planning 1. Planning cluster_analysis 3. Analysis cluster_evaluation 4. Evaluation planning Define Stability Protocol (ICH) acid Acid Hydrolysis base Base Hydrolysis oxidation Oxidation (H2O2) thermal Thermal Stress photo Photostability hplc Develop & Validate Stability-Indicating Method (HPLC) analysis Analyze Stressed and Control Samples hplc->analysis degradation Identify Degradation Products (LC-MS) analysis->degradation pathway Establish Degradation Pathways degradation->pathway report Generate Stability Report pathway->report

Caption: Workflow for Stability Testing of this compound.

degradation_pathway deramciclane Deramciclane ndesmethyl N-desmethylderamciclane deramciclane->ndesmethyl N-demethylation (Metabolism/Degradation)

Caption: Known Metabolic Pathway of Deramciclane.

References

Addressing matrix effects in the bioanalysis of Deramciclane fumarate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the bioanalysis of Deramciclane fumarate.

Troubleshooting Guide

Issue 1: Poor Reproducibility and Inaccurate Quantification of Deramciclane

Symptoms:

  • High variability between replicate injections of the same sample.

  • Inconsistent recovery of Deramciclane across different sample lots.

  • Failure to meet acceptance criteria for accuracy and precision during method validation.

Possible Cause: Co-eluting endogenous matrix components, such as phospholipids (B1166683) or salts, may be suppressing or enhancing the ionization of Deramciclane in the mass spectrometer.[1][2][3][4] Deramciclane, as a basic compound, can be particularly susceptible to ion suppression from other basic compounds in the matrix.[1]

Troubleshooting Steps:

  • Evaluate Matrix Effect:

    • Perform a post-column infusion experiment to identify regions of ion suppression or enhancement in the chromatogram.

    • Quantify the matrix effect by comparing the peak area of Deramciclane in a post-extraction spiked sample to that of a neat solution.

  • Optimize Sample Preparation:

    • Protein Precipitation (PPT): While a simple method, PPT is often insufficient for removing all interfering matrix components.[5] If using PPT, consider optimizing the precipitation solvent (e.g., acetonitrile, methanol) and the solvent-to-plasma ratio.

    • Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT.[5] Experiment with different extraction solvents (e.g., methyl tert-butyl ether, ethyl acetate) and pH adjustments of the sample to optimize the extraction of the basic Deramciclane while leaving polar interferences behind.

    • Solid-Phase Extraction (SPE): SPE offers the most effective cleanup by utilizing specific interactions between the analyte and the sorbent.[5] For Deramciclane, a mixed-mode cation exchange SPE sorbent could be highly effective at retaining the basic analyte while allowing neutral and acidic interferences to be washed away.

  • Chromatographic Optimization:

    • Adjust the HPLC gradient to achieve better separation between Deramciclane and the interfering peaks.

    • Experiment with different mobile phase compositions and pH. For a basic compound like Deramciclane, a mobile phase with a slightly acidic pH can improve peak shape and retention.

    • Consider a smaller particle size column (e.g., UPLC) for improved resolution and peak capacity.[5]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS):

    • A SIL-IS is the most effective way to compensate for matrix effects as it will be affected in the same way as the analyte.[1][6]

Issue 2: Ion Suppression Observed for Deramciclane

Symptoms:

  • Low signal intensity for Deramciclane, even at high concentrations.

  • A significant decrease in the analyte signal when comparing a sample in matrix to a neat standard.

Possible Cause: Co-eluting phospholipids from the biological matrix are a common cause of ion suppression in electrospray ionization (ESI). These molecules can alter the surface tension of the ESI droplets and compete with the analyte for ionization.

Troubleshooting Steps:

  • Phospholipid Removal:

    • Employ a targeted phospholipid removal sample preparation technique, such as specific SPE cartridges or plates designed for this purpose.

    • Optimize the LLE procedure to minimize the extraction of phospholipids.

  • Chromatographic Separation:

    • Modify the chromatographic method to separate the elution of Deramciclane from the region where phospholipids typically elute.

    • A post-column infusion experiment can pinpoint the retention times of interfering components.[1][2]

  • Change Ionization Source:

    • If available, consider using Atmospheric Pressure Chemical Ionization (APCI) as it is generally less susceptible to matrix effects from non-volatile components like phospholipids compared to ESI.[4][7]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the bioanalysis of this compound?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting components in the biological sample matrix.[1][3] These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy, precision, and sensitivity of the analytical method.[1][3][4] For Deramciclane, a basic compound, co-eluting basic matrix components can compete for protonation in the ion source, often leading to ion suppression.[1]

Q2: How can I quantitatively assess the matrix effect for Deramciclane?

A2: The matrix effect can be quantified by calculating the matrix factor (MF). This is typically done by comparing the peak response of an analyte spiked into a blank, extracted matrix (post-extraction spike) with the peak response of the analyte in a neat solution at the same concentration.

The formula is: Matrix Factor (MF) = (Peak Area in Presence of Matrix) / (Peak Area in Neat Solution)

An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement. An MF of 1 indicates no matrix effect.

Q3: What type of internal standard is best for mitigating matrix effects in Deramciclane bioanalysis?

A3: A stable isotope-labeled (SIL) internal standard of Deramciclane is the gold standard for correcting matrix effects.[1][6] Since a SIL-IS has nearly identical physicochemical properties to Deramciclane, it will co-elute and experience the same degree of ion suppression or enhancement. This allows for accurate correction of the analyte signal. If a SIL-IS is not available, a structural analog that elutes very close to Deramciclane can be used, but it may not compensate for matrix effects as effectively.

Q4: Can dilution of my sample help reduce matrix effects?

A4: Yes, simple dilution of the sample with a suitable solvent can reduce the concentration of interfering matrix components, thereby lessening their impact on the ionization of Deramciclane.[1] However, this approach also dilutes the analyte, which may compromise the sensitivity of the assay, especially for samples with low concentrations of Deramciclane.

Quantitative Data Summary

Table 1: Comparison of Sample Preparation Techniques on Matrix Effect and Recovery of Deramciclane

Sample Preparation TechniqueMatrix Factor (MF)Recovery (%)Precision (%CV)
Protein Precipitation (Acetonitrile)0.659512.5
Liquid-Liquid Extraction (MTBE)0.85887.2
Solid-Phase Extraction (Mixed-Mode)0.98923.1

Note: The data presented in this table are illustrative and may vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Post-Column Infusion to Qualitatively Assess Matrix Effects
  • Preparation:

    • Prepare a solution of Deramciclane at a concentration that gives a stable and moderate signal (e.g., 100 ng/mL in mobile phase).

    • Prepare blank plasma samples and extract them using your current sample preparation method.

  • Instrumentation Setup:

    • Infuse the Deramciclane solution post-column into the mass spectrometer at a constant flow rate (e.g., 10 µL/min) using a syringe pump and a T-connector.

    • Set up the LC-MS/MS system with the chromatographic conditions used for your assay.

  • Analysis:

    • Begin infusing the Deramciclane solution and allow the signal to stabilize to establish a baseline.

    • Inject the extracted blank plasma sample onto the LC column.

    • Monitor the Deramciclane signal throughout the chromatographic run.

  • Interpretation:

    • Any deviation from the stable baseline signal indicates a matrix effect. A dip in the baseline signifies ion suppression, while a rise indicates ion enhancement. The retention time of these deviations corresponds to the elution of interfering matrix components.

Protocol 2: Quantitative Assessment of Matrix Factor
  • Sample Sets:

    • Set A (Neat Solution): Prepare a standard solution of Deramciclane in the final mobile phase composition at a known concentration (e.g., low, medium, and high QC levels).

    • Set B (Post-Extraction Spike): Extract blank plasma samples using your validated sample preparation method. After the final evaporation step, reconstitute the extract with the standard solutions from Set A.

  • Analysis:

    • Inject both sets of samples into the LC-MS/MS system and record the peak areas for Deramciclane.

  • Calculation:

    • Calculate the Matrix Factor (MF) for each concentration level using the following formula:

      • MF = Mean Peak Area of Set B / Mean Peak Area of Set A

Visualizations

cluster_sample Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_troubleshooting Troubleshooting Plasma Plasma Sample PPT Protein Precipitation Plasma->PPT Simple, but less clean LLE Liquid-Liquid Extraction Plasma->LLE Cleaner than PPT SPE Solid-Phase Extraction Plasma->SPE Cleanest extract LC LC Separation PPT->LC LLE->LC SPE->LC Optimal Path ESI ESI Source LC->ESI MS Mass Spectrometer ESI->MS ME Matrix Effect Observed MS->ME Inaccurate Data Optimize_SP Optimize Sample Prep ME->Optimize_SP Optimize_LC Optimize Chromatography ME->Optimize_LC Use_SIL_IS Use SIL-IS ME->Use_SIL_IS

Caption: Workflow for addressing matrix effects in Deramciclane bioanalysis.

Start Start: Inaccurate Deramciclane Quantification Assess_ME Assess Matrix Effect (Post-Column Infusion) Start->Assess_ME ME_Present Matrix Effect Present? Assess_ME->ME_Present Optimize_SP Optimize Sample Prep (LLE/SPE) ME_Present->Optimize_SP Yes No_ME No Significant ME (Check other parameters) ME_Present->No_ME No Optimize_LC Optimize Chromatography (Gradient, pH) Optimize_SP->Optimize_LC Use_SIL_IS Implement SIL-Internal Standard Optimize_LC->Use_SIL_IS Revalidate Re-evaluate Matrix Effect Use_SIL_IS->Revalidate Revalidate->ME_Present Iterate if needed End End: Accurate Quantification Revalidate->End ME Mitigated

References

Technical Support Center: Optimizing Deramciclane Fumarate Extraction from Brain Tissue

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Deramciclane (B39774) fumarate (B1241708) extraction from brain tissue. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges and to offer detailed methodologies for successful extraction and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of Deramciclane fumarate to consider for extraction?

A1: Deramciclane is a highly lipophilic compound. Its high Log P value indicates a strong preference for non-polar environments, which is a critical factor in selecting an appropriate extraction solvent. The basic pKa suggests that the charge state of the molecule can be manipulated by adjusting the pH of the extraction buffer, which can be leveraged to improve extraction efficiency.

Physicochemical Properties of Deramciclane [1][2][3]

PropertyValueImplication for Extraction
Log P (octanol/water) 5.9High affinity for organic solvents. Suggests liquid-liquid or solid-phase extraction with non-polar solvents will be effective.
pKa 9.61At physiological pH, Deramciclane will be protonated (charged). Adjusting the pH to be more basic (>9.61) will result in a neutral, more lipophilic form, enhancing extraction into organic solvents.
Water Solubility 0.0088 g/100 ml (at 25°C)Very low water solubility further supports the use of organic solvents for efficient extraction.

Q2: Which extraction method is recommended for this compound from brain tissue: Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)?

A2: Both LLE and SPE can be effective for extracting lipophilic drugs like Deramciclane from brain tissue. The choice depends on factors such as sample throughput, required cleanliness of the extract, and available equipment.

  • Liquid-Liquid Extraction (LLE) is a robust and widely used method. It is particularly effective for highly lipophilic compounds. A common approach involves homogenization of the brain tissue in an aqueous buffer, followed by extraction with a water-immiscible organic solvent.

  • Solid-Phase Extraction (SPE) can offer cleaner extracts by selectively retaining the analyte on a solid sorbent while matrix components are washed away. This can be advantageous for reducing matrix effects in subsequent LC-MS/MS analysis. A reverse-phase sorbent (e.g., C18) would be suitable for a lipophilic compound like Deramciclane.

Q3: How can I minimize matrix effects during LC-MS/MS analysis of brain extracts?

A3: Matrix effects, which are the suppression or enhancement of ionization of the target analyte by co-eluting compounds from the biological matrix, are a common challenge in bioanalysis.[4][5][6] Here are some strategies to minimize them:

  • Efficient Sample Cleanup: Employing a thorough extraction and cleanup procedure, such as SPE, can significantly reduce interfering matrix components.[5]

  • Chromatographic Separation: Optimize the HPLC/UHPLC method to achieve good separation between Deramciclane and endogenous matrix components, especially phospholipids.

  • Use of an Internal Standard (IS): A stable isotope-labeled internal standard (SIL-IS) is highly recommended. The SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate quantification.[7][8][9][10] If a SIL-IS is not available, a structural analog can be used.

  • Ionization Source Selection: Atmospheric pressure chemical ionization (APCI) can be less susceptible to matrix effects than electrospray ionization (ESI) for certain compounds.[5]

Q4: What are the best practices for storing brain tissue samples and extracts to ensure the stability of this compound?

A4: To ensure the stability of Deramciclane in brain tissue and its extracts, follow these guidelines:

  • Tissue Storage: Immediately after collection, snap-freeze brain tissue in liquid nitrogen and store at -80°C until homogenization.

  • Extract Storage: Store the final extracts in a sealed container at -20°C or lower, protected from light.

  • Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles for both tissue and extracts, as this can lead to degradation.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Recovery of Deramciclane Incomplete cell lysis and homogenization: The drug is trapped within the brain tissue matrix.- Ensure thorough homogenization using a mechanical homogenizer (e.g., bead beater, ultrasonic disruptor).- Increase homogenization time or intensity.
Inappropriate extraction solvent: The solvent is not effectively partitioning the lipophilic Deramciclane from the aqueous homogenate.- Use a more non-polar solvent or a mixture of solvents (e.g., methyl tert-butyl ether (MTBE), ethyl acetate, or a hexane/iso-propanol mixture).- Optimize the solvent-to-homogenate ratio to ensure efficient extraction.
Incorrect pH of the aqueous phase: Deramciclane may be in its protonated (charged) form, reducing its affinity for the organic solvent.- Adjust the pH of the homogenate to be basic (e.g., pH 9-10) using a suitable buffer (e.g., carbonate buffer) to neutralize the charge on the Deramciclane molecule.
High Variability in Results Inconsistent homogenization: Different samples are not being homogenized to the same degree.- Standardize the homogenization procedure (time, speed, sample-to-bead ratio).
Phase separation issues in LLE: Incomplete separation of the aqueous and organic layers.- Centrifuge at a higher speed or for a longer duration to ensure a clear separation.- Consider a salting-out step by adding NaCl to the aqueous phase to improve phase separation.
Inconsistent SPE elution: The analyte is not being consistently eluted from the SPE cartridge.- Ensure the SPE cartridge is properly conditioned and equilibrated before loading the sample.- Optimize the elution solvent composition and volume.
Poor Peak Shape in LC-MS/MS Matrix effects: Co-eluting matrix components are interfering with the chromatography.- Improve sample cleanup using SPE.- Optimize the chromatographic gradient to better separate the analyte from interferences.
Inappropriate mobile phase: The mobile phase is not suitable for the analyte.- Adjust the mobile phase pH and organic solvent composition.
High Background Noise in LC-MS/MS Contaminated solvents or reagents. - Use high-purity, LC-MS grade solvents and reagents.
Carryover from previous injections. - Implement a robust needle wash protocol on the autosampler.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of Deramciclane from Brain Tissue

This protocol is a general guideline and should be optimized for your specific experimental conditions.

Materials:

  • Brain tissue

  • Homogenization Buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Internal Standard (IS) solution (e.g., stable isotope-labeled Deramciclane)

  • Extraction Solvent (e.g., Methyl tert-butyl ether (MTBE))

  • pH adjustment solution (e.g., 1M Sodium Carbonate)

  • Reconstitution Solvent (e.g., 50:50 Acetonitrile:Water)

  • Mechanical homogenizer

  • Centrifuge

Procedure:

  • Weigh a portion of frozen brain tissue (e.g., 100 mg).

  • Add a 3-fold volume of ice-cold homogenization buffer (e.g., 300 µL).

  • Spike with the internal standard solution.

  • Homogenize the tissue thoroughly on ice.

  • Add the pH adjustment solution to raise the pH to ~10.

  • Add a 10-fold volume of extraction solvent (e.g., 1 mL of MTBE).

  • Vortex vigorously for 5-10 minutes.

  • Centrifuge at >3000 x g for 10 minutes to separate the phases.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a known volume of reconstitution solvent (e.g., 100 µL).

  • Vortex, centrifuge to pellet any insoluble material, and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) of Deramciclane from Brain Tissue

Materials:

  • Brain tissue homogenate (prepared as in steps 1-4 of the LLE protocol)

  • SPE cartridges (e.g., C18, 100 mg)

  • Methanol (B129727) (for conditioning)

  • Water (for equilibration)

  • Wash solution (e.g., 5% Methanol in water)

  • Elution solvent (e.g., Methanol or Acetonitrile)

  • SPE manifold

Procedure:

  • Condition the SPE cartridge by passing 1 mL of methanol through it.

  • Equilibrate the cartridge by passing 1 mL of water through it.

  • Load the brain tissue homogenate onto the cartridge at a slow flow rate.

  • Wash the cartridge with 1 mL of the wash solution to remove polar interferences.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute the Deramciclane with 1 mL of the elution solvent.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a known volume of reconstitution solvent.

  • Analyze by LC-MS/MS.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lle Liquid-Liquid Extraction (LLE) cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis tissue Brain Tissue homogenization Homogenization (+ Buffer, + IS) tissue->homogenization homogenate Brain Homogenate homogenization->homogenate ph_adjust_lle pH Adjustment (to basic) homogenate->ph_adjust_lle load_spe Load onto SPE Cartridge homogenate->load_spe add_solvent Add Organic Solvent (e.g., MTBE) ph_adjust_lle->add_solvent vortex Vortex & Centrifuge add_solvent->vortex extract_lle Collect Organic Layer vortex->extract_lle evaporate Evaporate to Dryness extract_lle->evaporate wash_spe Wash load_spe->wash_spe elute_spe Elute wash_spe->elute_spe extract_spe Collect Eluate elute_spe->extract_spe extract_spe->evaporate reconstitute Reconstitute evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

Caption: Workflow for Deramciclane extraction from brain tissue.

troubleshooting_logic start Low Recovery? check_homogenization Is Homogenization Complete? start->check_homogenization check_solvent Is Extraction Solvent Optimal? check_homogenization->check_solvent Yes improve_homogenization Increase Homogenization Time/Intensity check_homogenization->improve_homogenization No check_ph Is pH Basic? check_solvent->check_ph Yes change_solvent Use More Non-Polar Solvent or Optimize Ratio check_solvent->change_solvent No adjust_ph Adjust pH to >9.6 check_ph->adjust_ph No success Recovery Improved check_ph->success Yes improve_homogenization->success change_solvent->success adjust_ph->success

Caption: Troubleshooting low recovery of Deramciclane.

References

Validation & Comparative

A Comparative Analysis of Deramciclane Fumarate and Ketanserin for 5-HT2A Receptor Occupancy

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the 5-HT2A receptor occupancy of deramciclane (B39774) fumarate (B1241708) and ketanserin (B1673593), supported by experimental data. The following sections detail quantitative comparisons, experimental methodologies, and visual representations of key pathways and workflows.

Quantitative Data Summary

The following table summarizes the key pharmacokinetic and receptor occupancy data for deramciclane fumarate and ketanserin, derived from human positron emission tomography (PET) studies.

ParameterThis compoundKetanserinReference
Drug Type 5-HT2A/2C Receptor Antagonist5-HT2A Receptor Antagonist[1][2]
Study Population Healthy male volunteersHealthy individuals[2][3]
PET Radioligand [11C]-N-methyl spiperone (B1681076) ([11C]-NMSP)[11C]Cimbi-36[2][3]
Oral Dose(s) Studied 20 mg, 50 mg, 150 mg (single doses)10 mg, 20 mg, 40 mg (oral doses)[2][3]
Plasma Concentration for 50% Occupancy (EC50) 21 ng/mL2.52 ng/mL[2][3]
Plasma Concentration for 90% Occupancy 70 ng/mLNot explicitly stated, but a 10 mg dose corresponds to the EC50.[2][3]
Maximum Observed Occupancy Near 100% (represented by 52% inhibition of [11C]-NMSP binding)Dose- and concentration-proportional increase in occupancy.[2][3]

Experimental Protocols

This compound: 5-HT2A Receptor Occupancy Measurement

The 5-HT2A receptor occupancy of deramciclane in humans was determined using positron emission tomography (PET) with the radioligand [11C]-N-methyl spiperone ([11C]-NMSP).[3]

Study Design:

  • Nine healthy male subjects were divided into three groups, each receiving a single oral dose of 20 mg, 50 mg, or 150 mg of deramciclane.[3]

  • PET scans were conducted before deramciclane administration (baseline) and at 3 and 6 hours post-dosing. For the 20 mg dose group, only a 3-hour post-dosing scan was performed.[3]

PET Imaging:

  • The binding of deramciclane to 5-HT2A receptors in the frontal cortex was measured by assessing the inhibition of [11C]-NMSP binding.[3]

  • The percentage of receptor occupancy was calculated using the ratio method, with the cerebellum serving as a reference region.[3]

Data Analysis:

  • A maximal inhibition of 52% of [11C]-NMSP binding in the frontal cortex was considered to represent nearly 100% 5-HT2A receptor occupancy, due to a non-5-HT2A receptor binding component of this specific radioligand in the frontal cortex.[3]

  • The plasma concentrations of deramciclane required to achieve 50% and 90% receptor occupancy were determined to be 21 ng/mL and 70 ng/mL, respectively.[3]

Ketanserin: 5-HT2A Receptor Occupancy Measurement

The dose-occupancy relationship of ketanserin at the cerebral 5-HT2A receptor was established in healthy participants through a PET study utilizing the agonist radiotracer [11C]Cimbi-36.[2][4]

Study Design:

  • Healthy participants underwent a baseline PET scan and one or two subsequent scans after receiving oral doses of 10, 20, or 40 mg of ketanserin.[2][4]

  • Plasma concentrations of ketanserin were measured, with the highest concentrations observed approximately 2 hours after oral administration.[2][4]

PET Imaging:

  • 120-minute PET scans were performed using [11C]Cimbi-36.[2][4]

  • Receptor occupancy was defined as the percent change in the neocortex binding potential (BPND), which was estimated using the simplified reference tissue model (SRTM) with the cerebellum as the reference region.[2][4]

Data Analysis:

  • The relationship between mean plasma ketanserin concentrations and 5-HT2A receptor occupancy was found to fit a single-site binding model.[2][4]

  • The estimated EC50 (the plasma concentration required for 50% occupancy) was 2.52 ng/mL, which corresponds to an oral dose of approximately 10 mg of ketanserin.[2][4]

Visualizations

5-HT2A Receptor Signaling Pathway

5-HT2A Receptor Signaling Pathway cluster_membrane Cell Membrane 5HT2A_R 5-HT2A Receptor Gq_G11 Gq/11 Protein 5HT2A_R->Gq_G11 Activates PLC Phospholipase C (PLC) Gq_G11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Induces Serotonin (B10506) Serotonin (5-HT) Serotonin->5HT2A_R Binds Cellular_Response Cellular Response PKC->Cellular_Response Ca_Release->Cellular_Response

Caption: Simplified 5-HT2A receptor signaling cascade via the Gq/11 pathway.

Experimental Workflow for PET Receptor Occupancy Studies

PET Receptor Occupancy Workflow cluster_subject_prep Subject Preparation cluster_imaging_protocol Imaging Protocol cluster_data_analysis Data Analysis Subject_Screening Subject Screening & Informed Consent Baseline_Scan Baseline PET Scan (Pre-drug) Subject_Screening->Baseline_Scan Drug_Admin Oral Administration of Deramciclane or Ketanserin Baseline_Scan->Drug_Admin Post_Dose_Scans Post-dose PET Scans (at specified time points) Drug_Admin->Post_Dose_Scans Blood_Sampling Blood Sampling for Plasma Drug Concentration Drug_Admin->Blood_Sampling Image_Recon PET Image Reconstruction Post_Dose_Scans->Image_Recon PK_PD_Analysis Pharmacokinetic-Pharmacodynamic (PK/PD) Analysis Blood_Sampling->PK_PD_Analysis Kinetic_Modeling Kinetic Modeling (e.g., SRTM) Image_Recon->Kinetic_Modeling Occupancy_Calc Receptor Occupancy Calculation Kinetic_Modeling->Occupancy_Calc Occupancy_Calc->PK_PD_Analysis

Caption: General workflow for a PET receptor occupancy study.

References

Head-to-Head Comparison: Deramciclane Fumarate and Sertraline in Preclinical Depression Models

Author: BenchChem Technical Support Team. Date: December 2025

A review of the current scientific literature reveals a notable absence of direct head-to-head preclinical studies comparing the efficacy of deramciclane (B39774) fumarate (B1241708) and the widely prescribed antidepressant, sertraline (B1200038), in validated animal models of depression. While both compounds have been investigated for their antidepressant-like properties, this guide provides a comprehensive summary of their individual pharmacological profiles, mechanisms of action, and available preclinical data. This information is presented to facilitate an indirect comparison and to highlight the distinct and overlapping pathways through which these compounds may exert their effects.

Mechanisms of Action: A Tale of Two Serotonergic Strategies

Deramciclane and sertraline both modulate the serotonin (B10506) (5-HT) system, a key neurotransmitter system implicated in the pathophysiology of depression. However, they achieve this through fundamentally different mechanisms.

Deramciclane Fumarate: This compound is primarily a potent antagonist of the serotonin 2A (5-HT2A) receptor.[1] The antidepressant potential of deramciclane is linked to the observation that 5-HT2A receptors are often upregulated in the brains of individuals with depression. By blocking these receptors, deramciclane is hypothesized to restore normal serotonergic neurotransmission and downstream signaling pathways involved in mood regulation.

Deramciclane Deramciclane Fumarate HT2A 5-HT2A Receptor Deramciclane->HT2A Antagonizes Gq_11 Gq/11 HT2A->Gq_11 PLC Phospholipase C (PLC) Gq_11->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Downstream Downstream Signaling & Gene Expression Ca_release->Downstream PKC->Downstream Serotonin Serotonin (5-HT) Serotonin->HT2A Activates

Figure 1: Deramciclane's antagonistic action on the 5-HT2A receptor signaling pathway.

Sertraline: As a selective serotonin reuptake inhibitor (SSRI), sertraline's primary mechanism of action is the blockade of the serotonin transporter (SERT) on the presynaptic neuron. This inhibition leads to an increased concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission to postsynaptic receptors.

Sertraline Sertraline SERT Serotonin Transporter (SERT) Sertraline->SERT Inhibits Presynaptic Presynaptic Neuron Synaptic_Cleft Synaptic Cleft (Increased 5-HT) Presynaptic->Synaptic_Cleft 5-HT Release Postsynaptic Postsynaptic Neuron Downstream Downstream Signaling & Antidepressant Effects Postsynaptic->Downstream Synaptic_Cleft->SERT 5-HT Reuptake Postsynaptic_Receptors Postsynaptic 5-HT Receptors Synaptic_Cleft->Postsynaptic_Receptors 5-HT Binding Postsynaptic_Receptors->Postsynaptic

Figure 2: Sertraline's mechanism as a selective serotonin reuptake inhibitor (SSRI).

Preclinical Efficacy Data

The following tables summarize the available quantitative data from preclinical studies on this compound and sertraline in common animal models of depression. It is critical to note that these data are not from direct comparative studies and should be interpreted with caution.

Table 1: Preclinical Efficacy of this compound in Depression Models

Animal ModelSpeciesDose (mg/kg)Route of AdministrationKey FindingReference
Forced Swim TestRat5i.p.Significant decrease in immobility time[2]
Olfactory BulbectomyRat5 and 10i.p.Did not attenuate hyperactivity[2]

Table 2: Preclinical Efficacy of Sertraline in Depression Models

Animal ModelSpeciesDose (mg/kg)Route of AdministrationKey FindingReference
Forced Swim TestMouseNot specifiedNot specifiedReverses swim-induced immobility[3]
Chronic Unpredictable Mild StressRatNot specifiedNot specifiedEffective in reducing immobility time[4]

Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in preclinical antidepressant research.

Forced Swim Test (FST): This is a widely used behavioral test to assess antidepressant efficacy.

  • Apparatus: A transparent cylinder (typically 40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth of 30 cm.

  • Procedure:

    • Pre-test session: On the first day, animals (rats or mice) are individually placed in the cylinder for a 15-minute habituation session.

    • Test session: 24 hours later, the animals are placed back in the cylinder for a 5-minute test session. The duration of immobility (making only minimal movements to keep the head above water) is recorded.

  • Drug Administration: The test compound or vehicle is typically administered at specific time points before the test session (e.g., 30, 60, and 120 minutes prior).

  • Endpoint: A significant reduction in immobility time in the drug-treated group compared to the vehicle-treated group is indicative of an antidepressant-like effect.

Olfactory Bulbectomy (OBX) Model: This is a surgical model of depression that produces a range of behavioral and neurochemical changes resembling those seen in depressed patients.

  • Surgical Procedure:

    • Animals are anesthetized, and the skull is exposed.

    • Small burr holes are drilled over the olfactory bulbs.

    • The olfactory bulbs are aspirated using a suction pipette. Sham-operated animals undergo the same procedure without the removal of the bulbs.

  • Post-operative Recovery: Animals are allowed to recover for a period of several weeks.

  • Behavioral Assessment: Following recovery, animals are subjected to various behavioral tests, such as the open field test, to assess hyperactivity, a characteristic behavioral change in OBX animals.

  • Drug Administration: Chronic administration of the test compound is typically initiated after the recovery period.

  • Endpoint: The ability of a compound to reverse the OBX-induced behavioral deficits (e.g., hyperactivity) is considered an indication of antidepressant potential.

Start Animal Model Selection (e.g., Rat, Mouse) Drug_Admin Drug Administration (Deramciclane or Sertraline) vs. Vehicle Control Start->Drug_Admin Behavioral_Testing Behavioral Testing Drug_Admin->Behavioral_Testing FST Forced Swim Test Behavioral_Testing->FST OBX Olfactory Bulbectomy Model Behavioral_Testing->OBX Data_Collection Data Collection (e.g., Immobility Time, Locomotor Activity) FST->Data_Collection OBX->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis Conclusion Conclusion on Antidepressant-like Efficacy Analysis->Conclusion

Figure 3: A generalized experimental workflow for preclinical antidepressant screening.

Conclusion

While a direct head-to-head comparison of this compound and sertraline in preclinical depression models is not currently available in the published literature, this guide provides a summary of their individual characteristics. Deramciclane, a 5-HT2A antagonist, and sertraline, an SSRI, represent two distinct therapeutic strategies for modulating the serotonin system. The preclinical data for both compounds suggest potential antidepressant-like effects in certain models. However, the lack of direct comparative studies underscores a significant knowledge gap. Future research directly comparing these two compounds within the same experimental paradigms is warranted to definitively assess their relative efficacy and further elucidate the roles of their respective targets in the treatment of depression.

References

A Comparative Analysis of Deramciclane Fumarate and its N-desmethyl Metabolite: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of the pharmacological and pharmacokinetic properties of Deramciclane fumarate (B1241708) and its principal active metabolite, N-desmethyl-deramciclane. The information is intended for researchers, scientists, and professionals involved in drug development and neuroscience.

Introduction

Deramciclane is a non-benzodiazepine anxiolytic agent that has been investigated for the treatment of generalized anxiety disorder.[1] Its mechanism of action is primarily attributed to its interaction with serotonin (B10506) receptors, specifically as an antagonist at the 5-HT2A receptor and an inverse agonist at the 5-HT2C receptor.[2][3][4][5] Upon administration, Deramciclane is metabolized to its active N-desmethyl form.[6][7][8] This document aims to compare the available data on the parent drug and its metabolite to provide a comprehensive overview for research purposes.

In Vitro Pharmacological Activity

Table 1: In Vitro Functional Activity of Deramciclane

CompoundTargetAssay TypeMeasured ActivityValue (nM)
Deramciclane5-HT2C Receptor5-HT-stimulated phosphoinositide hydrolysisIC50168[3][4][10]
Deramciclane5-HT2C ReceptorBasal phosphoinositide hydrolysisEC50 (Inverse Agonism)93[3]

Pharmacokinetic Profile

Comparative pharmacokinetic data for Deramciclane and its N-desmethyl metabolite are available from studies in both rats and humans.

Table 2: Comparative Pharmacokinetic Parameters in Wistar Rats (10 mg/kg Deramciclane Fumarate Administration)

ParameterDeramciclaneN-desmethyl-deramciclane
Oral Administration
Cmax (ng/mL)44.932.0
t½ (h)3.42 - 5.442.90 - 5.44
Intraperitoneal Administration
Cmax (ng/mL)≥177.8≥25.4
t½ (h)3.42 - 5.442.90 - 5.44
Intravenous Administration
Cmax (ng/mL)≥2643.051.0
t½ (h)3.42 - 5.442.90 - 5.44

Data sourced from Nemes et al. (2000).[7]

Table 3: Comparative Pharmacokinetic Parameters in Healthy Human Volunteers

ParameterDeramciclaneN-desmethyl-deramciclane
Following Intravenous Administration of Deramciclane (30 mg)
Elimination Half-life (t½)26.6 ± 5.5 h38.2 ± 6.9 h
Following Oral Administration of Deramciclane (30 mg)
Elimination Half-life (t½)~25 h~25 h

Data sourced from Huupponen et al. (2003).[6]

Deramciclane undergoes extensive first-pass metabolism, which is evident from the significantly higher plasma concentrations following intravenous administration compared to oral administration.[7][11]

Signaling Pathways and Experimental Workflows

The primary mechanism of action of Deramciclane and its active metabolite involves the modulation of serotonergic signaling pathways.

cluster_0 Deramciclane & N-desmethyl-deramciclane Action cluster_1 Serotonin Receptors cluster_2 Downstream Signaling Deramciclane Deramciclane & N-desmethyl-deramciclane HT2A 5-HT2A Receptor Deramciclane->HT2A Antagonism HT2C 5-HT2C Receptor Deramciclane->HT2C Inverse Agonism Gq_11 Gq/11 Protein HT2A->Gq_11 Activates (Blocked) HT2C->Gq_11 Constitutive Activity (Inhibited) PLC Phospholipase C (PLC) Gq_11->PLC IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca_PKC Ca2+ Release & PKC Activation IP3_DAG->Ca_PKC Neuronal_Response Altered Neuronal Excitability Ca_PKC->Neuronal_Response cluster_0 Preparation cluster_1 Assay cluster_2 Separation & Detection cluster_3 Data Analysis P1 Receptor Source (e.g., cell membranes expressing 5-HT2A/2C receptors) A1 Incubate receptor source, radioligand, and test compound at various concentrations P1->A1 P2 Radioligand (e.g., [3H]-Ketanserin for 5-HT2A) P2->A1 P3 Test Compounds (Deramciclane & N-desmethyl metabolite) P3->A1 S1 Rapid filtration to separate bound and free radioligand A1->S1 S2 Quantify bound radioactivity using liquid scintillation counting S1->S2 D1 Generate competition curves S2->D1 D2 Calculate IC50 and Ki values D1->D2

References

A Comparative Analysis of Deramciclane Fumarate and Standard Benzodiazepines for Anxiety Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of Deramciclane (B39774) fumarate (B1241708), a novel anxiolytic agent, with standard benzodiazepines, a widely established class of drugs for the treatment of anxiety disorders. This document synthesizes clinical and preclinical data to offer a comprehensive overview for researchers, scientists, and professionals in drug development.

Executive Summary

Deramciclane, a 5-HT2A/2C receptor antagonist, has demonstrated efficacy in treating Generalized Anxiety Disorder (GAD) with a favorable side effect profile, notably lacking the withdrawal symptoms associated with benzodiazepines. Standard benzodiazepines, which act as positive allosteric modulators of the GABA-A receptor, have a long history of effective short-term anxiolytic use but are accompanied by concerns regarding dependence, sedation, and cognitive impairment. This guide presents a detailed comparison of their mechanisms of action, clinical efficacy, and supporting experimental data.

Data Presentation: Clinical Efficacy in Generalized Anxiety Disorder

The following tables summarize the quantitative data from placebo-controlled clinical trials of Deramciclane fumarate and standard benzodiazepines in patients with Generalized Anxiety Disorder (GAD). The primary efficacy measure cited is the change in the Hamilton Anxiety Rating Scale (HAM-A) total score.

Table 1: Efficacy of this compound in GAD

Study/DosageDurationBaseline HAM-A (Mean)Change from Baseline (Drug)Change from Baseline (Placebo)p-value vs. Placebo
Deramciclane 60 mg/day[1]8 weeks~25Clinically relevant improvement-0.024
Deramciclane 30 mg/day[1]8 weeks~25Clinically relevant improvement-0.059 (trend)
Deramciclane 10 mg/day[1]8 weeks~25No significant evidence of efficacy--

Table 2: Efficacy of Standard Benzodiazepines in GAD

Study/DrugDurationBaseline HAM-A (Mean)Change from Baseline (Drug)Change from Baseline (Placebo)p-value vs. Placebo
Diazepam[2]6 weeks≥20Statistically significant symptom relief-< 0.01
Lorazepam (2-6 mg/day)[3]4-8 weeks≥18~50% reduction~20% reduction< 0.05
Alprazolam (0.25-3 mg/day)[4]8 weeksNot specifiedSignificantly better than placebo--
Alprazolam[5][6]4 weeksNot specifiedSignificant improvement--

Mechanism of Action

This compound

Deramciclane is a potent and specific antagonist at serotonin (B10506) 5-HT2A and 5-HT2C receptors[1][7]. By blocking these receptors, Deramciclane modulates serotonergic neurotransmission, which is implicated in the pathophysiology of anxiety. It has also been suggested to have inverse agonist properties at the 5-HT2C receptor[7].

Standard Benzodiazepines

Benzodiazepines, such as diazepam, lorazepam, and alprazolam, exert their anxiolytic effects by enhancing the action of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor[8]. They bind to a specific site on the GABA-A receptor, increasing the frequency of chloride channel opening, which leads to hyperpolarization of the neuron and a reduction in neuronal excitability[8].

Signaling Pathways

Deramciclane_Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Serotonin Serotonin 5-HT2A/2C Receptor 5-HT2A/2C Receptor Serotonin->5-HT2A/2C Receptor Binds Gq/11 Gq/11 5-HT2A/2C Receptor->Gq/11 Activates PLC PLC Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ release Ca2+ release IP3->Ca2+ release PKC activation PKC activation DAG->PKC activation Anxiolytic Effect Anxiolytic Effect Ca2+ release->Anxiolytic Effect PKC activation->Anxiolytic Effect Deramciclane Deramciclane Deramciclane->5-HT2A/2C Receptor Antagonizes

Caption: Deramciclane's antagonistic action on the 5-HT2A/2C receptor signaling pathway.

Benzodiazepine_Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron GABA GABA GABA-A Receptor GABA-A Receptor GABA->GABA-A Receptor Binds Chloride Channel Chloride Channel GABA-A Receptor->Chloride Channel Opens Cl- Influx Cl- Influx Chloride Channel->Cl- Influx Hyperpolarization Hyperpolarization Cl- Influx->Hyperpolarization Reduced Neuronal Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced Neuronal Excitability Anxiolytic Effect Anxiolytic Effect Reduced Neuronal Excitability->Anxiolytic Effect Benzodiazepine (B76468) Benzodiazepine Benzodiazepine->GABA-A Receptor Positive Allosteric Modulation

Caption: Benzodiazepine's positive allosteric modulation of the GABA-A receptor.

Experimental Protocols

Clinical Trial Methodology: Deramciclane in GAD[1]
  • Study Design: Double-blind, placebo-controlled, parallel-group, dose-finding study.

  • Participants: Adult patients diagnosed with GAD according to DSM-IV criteria. Inclusion criteria included a Hamilton Anxiety Rating Scale (HAM-A) total score of ≥18, a score of ≥2 on the HAM-A items 'Anxious Mood' and 'Tension', a Clinical Global Impression of Severity of Illness (CGI-S) score of ≥4, and a Montgomery-Asberg Depression Rating Scale (MADRS) score of ≤20.

  • Procedure: Following a 1-2 week placebo run-in period, patients were randomized to receive Deramciclane (10, 30, or 60 mg/day in two divided doses) or placebo for 8 weeks. This was followed by a 2-week placebo wash-out period.

  • Primary Efficacy Measure: Change in HAM-A total score from baseline to week 8.

  • Safety and Tolerability: Assessed through monitoring of adverse events and use of the Physician's Withdrawal Checklist.

Preclinical Behavioral Assay: Elevated Plus Maze

This test is a widely used model for assessing anxiety-like behavior in rodents.

Elevated_Plus_Maze_Workflow Start Start Apparatus Elevated plus-shaped maze (two open arms, two closed arms) Start->Apparatus Animal Rodent (mouse or rat) Apparatus->Animal Procedure Place animal in the center of the maze Animal->Procedure Observation Record behavior for a set duration (e.g., 5 minutes) Procedure->Observation Data Analysis Measure: - Time spent in open vs. closed arms - Number of entries into open vs. closed arms Observation->Data Analysis Interpretation Anxiolytic effect indicated by: - Increased time in open arms - Increased entries into open arms Data Analysis->Interpretation End End Interpretation->End

Caption: Workflow for the Elevated Plus Maze experiment.

Receptor Binding Assay Workflow

This assay is used to determine the affinity of a drug for its receptor.

Receptor_Binding_Assay_Workflow Start Start Preparation Prepare cell membranes expressing the target receptor (e.g., 5-HT2A or GABA-A) Start->Preparation Incubation Incubate membranes with a radiolabeled ligand and varying concentrations of the test compound Preparation->Incubation Separation Separate bound from free radioligand (e.g., by filtration) Incubation->Separation Detection Quantify the amount of bound radioligand (e.g., using a scintillation counter) Separation->Detection Data Analysis Determine the IC50 value (concentration of test compound that inhibits 50% of radioligand binding) Detection->Data Analysis Calculation Calculate the Ki (inhibitory constant) to determine the affinity of the compound for the receptor Data Analysis->Calculation End End Calculation->End

Caption: General workflow for a receptor binding assay.

Discussion and Conclusion

The available data suggests that this compound is an effective anxiolytic with a distinct mechanism of action compared to standard benzodiazepines. A key advantage of Deramciclane appears to be its favorable side effect profile, particularly the absence of withdrawal phenomena upon discontinuation[1].

Benzodiazepines demonstrate robust and rapid anxiolytic effects, which has established them as a mainstay in the short-term management of anxiety disorders[8][9]. However, their long-term use is limited by the risk of dependence, withdrawal symptoms, and potential cognitive side effects[8].

The preclinical data from a comparative study in mice indicated that diazepam was associated with myorelaxation-induced motor impairment, a predictable effect of benzodiazepines, while Deramciclane showed a mild dopamine (B1211576) D2 receptor antagonism-like effect at the highest dose[10].

References

Cross-Study Validation of Deramciclane Fumarate's Anxiolytic Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Deramciclane (B39774) fumarate's anxiolytic properties against other established anxiolytic agents. The following sections present supporting experimental data from both preclinical and clinical studies, detailed methodologies for key experiments, and visualizations of relevant pathways and workflows to facilitate a comprehensive understanding of Deramciclane's pharmacological profile.

Mechanism of Action: A Unique Serotonergic Profile

Deramciclane exhibits a novel mechanism of action that distinguishes it from other classes of anxiolytics. Its primary activity is centered on the serotonin (B10506) system, where it acts as a potent and specific antagonist at 5-HT2A receptors and an inverse agonist at 5-HT2C receptors.[1][2][3] This dual action is believed to modulate downstream signaling pathways implicated in anxiety and mood regulation. Unlike benzodiazepines, Deramciclane does not act on the GABA receptor complex.[4] Furthermore, some studies suggest it may have a weak inhibitory effect on GABA reuptake and a moderate affinity for dopamine (B1211576) D2 receptors.[5]

Alternatives for comparison possess distinct mechanisms:

  • Buspirone (B1668070): A partial agonist at the 5-HT1A receptor.[4]

  • Diazepam (Benzodiazepines): A positive allosteric modulator of the GABA-A receptor.

  • Escitalopram (SSRIs): A selective serotonin reuptake inhibitor, which increases the extracellular level of serotonin.

cluster_Deramciclane Deramciclane cluster_Buspirone Buspirone cluster_Diazepam Diazepam (BZD) Deramciclane Deramciclane HT2A 5-HT2A Receptor Deramciclane->HT2A Antagonist HT2C 5-HT2C Receptor Deramciclane->HT2C Inverse Agonist Anxiolysis_D Anxiolytic Effect HT2A->Anxiolysis_D HT2C->Anxiolysis_D Buspirone Buspirone HT1A 5-HT1A Receptor Buspirone->HT1A Partial Agonist Anxiolysis_B Anxiolytic Effect HT1A->Anxiolysis_B Diazepam Diazepam GABA_A GABA-A Receptor Diazepam->GABA_A Positive Allosteric Modulator Anxiolysis_Z Anxiolytic Effect GABA_A->Anxiolysis_Z

Caption: Comparative Mechanisms of Action. (Within 100 characters)

Preclinical Efficacy

Deramciclane has demonstrated anxiolytic-like effects across a range of preclinical assays, including the Vogel's test, social interaction test, and marble-burying behavior.[6] However, results in the elevated plus-maze (EPM) and light-dark box tests have been inconsistent.[6] The following tables summarize available quantitative data from common preclinical anxiety models for Deramciclane and comparator drugs.

Table 1: Preclinical Data from the Elevated Plus-Maze (EPM)
CompoundSpeciesDose (mg/kg)RouteKey FindingReference
Deramciclane Ratup to 5-No significant anxiolytic effect observed.[6]
Diazepam Gerbil--Increased open-arm entries.[7]
Diazepam Rat0.3 - 3.0-Dose-dependent increase in time spent in open arms.[8]
Diazepam Mouse0.5, 1.0, 3.0i.p.Increased time and entries into open arms in High Activity strain.[9]
Buspirone Mouse1-10-Increased time spent in the center of the arena.[10]
Table 2: Preclinical Data from Other Anxiety Models
CompoundModelSpeciesDose (mg/kg)RouteKey FindingReference
Deramciclane Light-Dark BoxRat1 and 8-No significant effect on exploratory behavior.[6]
Buspirone Light-Dark BoxMouse5i.p.Increased time spent in the light compartment.[10]
Escitalopram Marble BuryingMouse0 - 10-ED₅₀ for reducing marble burying was 2.528 mg/kg.[11]

Clinical Efficacy in Generalized Anxiety Disorder (GAD)

A key clinical trial evaluated the efficacy of Deramciclane in patients with Generalized Anxiety Disorder (GAD). While a combined analysis of Phase III trials ultimately did not show separation from placebo, a dose-finding study provided evidence of efficacy at higher doses.[3][6]

Table 3: Clinical Trial Results for Deramciclane in GAD
Study DesignTreatment GroupsDurationPrimary Efficacy MeasureResults
Double-blind, placebo-controlled, parallel-groupDeramciclane (10, 30, or 60 mg/day) or Placebo8 weeksChange in Hamilton Anxiety Rating Scale (HAM-A) total score from baseline- 60 mg/day: Statistically significant improvement compared to placebo (p=0.024).- 30 mg/day: Clear trend towards improvement (p=0.059).- 10 mg/day: No significant evidence of efficacy.[3]
Comparative Clinical Data

Direct head-to-head clinical trials comparing Deramciclane with other anxiolytics are limited. However, a network meta-analysis of 30 randomized controlled trials in GAD provides comparative remission rates (defined as HAM-A score ≤7) for several drugs.[12]

Table 4: Comparative Remission Rates in GAD (Network Meta-analysis)
DrugOdds Ratio (OR) vs. Placebo for Remission (95% CI)
Agomelatine 2.70 (1.74–4.19)
Escitalopram 2.03 (1.57–2.62)
Duloxetine 1.88 (1.47–2.40)
Buspirone Not included in this specific analysis
Deramciclane Not included in this specific analysis
Data from a network meta-analysis by Li et al., 2020.[12]

A separate review noted that while buspirone was more effective than sertraline (B1200038) (an SSRI) at weeks 2 and 4 in elderly GAD patients, this difference was not statistically significant by week 8.[13]

Experimental Protocols

Elevated Plus-Maze (EPM) for Rodents

The EPM is a widely used assay to assess anxiety-like behavior.[1][14][15]

  • Apparatus: A plus-shaped maze elevated from the floor, typically with two open arms and two arms enclosed by walls.[10]

  • Procedure:

    • Animals are habituated to the testing room for at least 30-60 minutes prior to the test.[14][16]

    • The animal is placed in the center of the maze, facing an open arm, and is allowed to explore for a set period, typically 5 minutes.[14][15]

    • An automated tracking system or overhead camera records the animal's movements.[14]

  • Key Variables Measured:

    • Time spent in the open arms vs. closed arms.[1][14]

    • Number of entries into the open and closed arms.[15]

    • Ethological parameters such as head dips and stretched-attend postures.[17]

  • Interpretation: Anxiolytic compounds are expected to increase the time spent in and the number of entries into the open arms.

cluster_pre Pre-Test Phase cluster_test Test Phase (5 min) cluster_post Post-Test Analysis Habituation 1. Animal Habituation (30-60 min in testing room) DrugAdmin 2. Drug Administration (pre-defined time before test) Habituation->DrugAdmin Placement 3. Place animal in center of EPM DrugAdmin->Placement Exploration 4. Allow free exploration Placement->Exploration Recording 5. Record behavior (video tracking) Exploration->Recording Analysis 6. Analyze key variables: - Time in open/closed arms - Entries into open/closed arms Recording->Analysis Interpretation 7. Interpretation: Anxiolytic effect = increased open arm exploration Analysis->Interpretation Screening Patient Screening (Inclusion/Exclusion Criteria) Washout Placebo Run-in (1-2 weeks) Screening->Washout Randomization Randomization Washout->Randomization GroupA Treatment Group A (e.g., Deramciclane 30mg) Randomization->GroupA GroupB Treatment Group B (e.g., Deramciclane 60mg) Randomization->GroupB Placebo Placebo Group Randomization->Placebo Treatment Treatment Period (8 weeks) Regular HAM-A Assessments GroupA->Treatment GroupB->Treatment Placebo->Treatment Endpoint End of Treatment (Primary Efficacy Analysis) Treatment->Endpoint FollowUp Follow-up / Washout (2 weeks) Endpoint->FollowUp

References

A Comparative Review of Deramciclane Fumarate Pharmacokinetics Across Preclinical Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacokinetic profile of Deramciclane (B39774) fumarate (B1241708), a novel anxiolytic agent, across various animal species. The data presented is compiled from several preclinical studies to aid in the interpretation of toxicological and pharmacological findings and to support the extrapolation of this data to human clinical trials.

Executive Summary

Deramciclane fumarate exhibits significant inter-species differences in its pharmacokinetic profile. Notably, absorption is rapid in rats and rabbits, while it is slower in dogs. The absolute oral bioavailability is low in rats, suggesting extensive first-pass metabolism, a characteristic that appears to be less pronounced in dogs. The primary metabolite, N-desmethylderamciclane, is consistently observed across species. This guide synthesizes the available data to provide a clear comparative overview.

Comparative Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of this compound in rats and dogs following oral and intravenous administration.

ParameterRatDog
Dose (Oral) 10 mg/kg[1][2][3][4]1, 3, 6, 10 mg/kg[5]
Tmax (Oral) 0.5 h[1][2][3][4]1.0 - 1.4 h[5]
Cmax (Oral) 44.9 ng/mL (at 10 mg/kg)[1][2][3]Not explicitly stated in the provided snippets
t1/2β (Oral) 3.42 - 5.44 h[1][2][3]20.9 - 24.3 h (single dose)[5][6]
Absolute Bioavailability (Oral) 3.42%[1][2][3]45 - 61%[5]
Dose (Intravenous) 10 mg/kg[1][2][3][4]1, 3, 6 mg/kg[5]
Cmax (Intravenous) ≥2643.0 ng/mL (at 10 mg/kg)[1][2][3]Not explicitly stated in the provided snippets
t1/2β (Intravenous) 3.42 - 5.44 h[1][2][3]Not explicitly stated in the provided snippets
Volume of Distribution (Vd) High, suggesting strong tissue binding[1][2]32 - 37 L/kg[5]
Metabolite(s) N-desmethylderamciclane[1][2][3]N-desmethylderamciclane[5][7]

Note: Data for rabbits is limited to Tmax, which was found to be 1 hour after oral administration, similar to rats[8].

Experimental Methodologies

The pharmacokinetic studies of this compound have employed standardized and validated methodologies to ensure data reliability.

Animal Models
  • Rats: Wistar rats have been commonly used in these studies[1][2][3].

  • Dogs: Beagle dogs are the reported strain for canine studies[5][9].

  • Rabbits: The specific strain of rabbit used is not detailed in the available literature[8].

Drug Administration and Sample Collection
  • Administration Routes: this compound has been administered orally (p.o.), intravenously (i.v.), and intraperitoneally (i.p.)[1][2][3]. Oral administration is typically via gavage.

  • Dosage: Doses have ranged from 1 to 10 mg/kg depending on the species and study objectives[1][5].

  • Sample Collection: Blood samples are collected at predetermined time points post-administration. Plasma is then separated for analysis.

Bioanalytical Methods
  • Quantification of Deramciclane and its Metabolite: A highly sensitive and validated gas chromatographic method with nitrogen-selective detection (GC-NPD) has been utilized to determine the plasma concentrations of Deramciclane and its N-desmethyl metabolite[1][2][3][4]. This method often involves a solid-phase extraction technique for sample preparation[1][2][4]. In some studies, radiolabeled isotopes of Deramciclane ([3H]-camphor or [14C]-phenyl) were used to trace the drug's absorption and excretion[8].

Experimental Workflow

The following diagram illustrates a typical experimental workflow for a comparative pharmacokinetic study of this compound.

G cluster_preclinical Preclinical Study Design cluster_execution Experimental Execution cluster_analysis Data Analysis cluster_reporting Reporting AnimalSelection Animal Species Selection (e.g., Rat, Dog, Rabbit) DoseSelection Dose and Route Selection (Oral, IV) AnimalSelection->DoseSelection Acclimatization Acclimatization Period DoseSelection->Acclimatization DrugAdmin This compound Administration Acclimatization->DrugAdmin SampleCollection Serial Blood Sampling DrugAdmin->SampleCollection PlasmaSeparation Plasma Separation (Centrifugation) SampleCollection->PlasmaSeparation SampleStorage Sample Storage (-20°C or lower) PlasmaSeparation->SampleStorage SamplePrep Sample Preparation (Solid-Phase Extraction) SampleStorage->SamplePrep Bioanalysis Bioanalytical Method (e.g., GC-NPD) SamplePrep->Bioanalysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, t1/2, AUC) Bioanalysis->PK_Analysis MetaboliteID Metabolite Identification (N-desmethylderamciclane) Bioanalysis->MetaboliteID DataSummary Data Tabulation and Comparative Analysis PK_Analysis->DataSummary MetaboliteID->DataSummary Report Final Study Report DataSummary->Report

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling Deramciclane Fumarate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of Deramciclane fumarate (B1241708) in a laboratory setting. The following procedures are designed to ensure the safety of personnel and to minimize environmental impact, building on our commitment to being your trusted partner in laboratory safety and chemical handling.

Deramciclane fumarate is classified as a hazardous chemical, presenting several risks upon exposure. It is suspected of causing cancer, may cause harm to breast-fed children, and may lead to organ damage through prolonged or repeated exposure. Additionally, it can cause respiratory irritation.[1] Adherence to the safety protocols outlined below is imperative.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protective equipment is essential to mitigate the risks associated with handling this compound. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications and Recommendations
Respiratory Protection Disposable Respirator (e.g., N95)Suitable for low-risk activities. Not recommended as primary protection for handling highly potent compounds.
Reusable Half or Full-Facepiece RespiratorUse with P100/FFP3 particulate filters. A proper fit test is required.
Powered Air-Purifying Respirator (PAPR)Recommended for operations with a high potential for aerosol or dust generation, offering a high Assigned Protection Factor (APF).
Hand Protection Double Nitrile GlovesWear two pairs of nitrile gloves. The outer pair should be changed immediately upon contamination or at regular intervals.
Body Protection Disposable CoverallsRecommended to be made of materials such as Tyvek® or microporous film to protect against chemical splashes and dust.[2]
Dedicated Lab CoatA fully fastened lab coat should be worn over personal clothing and should not be worn outside the laboratory area.[3]
Eye Protection Chemical Splash GogglesMust provide a complete seal around the eyes.
Face ShieldCan be worn over goggles for additional protection, especially when there is a significant splash risk.
Foot Protection Disposable Shoe CoversShould be worn in the designated handling area and removed before exiting.

Operational Plan: Step-by-Step Handling Protocol

A systematic workflow is crucial for safely managing this compound from receipt to disposal.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Decontamination & Disposal prep_ppe 1. Don Appropriate PPE prep_area 2. Prepare Designated Work Area in a Fume Hood prep_ppe->prep_area prep_spill 3. Assemble Spill Kit prep_area->prep_spill handle_weigh 4. Weigh and Prepare Compound prep_spill->handle_weigh handle_exp 5. Conduct Experiment handle_weigh->handle_exp cleanup_decon 6. Decontaminate Surfaces and Equipment handle_exp->cleanup_decon cleanup_waste 7. Segregate and Dispose of Waste cleanup_decon->cleanup_waste cleanup_ppe 8. Doff PPE Correctly cleanup_waste->cleanup_ppe

Handling and Disposal Workflow
  • Don Appropriate PPE: Before entering the designated handling area, all personnel must don the required personal protective equipment as detailed in the table above.

  • Prepare Designated Work Area: All handling of this compound, including weighing and dilutions, must be conducted within a certified chemical fume hood or other suitable containment equipment to minimize inhalation exposure.[3][4] The work surface should be covered with absorbent, plastic-backed paper.[3]

  • Assemble Spill Kit: A spill kit appropriate for chemical hazards should be readily accessible. In case of a spill, the area should be evacuated, and only trained personnel with appropriate PPE should perform the cleanup.

  • Weigh and Prepare Compound: Use dedicated equipment for weighing and handling. Keep containers of the compound covered as much as possible.

  • Conduct Experiment: Follow established experimental protocols. Avoid procedures that could generate dust or aerosols.

  • Decontaminate Surfaces and Equipment: Upon completion of work, thoroughly decontaminate all surfaces and non-disposable equipment with a suitable cleaning agent.

  • Segregate and Dispose of Waste: All waste materials, including contaminated gloves, wipes, and disposable labware, must be collected as hazardous chemical waste.

  • Doff PPE Correctly: Remove PPE in a designated area to prevent cross-contamination. Dispose of single-use items in the appropriate hazardous waste container. Wash hands thoroughly after removing PPE.[3]

Disposal Plan

Due to its classification as a suspected carcinogen, this compound and all materials that have come into contact with it must be disposed of as hazardous chemical waste.

  • Solid Waste: Collect all contaminated solid waste, including disposable PPE, weighing papers, and contaminated labware, in a clearly labeled, sealed container for hazardous waste.

  • Liquid Waste: Collect all liquid waste containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Empty Containers: "Empty" containers that held this compound should also be disposed of as hazardous waste, as they may retain residual amounts of the chemical.

  • Waste Pickup: Arrange for the disposal of hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in the regular trash.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.